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  • Product: Calcium sulfate hemihydrate
  • CAS: 26499-65-0

Core Science & Biosynthesis

Foundational

crystal structure analysis of alpha calcium sulfate hemihydrate

Engineering the Lattice: A Comprehensive Guide to the Crystal Structure Analysis of α -Calcium Sulfate Hemihydrate for Advanced Bone Grafting and Drug Delivery Introduction: The Clinical Imperative of Crystal Structure A...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Lattice: A Comprehensive Guide to the Crystal Structure Analysis of α -Calcium Sulfate Hemihydrate for Advanced Bone Grafting and Drug Delivery

Introduction: The Clinical Imperative of Crystal Structure

As a Senior Application Scientist working at the intersection of materials science and orthopedics, I frequently encounter a critical misconception: treating all calcium sulfate hemihydrates as equal. While the chemical formula ( CaSO4​⋅0.5H2​O ) remains constant, the crystallographic architecture dictates the material's macroscopic behavior. Alpha-calcium sulfate hemihydrate ( α -CSH) is synthesized via wet calcination under high pressure, yielding dense, well-crystallized prismatic structures[1]. In contrast, β -CSH, formed via dry calcination, is highly porous and mechanically fragile[2].

For drug development professionals and bioengineers, α -CSH is the gold standard for bone graft substitutes and localized drug delivery scaffolds due to its predictable resorption rate, high compressive strength, and excellent biocompatibility[3]. However, optimizing its performance—such as tuning the degradation rate to match new bone ingrowth or ensuring the injectability of a bone cement—requires a fundamental understanding and rigorous control of its crystal structure and morphology[4].

Crystallographic Fundamentals of α -CSH

The structural integrity of α -CSH stems from its specific atomic arrangement. The most reliable models place α -CSH in the monoclinic crystal system, specifically within the I121 space group[5]. The structure consists of chains of CaO8​ coordination polyhedra running parallel to the c-axis, cross-linked by SO42−​ tetrahedra. The water molecules are situated within the channels formed by this framework, stabilizing the lattice[4].

Table 1: Standard Crystallographic Parameters of α -CSH | Parameter | Value | | :--- | :--- | | Crystal System | Monoclinic[5] | | Space Group | I121 [5] | | Lattice Parameter a | 12.0317 Å[5] | | Lattice Parameter b | 6.9269 Å[5] | | Lattice Parameter c | 12.6712 Å[5] | | Angle β | 90.27°[5] | | Primary XRD Diffraction Planes | (200), (020), (400), (204)[6] |

Note: Some dynamic synthesis methods report a C2 space group variation due to differing analytical selections of the unit cell, but I121 remains the consensus for standard α -CSH[7].

Multimodal Crystal Structure Analysis: A Self-Validating Workflow

Relying on a single analytical technique is a recipe for false positives. To confidently verify the synthesis of surgical-grade α -CSH, we employ a self-validating multimodal workflow.

  • X-Ray Diffraction (XRD): The primary tool for phase identification. Pure α -CSH exhibits characteristic diffraction peaks at values of 14.72°, 25.67°, 29.69°, and 31.90°, corresponding to the (200), (020), (400), and (204) crystallographic planes[6].

  • High-Resolution Transmission Electron Microscopy (HRTEM): Used to verify the direction of crystal growth. For instance, lattice fringes of 0.602 nm correspond to the (200) plane, confirming preferential growth along the c-axis[5].

  • Fourier Transform Infrared (FTIR) Spectroscopy: XRD cannot easily distinguish subtle hydration states. We use FTIR to confirm the specific coordination of structural water. The presence of sharp O-H stretching bands at 3550 and 3606 cm⁻¹ is the definitive signature of the hemihydrate phase, distinguishing it from the dihydrate or anhydrite phases[4].

Workflow Synthesis Autoclave Synthesis (120-130°C, 17 psi) XRD X-Ray Diffraction (XRD) Phase Purity: (200), (020) planes Synthesis->XRD Validates Phase FTIR FTIR Spectroscopy Structural Water: 3550 & 3606 cm⁻¹ Synthesis->FTIR Confirms Hydration SEM SEM / HRTEM Morphology & Lattice Fringes Synthesis->SEM Assesses Morphology Clinical Clinical Application Bone Graft / Drug Delivery Scaffold XRD->Clinical Ensures Predictable Resorption FTIR->Clinical SEM->Clinical Dictates Injectability

Multimodal self-validating workflow for surgical-grade α-CSH characterization.

Experimental Protocol: Synthesis and Validation of Surgical-Grade α -CSH

The following protocol outlines the wet calcination (autoclave) method. The causality behind these specific parameters is to maintain a high-pressure aqueous environment that prevents the rapid, explosive release of water from the dihydrate lattice, which would otherwise result in the porous β -phase[1].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with high-purity calcium sulfate dihydrate ( CaSO4​⋅2H2​O ). Sieve the powder to ensure a uniform particle size (< 50 µm) to promote homogenous heat transfer.

  • Wet Calcination (Autoclaving): Place the precursor in a saturated steam autoclave. Program the reactor to 120–130 °C at a pressure of 17 lbs/sq. inch[1].

    • Causality: This specific thermodynamic window forces the dihydrate to undergo a dissolution-recrystallization process rather than simple dehydration, facilitating the growth of dense α -CSH crystals[3].

  • Dwell Time: Maintain the hydrothermal conditions for 5 to 7 hours[1].

  • Quenching and Washing: Rapidly depressurize and wash the product with boiling deionized water, followed by an acetone rinse[4].

    • Self-Validation Check: The acetone rinse rapidly removes residual surface water, halting any reverse reaction back to the dihydrate phase during the cooling step.

  • Drying: Dry the powder at 60.0 °C for 2.0 hours[4].

  • Quality Control: Immediately run an FTIR scan. If a broad band appears at ~3400 cm⁻¹, residual dihydrate is present, and the batch must be reprocessed.

Morphological Control: Engineering the Lattice for Drug Delivery

In its natural growth state, α -CSH exhibits a strong preferential growth along the c-axis, resulting in long, fibrous, or columnar crystals with high aspect ratios[4],[7]. While useful for certain structural applications, fibrous crystals increase the viscosity of bone cement pastes, making them difficult to inject through standard surgical syringes.

To optimize α -CSH for minimally invasive drug delivery and bone grafting, we must manipulate the Wulff shape of the crystal during synthesis. By introducing crystal modifiers such as Aluminum Hydroxide ( Al(OH)3​ ) or specific surfactants (e.g., SDS/CTAB), we can selectively cap the (200) and (020) crystal planes[4],[5]. This suppression of c-axis growth forces the crystal to expand laterally, reducing the aspect ratio.

Table 2: Impact of Crystal Morphology on Clinical Performance

Morphology Aspect Ratio Synthesis Modifier Clinical Implication
Fibrous High (>15) None / Pure Water[4] High viscosity; poor injectability; rapid degradation.

| Columnar | Medium (5–10) | Low Al(OH)3​ / SDS[5] | Balanced mechanical strength and porosity. | | Platelike / Granular | Low (<5) | High Al(OH)3​ / Citrate[6] | Low viscosity; excellent injectability; maximum compressive strength. |

LogicTree Additives Crystal Modifiers (e.g., Al(OH)₃, Citrate) C_Axis Suppression of c-axis Growth Capping (200)/(020) planes Additives->C_Axis Selective Adsorption Aspect Reduced Aspect Ratio (Fibrous -> Columnar -> Granular) C_Axis->Aspect Alters Wulff Shape Inject Enhanced Injectability for Bone Cements Aspect->Inject Lowers Paste Viscosity Strength Optimized Compressive Strength Aspect->Strength Enables Denser Packing

Mechanistic pathway of morphological control in α-CSH for orthopedic applications.

Conclusion

The successful deployment of α -calcium sulfate hemihydrate in orthopedic and drug delivery applications relies entirely on strict crystallographic control. By understanding the monoclinic I121 lattice and employing targeted hydrothermal synthesis protocols, researchers can engineer the exact morphological parameters required for clinical success. A self-validating analytical workflow utilizing XRD, FTIR, and HRTEM ensures that the resulting biomaterial possesses the phase purity, structural integrity, and predictable resorption profile demanded by modern medicine.

References

  • Control of α-Calcium Sulfate Hemihydrate Morphology Using Reverse Microemulsions. Langmuir - ACS Publications. 4

  • Revealing the Mechanisms of the Morphological Response of α-Calcium Sulfate Hemihydrate to Aluminum Hydroxide by Density Functional Theory Simulations and Experimental Methods. Langmuir - ACS Publications. 5

  • Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. PMC. 7

  • Calcium Sulfate as a Scaffold for Bone Tissue Engineering: A Descriptive Review. Symbiosis Online Publishing. 1

  • Self-Symmetrical 3D Hierarchical α-Calcium Sulfate Hemihydrate Twin-Flowers Composed of Microplates as a Renewable Material for Water Separation from Water-in-Oil Emulsion. Inorganic Chemistry - ACS Publications. 6

  • A Facile Synthesis Process and Evaluations of α-Calcium Sulfate Hemihydrate for Bone Substitute. MDPI. 3

  • Application of calcium sulfate as graft material in implantology and maxillofacial procedures: A review of literature. PMC. 2

Sources

Exploratory

Phase Transition Dynamics of Calcium Sulfate Hemihydrate to Dihydrate: Mechanistic Pathways and Biomedical Applications

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phase transition of calcium sulfate hemihydrate (CSH, CaSO4​⋅0.5H2​O ) to calcium sulfate dihydrate (CSD, CaSO4​⋅2H2​O ) is a foundational reaction in both industrial manufacturing and advanced biomedical engineering. While seemingly a simple hydration event, the transition is governed by a complex, multi-stage dissolution-crystallization mechanism. Understanding the precise kinetics, thermodynamic drivers, and morphological outcomes of this transition is critical for engineering controlled-release drug delivery systems, resorbable bone grafts, and high-strength biomaterials. This whitepaper deconstructs the mechanistic pathways of the CSH-CSD transition, debunks common kinetic misconceptions, and establishes self-validating protocols for real-time experimental monitoring.

The Thermodynamic Engine: Dissolution-Crystallization Mechanism

The hydration of CSH does not occur via a simple solid-state water insertion; rather, it is strictly governed by a dissolution-crystallization principle [1]. The causality of this mechanism is rooted in the thermodynamic solubility differential between the metastable hemihydrate and the stable dihydrate phases.

At ambient conditions, the solubility of CSH (approximately 6.2 g/L) is significantly higher than that of CSD (approximately 2.0 g/L)[1]. When CSH is exposed to an aqueous medium, it undergoes rapid dissolution, creating a solution that is locally supersaturated with respect to calcium ( Ca2+ ) and sulfate ( SO42−​ ) ions[1]. This high degree of supersaturation acts as the thermodynamic driving force, triggering the spontaneous nucleation and subsequent exothermic crystal growth of CSD[2]. The dynamic equilibrium continues until the CSH is fully consumed or the system becomes diffusion-limited.

Mechanism CSH Calcium Sulfate Hemihydrate (Metastable Phase) Dissolution Rapid Dissolution (Endothermic) CSH->Dissolution H2O Addition Supersaturation Supersaturated Solution [Ca2+] &[SO4 2-] Dissolution->Supersaturation High Solubility (6.2 g/L) Nucleation Nucleation (Induction Period) Supersaturation->Nucleation Thermodynamic Driving Force Growth Crystal Growth (Exothermic) Nucleation->Growth Avrami-Erofe'ev Kinetics CSD Calcium Sulfate Dihydrate (Stable Phase) Growth->CSD Precipitation (2.0 g/L)

Fig 1: Dissolution-crystallization pathway of calcium sulfate hemihydrate to dihydrate.

Kinetic Modeling and the "Temperature Fallacy"

Historically, industrial and laboratory settings have relied on the exothermic temperature spike of the hydration reaction as a proxy for the extent of conversion. However, rigorous time-resolved synchrotron X-ray diffraction studies have proven this to be a critical fallacy[2].

The maximum temperature of the system is reached well before the hydration process is complete. For α -CSH, the peak temperature occurs at 93.9% conversion, while for β -CSH, it peaks prematurely at 80.4% conversion[2]. Relying on thermal data alone leads to under-cured matrices, which can be catastrophic in load-bearing bone cement applications.

Instead, the kinetics of the CSH-CSD transition are best modeled using the Avrami-Erofe'ev equation , which accounts for both the induction time ( t0​ ) and the sigmoidal nature of nucleation and growth[2],[3].

Table 1: Kinetic Parameters of CSH Polymorphs
Parameter α -CaSO 4​⋅0.5 H 2​ O β -CaSO 4​⋅0.5 H 2​ OMechanistic Implication
Maximum Conversion 99.8%94.7% α -CSH provides higher phase purity for surgical-grade biomaterials[2].
Conversion at Max Temp 93.9%80.4%Temperature is a poor surrogate for reaction completion[2].
Induction Time ( t0​ ) ShorterLonger α -CSH reaches critical supersaturation faster due to lower internal porosity[4].
Kinetic Model Fidelity High (Avrami-Erofe'ev)Moderate α -CSH exhibits highly predictable, diffusion-controlled crystal growth[4].

Self-Validating Protocol: In-Situ Synchrotron X-Ray Diffraction

To achieve true scientific integrity when developing calcium sulfate-based drug delivery systems, researchers must move beyond ex-situ endpoint analysis. As an Application Scientist, I mandate the use of in-situ, time-resolved methodologies. Synchrotron X-ray diffraction allows for the continuous quantification of phase fractions, creating a self-validating mass balance where the sum of CSH and CSD precisely tracks the reaction coordinate[5].

Step-by-Step Methodology for In-Situ Kinetic Monitoring
  • Material Preparation: Weigh 45 g of the target CSH polymorph ( α or β ). If accelerating the reaction is required, dry-blend with 0.2% to 1.0% (w/w) ball-milled accelerant (BMA) to provide exogenous nucleation seeds[2].

  • Stoichiometric Hydration: Add the CSH to a specific volume of deionized water (e.g., 18 g for α -CSH; 36 g for β -CSH, adjusting for the higher water demand of the β -polymorph)[5]. Mix vigorously for exactly 60 seconds to ensure homogeneous wetting.

  • Sample Mounting: Immediately pour the slurry into a standardized disc mould (e.g., 35.34 cm 3 volume) positioned within the synchrotron beamline path[5].

  • Time-Resolved Acquisition: Expose the sample to high-energy synchrotron X-rays, collecting diffraction patterns at 5-second intervals. This rapid acquisition captures the transient dissolution phase before primary nucleation begins[5].

  • Rietveld Refinement: Process the diffraction data using Rietveld refinement to extract unit-cell parameters and quantify the exact phase fractions of CSH and CSD over time, fitting the resultant curve to the Avrami-Erofe'ev model[4].

Protocol Prep 1. Slurry Prep CSH + H2O + Modifiers Mount 2. Sample Mounting Standardized Disc Mould Prep->Mount XRD 3. In-Situ Synchrotron High-Energy X-Rays Mount->XRD Rietveld 4. Rietveld Refinement Phase Quantification XRD->Rietveld Model 5. Kinetic Modeling Avrami-Erofe'ev Fit Rietveld->Model

Fig 2: Self-validating experimental workflow for in-situ synchrotron XRD kinetic analysis.

Modulating the Transition for Biomaterials and Drug Delivery

In drug development, the CSH-CSD transition is actively manipulated to engineer specific microenvironments for cellular ingrowth and biologic release. Because the transformation involves a volumetric reduction, it inherently generates porosity within the hardened matrix[6].

A prime example is the incorporation of CSD into hydroxyapatite (HA) microspheres to control the release of Bone Morphogenetic Protein-2 (BMP-2)[6]. Under physiological conditions, the CSD phase degrades rapidly (within 7 days), leaving behind a highly interconnected porous network. This sacrificial porogen mechanism increases the scaffold's porosity to 34.3% ± 4.2% (with pore sizes of 11.5 ± 2.4 μm), dramatically accelerating the release of BMP-2 and promoting osteogenesis[6].

Furthermore, the addition of specific crystal modifiers during the hydration phase allows scientists to tailor the final CSD morphology to suit specific biomechanical requirements.

Table 2: Impact of Modifiers on CSD Hydration and Morphology
Modifier / AdditiveMechanistic Impact on HydrationMorphological Outcome
Ball-Milled Accelerant (BMA) Bypasses primary nucleation; shifts rate-limiting step entirely to crystal growth[2].Finer, densely packed CSD crystals with higher early-stage compressive strength.
L-Aspartic Acid (L-Asp) Alters equilibrium concentrations of Ca 2+ and SO 42−​ ; significantly prolongs the dissolution stage[1].Transforms CSD from needle-like to diamond-shape crystals (1:1 aspect ratio)[1].
Exogenous SO 42−​ Ions Accelerates secondary nucleation by maintaining high localized supersaturation levels[7].Refined, densely interlocked crystals yielding a 16% increase in mechanical strength[7].

Conclusion

The phase transition from calcium sulfate hemihydrate to dihydrate is a highly dynamic dissolution-crystallization process. By abandoning outdated thermal proxies and adopting rigorous in-situ kinetic modeling, researchers can precisely control the nucleation and growth phases. Whether engineering high-strength surgical bone cements or designing sacrificial porogens for advanced biologic drug delivery, mastering the kinetics of the CSH-CSD transition is the key to unlocking predictable, reproducible biomaterial performance.

Sources

Foundational

solubility product constant of calcium sulfate hemihydrate in aqueous solutions

Thermodynamic Profiling and Solubility Product Constant ( Ksp​ ) of Calcium Sulfate Hemihydrate: Implications for Drug Delivery and Bone Tissue Engineering Prologue: The Paradox of Metastability Calcium sulfate hemihydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Solubility Product Constant ( Ksp​ ) of Calcium Sulfate Hemihydrate: Implications for Drug Delivery and Bone Tissue Engineering

Prologue: The Paradox of Metastability

Calcium sulfate hemihydrate (CSH, CaSO4​⋅0.5H2​O ), commonly known as bassanite or Plaster of Paris, occupies a unique and highly critical space in materials science and pharmacology. Unlike simple salts that dissolve to reach a stable equilibrium, CSH exhibits a complex, metastable behavior in aqueous solutions. When introduced to water, CSH rapidly dissolves, but the resulting solution quickly becomes supersaturated with respect to a more thermodynamically stable phase: calcium sulfate dihydrate (CSD, CaSO4​⋅2H2​O ), or gypsum[1].

For drug development professionals and biomaterial scientists, understanding the exact solubility product constant ( Ksp​ ) of CSH is not merely an academic exercise—it is the foundational metric that dictates the setting time of injectable bone cements, the structural integrity of bone grafts, and the elution kinetics of localized antibiotic delivery systems [2].

Thermodynamic Fundamentals: The Solubility Product Constant

The dissolution of calcium sulfate hemihydrate in aqueous media is governed by the following equilibrium equation:

The true thermodynamic solubility product constant ( Ksp​ ) is defined not just by the molar concentrations of the dissociated ions, but by their chemical activities :

Ksp​=(γCa2+​[Ca2+])×(γSO42−​​[SO42−​])

Where γ represents the activity coefficient of each ion. Because the solubility of CSH is relatively high compared to highly insoluble salts (yielding an ionic strength I>0.05 M), electrostatic interactions and ion-pairing between Ca2+ and SO42−​ become significant. Assuming ideal behavior ( γ=1 ) leads to gross inaccuracies. Therefore, the extended Debye-Hückel equation must be employed to calculate the true activity coefficients [3].

Quantitative Data: Phase Comparison

The physical properties and solubility profiles of calcium sulfate phases vary drastically based on their hydration state. The table below summarizes these critical parameters at standard conditions (25°C).

PropertyCalcium Sulfate AnhydriteCalcium Sulfate Hemihydrate ( α -phase)Calcium Sulfate Dihydrate
Chemical Formula CaSO4​ CaSO4​⋅0.5H2​O CaSO4​⋅2H2​O
Mineral Name AnhydriteBassanite / Plaster of ParisGypsum
Crystal Morphology OrthorhombicPrismatic (Monoclinic)Tabular (Monoclinic)
Apparent Solubility (25°C) ~2.7 g/L~6.5 - 8.0 g/L (Metastable)~2.1 g/L
Thermodynamic Ksp​ ≈4.2×10−5 ≈4.93×10−5 ≈3.14×10−5
Clinical Application Desiccant / BinderInjectable Cements, Drug ElutionMature Bone Graft Matrix

Note: The Ksp​ of CSH is notoriously difficult to isolate due to its rapid conversion to CSD. Values in the literature range depending on the specific α or β crystalline form and the ionic strength of the solvent [5].

PhaseDynamics CSH α/β-Calcium Sulfate Hemihydrate Sol Aqueous Solution [Ca²⁺] + [SO₄²⁻] CSH->Sol Rapid Dissolution (Metastable Peak) CSD Calcium Sulfate Dihydrate (Gypsum) CSH->CSD Direct Hydration (Exothermic Setting) Sol->CSD Nucleation & Growth (Thermodynamic Sink)

Thermodynamic phase transition and dissolution kinetics of calcium sulfate hemihydrate.

Analytical Methodology: Isolating the Metastable Window

To accurately determine the Ksp​ of CSH, researchers must measure the Ca2+ concentration at the exact peak of metastable dissolution—after the hemihydrate has fully dissolved, but before the dihydrate begins to nucleate and precipitate. This requires a highly controlled Isothermal Dissolution workflow [3, 5].

Protocol: Isothermal Dissolution & Complexometric Titration

Objective: To capture the maximum transient solubility of α -CSH in aqueous media.

  • Thermal Equilibration:

    • Action: Equilibrate 250 mL of ultra-pure deionized water in a jacketed glass reactor at 25.0±0.1∘C .

    • Causality: Calcium sulfate exhibits retrograde solubility (solubility decreases as temperature increases). Precise thermal control prevents thermodynamic shifts during the experiment.

  • Solute Introduction & High-Shear Agitation:

    • Action: Introduce 2.0 g of high-purity α -calcium sulfate hemihydrate to the reactor. Immediately initiate overhead stirring at 400 RPM.

    • Causality: α -CSH is utilized over β -CSH because its larger, prismatic crystals hydrate more slowly, widening the temporal window to measure the metastable solubility plateau. High-shear stirring minimizes the Nernst diffusion layer, ensuring rapid dissolution.

  • Kinetic Sampling:

    • Action: Extract 5.0 mL aliquots at precise intervals: 2, 5, 10, and 15 minutes.

    • Causality: CSH reaches its metastable dissolution peak rapidly (typically between 5 to 10 minutes). Beyond this window, the solution becomes critically supersaturated, triggering CSD precipitation and a subsequent drop in measurable Ca2+ .

  • Immediate Phase Separation:

    • Action: Instantly pass the extracted aliquots through a 0.22 μ m polyethersulfone (PES) syringe filter.

    • Causality: Filtration physically halts the dissolution process by removing undissolved CSH particles and any nascent CSD nuclei, "freezing" the aqueous state for analysis.

  • Quantification via EDTA Titration:

    • Action: Buffer the filtrate to pH 10 using an NH4​OH/NH4​Cl buffer. Add Eriochrome Black T indicator and titrate with 0.01 M standardized EDTA solution until the color shifts from wine-red to pure blue.

    • Causality: At pH 10, EDTA selectively and quantitatively chelates Ca2+ ions with a 1:1 stoichiometry, allowing for highly accurate volumetric determination of the dissolved calcium.

  • Thermodynamic Calculation:

    • Action: Calculate the ionic strength ( I ) of the solution. Apply the extended Debye-Hückel equation to determine the activity coefficient ( γ±​ ), and calculate the final Ksp​ .

ExperimentalWorkflow Step1 1. Thermal Equilibration (Reactor at 25.0 ± 0.1°C) Step2 2. Solute Introduction (Excess α-CSH added) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at 2, 5, 10 min) Step2->Step3 Step4 4. Phase Separation (0.22 µm PES Filtration) Step3->Step4 Step5 5. EDTA Titration ([Ca²⁺] Quantification) Step4->Step5 Step6 6. Debye-Hückel Correction (Ksp Calculation) Step5->Step6

Step-by-step isothermal dissolution workflow for isolating the metastable Ksp of CSH.

Clinical Translation: CSH in Advanced Drug Delivery & Osteogenesis

The precise solubility characteristics of CSH make it an unparalleled biomaterial in orthopedic surgery and localized drug delivery [4]. When CSH powder is mixed with an aqueous drug solution, it hydrates and sets into a rigid CSD matrix.

Localized Antibiotic Elution

In the treatment of periprosthetic joint infections (PJI) and osteomyelitis, systemic antibiotics often fail to penetrate avascular necrotic bone. CSH is utilized as a biodegradable delivery vehicle for antibiotics like vancomycin and tobramycin [6].

  • The Causality of Elution: The drug release profile is directly governed by the Ksp​ and dissolution rate of the CSD matrix in vivo. Because calcium sulfate is sparingly soluble, it degrades predictably over 4 to 8 weeks through surface dissolution, releasing the encapsulated antibiotic at concentrations far exceeding the minimum inhibitory concentration (MIC) of local pathogens, without causing systemic toxicity.

Superiority Over Polymer Alternatives

Unlike polymethyl methacrylate (PMMA) bone cements, which are non-resorbable and require a second surgery for removal, CSH undergoes complete bioresorption. Furthermore, the hydration reaction of CSH to CSD is only mildly exothermic. This low-temperature setting reaction preserves the bioactivity of heat-sensitive therapeutics, such as recombinant human bone morphogenetic protein-2 (rhBMP-2) or platelet-rich plasma (PRP), which would be denatured by the high heat of PMMA polymerization [7].

Osteoconductivity

As the CSH/CSD matrix dissolves in the physiological environment, the localized release of Ca2+ ions mildly decreases the local pH and stimulates osteoblast differentiation. The dissolving matrix provides a highly porous scaffold that promotes angiogenesis and the inward migration of native bone tissue, making it a self-validating system for skeletal regeneration [4].

References

  • "Calcium sulfate - Wikipedia", Wikipedia. [Link]

  • "Drug Release from Calcium Sulfate-Based Composites", National Institutes of Health (PMC). [Link]

  • "Solubility of CaSO4 Phases in Aqueous HCl + CaCl2 Solutions from 283 K to 353 K", Journal of Chemical & Engineering Data (ACS). [Link]

  • "Application of calcium sulfate as graft material in implantology and maxillofacial procedures: A review of literature", National Institutes of Health (PMC). [Link]

  • "Solubility and Physical Properties of α-Calcium Sulfate Hemihydrate in NaCl and Glycerol Aqueous Solutions", Journal of Chemical & Engineering Data (ACS). [Link]

  • "Review of calcium-sulphate-based ceramics and synthetic bone substitutes used for antibiotic delivery in PJI and osteomyelitis treatment", Bioscientifica. [Link]

  • "Effect of Platelet-Rich Plasma Addition on the Chemical Properties and Biological Activity of Calcium Sulfate Hemihydrate Bone Cement", MDPI. [Link]

Exploratory

Engineering the Surface Energy and Morphology of Calcium Sulfate Hemihydrate for Advanced Biomedical Applications

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calcium sulfate hemihydrate (CSH, CaSO4​⋅0.5H2​O ) is a cornerstone material in orthopedics, dentistry, and drug delivery due to its exceptional biocompatibility, osteoconductivity, and predictable resorbability[1][2]. The α -form ( α -CSH) is particularly favored in clinical settings for its high mechanical strength and lower water demand compared to the β -form. However, the intrinsic crystal growth habit of α -CSH naturally yields high-aspect-ratio (fibrous or needle-like) structures. These elongated morphologies negatively impact powder flowability, paste injectability, and the structural integrity of the set cement[3][4].

As application scientists, we overcome these limitations through morphological engineering. By manipulating the surface energy of specific crystallographic facets during synthesis, we can direct the morphology of α -CSH from whiskers to short columnar or granular forms, thereby optimizing its macroscopic performance for targeted clinical applications[4][5].

Crystallographic Foundations and Surface Energy Dynamics

The macroscopic crystal habit of α -CSH is dictated by the relative growth rates of its exposed facets, which are fundamentally governed by their respective thermodynamic surface energies. In an aqueous environment, the growth along the c-axis (the [001] direction) is typically the fastest, leading to elongated fibrous morphologies[3][4].

Density Functional Theory (DFT) simulations have revealed that facets such as (010) and (100) exhibit higher solid-water interfacial energies, making them less stable and more reactive compared to the (002) or (111) planes[6]. The core principle of morphological engineering relies on introducing habit modifiers that selectively adsorb onto these specific facets. This adsorption thermodynamically lowers the surface energy of the targeted plane, impeding the diffusion and integration of Ca2+ and SO42−​ growth units from the bulk solution to the crystal surface. Consequently, growth along that specific axis is retarded[4][7].

G A Habit Modifiers (e.g., Al³⁺, SDS) B Selective Adsorption on Specific Facets A->B Drives C Reduction of Surface Energy (Thermodynamic Shift) B->C Causes D Inhibition of Crystal Growth Along c-axis C->D Leads to E Morphological Transformation (Whisker to Granular) D->E Results in F Optimized Clinical Properties (Strength, Drug Release) E->F Dictates

Logical flow of modifiers altering surface energy to dictate CSH morphology and function.

Morphological Engineering via Habit Modifiers

To transition α -CSH from a fibrous to a columnar or granular morphology, various inorganic and organic modifiers are employed. The choice of modifier depends on the desired aspect ratio and the downstream biological application.

  • Inorganic Salts (e.g., AlCl3​ , Al(OH)3​ ): Aluminum ions ( Al3+ ) and their hydroxyl complexes ( Al(OH)2+​ , Al(OH)4−​ ) preferentially adsorb onto the (002) end planes of α -CSH. This selective adsorption drastically reduces the surface energy of the (002) plane, inhibiting c-axis elongation. Consequently, the aspect ratio drops significantly, transforming whiskers into short rods or nanogranules[3][4].

  • Carboxylic Acids (e.g., Succinic Acid): Organic acids act by chelating Ca2+ ions on specific facets. Succinic acid selectively adsorbs onto the top facets of the crystals, balancing the growth rates in all directions and yielding fat, short hexagonal prisms[8].

  • Surfactants (e.g., SDS, CTAB): In reverse microemulsion systems, anionic surfactants like Sodium Dodecyl Sulfate (SDS) adsorb strongly onto the positively charged {111} facets of α -CSH, blocking c-axis growth and reducing the aspect ratio[9].

Quantitative Impact of Habit Modifiers on α -CSH Morphology
ModifierTarget FacetMechanism of ActionInitial Morphology (Aspect Ratio)Final Morphology (Aspect Ratio)
AlCl3​ ( 7.5×10−2 M)Side facets / (002) Al3+ adsorption lowers surface energy[3]Whisker (150–240)Rod / Granular (1–2)
Al(OH)3​ (0.125%)(002) end plane Al(OH)2+​ adsorption inhibits c-axis[4]FibrousShort Columnar / Platelike
Succinic Acid (0.15 wt%)Top facetsCarboxylic group chelates Ca2+ [8]Needle-likeHexagonal Prisms (~1.2)
SDS (Anionic Surfactant){111} facetsElectrostatic binding blocks c-axis[9]Long Columnar (15–60)Short Rods (0.5–15)

Biomedical Implications: Bone Grafts and Drug Delivery

The morphological control of α -CSH is not merely a crystallographic exercise; it has profound clinical implications for drug development professionals and orthopedic researchers.

  • Mechanical Strength & Injectability: Short columnar or granular α -CSH crystals pack more densely than fibrous ones. This lower porosity translates to higher compressive strength and superior injectability of the bone cement paste, which is critical for minimally invasive orthopedic surgeries[5].

  • Resorption Kinetics and Drug Elution: α -CSH is frequently used as a matrix for localized drug delivery (e.g., antibiotics, growth factors)[1]. Fibrous crystals create a highly porous matrix that degrades rapidly in vivo, often leading to an undesirable "burst release" of the loaded therapeutic[1]. By engineering the crystals into low-aspect-ratio granular forms, the degradation rate is slowed, enabling a sustained, controlled release profile that aligns with the natural timeline of new bone formation[2].

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of morphology-controlled α -CSH and the subsequent evaluation of its drug release kinetics.

Protocol 1: Hydrothermal Synthesis of Morphology-Controlled α -CSH

Causality Note: Hydrothermal synthesis is chosen over dry calcination because it allows for precise control of supersaturation and modifier adsorption in the aqueous phase, ensuring uniform crystal habit modification.

  • Precursor Preparation: Suspend 10.0 g of Calcium Sulfate Dihydrate (CSD, CaSO4​⋅2H2​O ) in 100 mL of deionized water to form a uniform slurry.

  • Modifier Integration: Add the selected habit modifier (e.g., 0.125% Al(OH)3​ or 0.15 wt% Succinic Acid) to the slurry[4][8]. Stir continuously for 30 minutes at room temperature to ensure homogeneous distribution and initial surface interaction.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal and heat to 120°C for 4 hours. (Validation step: The autogenous pressure and elevated temperature drive the dehydration of CSD to α -CSH, while the modifier actively caps the high-energy facets).

  • Phase Separation: Rapidly cool the autoclave to 90°C. Filter the suspension immediately through a 0.45 µm membrane and wash the retentate three times with boiling deionized water (to prevent rehydration to CSD) and once with absolute ethanol.

  • Drying & Characterization: Dry the powder at 60°C for 12 hours. Validate the phase purity via X-Ray Diffraction (XRD) and the morphological shift via Scanning Electron Microscopy (SEM).

Workflow Step1 Step 1: Precursor Prep Calcium Sulfate Dihydrate Step2 Step 2: Modifier Addition Add AlCl3 or Carboxylic Acid Step1->Step2 Step3 Step 3: Hydrothermal Synthesis Autoclave at 90-120°C Step2->Step3 Step4 Step 4: Phase Separation Filtration & Hot Washing Step3->Step4 Step5 Step 5: Characterization XRD, SEM, & BET Analysis Step4->Step5

Experimental workflow for the hydrothermal synthesis of morphology-controlled CSH.

Protocol 2: Evaluation of Drug Release Kinetics from CSH Matrices

Causality Note: The release profile is directly tied to the dissolution rate of the specific CSH morphology. Testing in PBS simulates physiological conditions to accurately predict in vivo behavior.

  • Matrix Loading: Mix 1.0 g of the synthesized α -CSH powder with a predetermined concentration of the model drug (e.g., Vancomycin or Simvastatin)[1].

  • Cement Preparation: Add the liquid phase (e.g., sterile water or chitosan solution) at a precise liquid-to-powder (L/P) ratio (e.g., 0.3 mL/g) to form a paste[5]. Inject the paste into cylindrical molds (6 mm diameter × 12 mm height) and allow it to set completely.

  • Elution Assay: Submerge each set cement cylinder in 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C in a shaking incubator (100 rpm).

  • Sampling & Quantification: At predetermined intervals (e.g., 1, 3, 7, 14, 21 days), extract 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analysis: Quantify the drug concentration using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. Plot the cumulative release percentage against time to evaluate the mitigation of the burst release effect.

References

  • Control the Morphology of Calcium Sulfate Hemihydrate Using Aluminum Chloride as Habit Modifier ResearchG
  • Revealing the Mechanisms of the Morphological Response of α-Calcium Sulfate Hemihydrate to Aluminum Hydroxide by Density Functional Theory Simulations and Experimental Methods ACS Public
  • Control of α-Calcium Sulfate Hemihydrate Morphology Using Reverse Microemulsions ACS Public
  • Hierarchical synchrotron diffraction and imaging study of the calcium sulfate hemihydrate–gypsum transform
  • Flexible Morphology-Controlled Preparation of α‑Calcium Sulfate Hemihydrate from FGD Gypsum in Ethylene Glycol W
  • Drug Release from Calcium Sulf
  • Utilization of phosphogypsum for the preparation of α‐calcium sulfate hemihydrate in chloride‐free solution under
  • Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass MDPI
  • Effect of an α-calcium sulfate hemihydrate/treated dentin matrix composite to regenerate bone in critically sized SD r

Sources

Foundational

molecular dynamics simulation of calcium sulfate hemihydrate interfaces

An In-depth Technical Guide to the Molecular Dynamics Simulation of Calcium Sulfate Hemihydrate Interfaces Foreword Calcium sulfate hemihydrate (CaSO₄·0.5H₂O), commonly known as Plaster of Paris, is a material of immense...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Dynamics Simulation of Calcium Sulfate Hemihydrate Interfaces

Foreword

Calcium sulfate hemihydrate (CaSO₄·0.5H₂O), commonly known as Plaster of Paris, is a material of immense industrial and medical importance.[1][2] Its utility is fundamentally governed by its reaction with water, a process that begins at the solid-liquid interface. Understanding the molecular-level interactions at this interface—how water molecules arrange themselves, how ions are solvated at the surface, and the energetics of these interactions—is critical for controlling crystallization, improving material strength, and designing novel biocompatible materials.[3] Molecular Dynamics (MD) simulation offers a powerful computational microscope to probe these phenomena with atomic resolution, providing insights that are often inaccessible to direct experimental measurement.[4][5]

This guide provides a comprehensive, field-proven framework for constructing, executing, and analyzing MD simulations of the calcium sulfate hemihydrate-water interface. It is designed for researchers and scientists who seek not only to perform these simulations but to understand the causality behind the critical methodological choices that ensure a physically meaningful and reproducible result.

Part 1: Foundational Principles & System Construction

The validity of any MD simulation hinges on the quality of its initial setup. This phase involves defining the physical system, from the atomic coordinates of the crystal to the mathematical models governing interatomic interactions.

The Crystal Structure: Defining the Solid Surface

Calcium sulfate hemihydrate exists in different polymorphic forms, primarily α- and β-hemihydrates, which possess distinct crystal structures.[6] The choice of polymorph and the crystal facet to expose to the solvent are the first critical decisions. The crystallographic structure of β-CaSO₄·0.5H₂O, for instance, has been resolved in the P3₁ space group and features one-dimensional channels where water molecules are located.[6]

Authoritative crystallographic data can be obtained from resources like the Crystallography Open Database (COD)[2] or from published diffraction studies.[6][7] This data provides the unit cell parameters and atomic positions necessary to build the solid slab for the simulation.

The Force Field: The Heart of the Simulation

The force field is a set of potential energy functions and associated parameters that dictates how atoms interact. Its accuracy is paramount for simulating the physical behavior of the system. For mineral-water interfaces, a generic force field may not capture the subtle but crucial interactions.

Recent developments have produced specialized force fields for calcium sulfate phases, such as the Interface Force Field (IFF).[3] These force fields are specifically parameterized to reproduce a wide range of experimental data, including lattice parameters, surface energies, and hydration properties, with high accuracy.[3] Such specialized models are demonstrably superior to general-purpose force fields for these systems. The IFF is designed to be compatible with common parameter sets like CHARMM, AMBER, and OPLS-AA, facilitating its integration into established simulation workflows.[3]

Table 1: Representative Non-Bonded Force Field Parameters (IFF-style) (Note: These are illustrative. Always refer to the primary literature for the specific, validated parameter set.)

Atom TypeCharge (e)σ (Å)ε (kcal/mol)
Ca+2.002.8770.150
S+1.503.5500.250
O (Sulfate)-0.8753.0000.156
O (Water)-0.84763.1660.1553
H (Water)+0.42380.0000.0000

Causality: The choice of a specialized force field like IFF is a self-validating decision. By being parameterized against known experimental observables of the bulk and surface properties of calcium sulfate, it provides a trustworthy foundation for exploring the unknown behavior at the interface itself.[3]

The Water Model: Describing the Solvent

The choice of water model significantly impacts the simulation of aqueous interfaces.[8] While many models exist (e.g., 3-site, 4-site, 5-site), the SPC/E (Extended Simple Point Charge) model is widely used and validated for its ability to accurately reproduce key properties of bulk water, such as its density, diffusion coefficient, and dielectric constant, making it suitable for mineral interface studies.[8][9] More complex models may offer higher fidelity in specific scenarios but at a greater computational cost. For many interfacial phenomena, a well-established 3-site model like SPC/E provides an excellent balance of accuracy and efficiency.[9]

Building the Interface

The simulation box is constructed by first creating a supercell of the calcium sulfate hemihydrate crystal slab. This slab should be thick enough to prevent interactions between the two surfaces across the periodic boundaries. The slab is then placed in the center of a simulation box, and the remaining volume is filled with water molecules using a solvation tool, such as that provided in GROMACS.[10] It is crucial to ensure that no water molecules overlap with the crystal slab.

Part 2: The Simulation Protocol: From Setup to Production

A robust simulation protocol is essential for bringing the system to thermodynamic equilibrium and then sampling the desired statistical ensemble. The process is typically divided into three main stages: Minimization, Equilibration, and Production.

Experimental Protocol: Step-by-Step MD Simulation Workflow
  • Energy Minimization:

    • Objective: To remove any steric clashes or unfavorable geometries introduced during the system setup. This is achieved by adjusting atom coordinates to find a local minimum on the potential energy surface.

    • Method: A steepest descent algorithm is typically used for the initial steps, followed by a more efficient conjugate gradient algorithm.

    • Validation: The process is complete when the maximum force on any atom falls below a specified threshold (e.g., 1000 kJ mol⁻¹ nm⁻¹).

  • NVT Equilibration (Canonical Ensemble):

    • Objective: To bring the system to the desired temperature and allow the solvent to relax around the fixed crystal slab. The volume (V) and number of particles (N) are kept constant while the temperature (T) is controlled.

    • Method: A thermostat (e.g., Nosé-Hoover) is applied to regulate the temperature. Positional restraints are often applied to the heavy atoms of the crystal slab to prevent drastic movements while the water molecules equilibrate.

    • Duration: Typically 100-500 picoseconds (ps).

    • Validation: The system temperature should plateau and fluctuate around the target value.

  • NPT Equilibration (Isothermal-Isobaric Ensemble):

    • Objective: To adjust the system density to the target pressure while maintaining the target temperature. This allows the simulation box volume to change.

    • Method: A barostat (e.g., Parrinello-Rahman) is used in conjunction with a thermostat. Positional restraints on the crystal slab are maintained.

    • Duration: Typically 1-2 nanoseconds (ns).

    • Validation: The system pressure and density should plateau and fluctuate around their respective target values.

  • Production MD:

    • Objective: To generate the trajectory for analysis. All restraints are removed (unless a specific portion of the crystal is intended to be frozen), and the system is allowed to evolve naturally under the NPT or NVT ensemble.

    • Duration: The length of the production run depends on the phenomena of interest. For structural properties, 50-100 ns is often sufficient. For slower dynamic processes, longer simulations are required.

    • Data Collection: Atomic coordinates are saved at regular intervals (e.g., every 10 ps) for post-simulation analysis.

MD_Workflow cluster_setup Part 1: System Setup cluster_sim Part 2: Simulation Protocol cluster_analysis Part 3: Analysis crystal Obtain Crystal Structure [CaSO4·0.5H2O] ff Select Force Field (e.g., IFF) crystal->ff water Select Water Model (e.g., SPC/E) ff->water build Build Interface & Solvate System water->build minimize Energy Minimization (Steepest Descent/CG) build->minimize GROMACS/LAMMPS nvt NVT Equilibration (Temperature Control) minimize->nvt npt NPT Equilibration (Pressure/Density Control) nvt->npt prod Production Run (Data Collection) npt->prod analysis Trajectory Analysis (Density, RDF, H-Bonds) prod->analysis VMD/Custom Scripts

Caption: High-level workflow for MD simulation of a mineral-water interface.

Part 3: Trajectory Analysis: Extracting Physical Insights

The output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms over time. Meaningful analysis is required to transform this raw data into physicochemical insights. The software VMD (Visual Molecular Dynamics) is an indispensable tool for both visualization and analysis.[11][12][13][14]

Density Profiles

Calculating the mass or number density of different species (e.g., water oxygen, calcium, sulfate) as a function of distance perpendicular to the interface reveals the molecular layering of the solvent. This analysis typically shows distinct peaks for the first few layers of water molecules, indicating strong ordering induced by the crystal surface.[15] This provides direct evidence of the structure of the compact and diffuse layers at the interface.[15]

Radial Distribution Functions (RDFs)

The RDF, g(r), describes the probability of finding an atom at a distance r from a reference atom, relative to a random distribution. Calculating RDFs for specific atom pairs (e.g., Ca²⁺-Water Oxygen, SO₄²⁻-Water Hydrogen) provides detailed information about the solvation structure. The position of the first peak gives the average distance of the first solvation shell, and integrating under this peak yields the coordination number.[16]

Hydrogen Bond Analysis

The network of hydrogen bonds at the interface is critical to its properties. Hydrogen bonds can be identified using geometric criteria (e.g., donor-acceptor distance and angle). Analyzing the number and lifetime of hydrogen bonds between water molecules and between water and the sulfate oxygen atoms on the crystal surface quantifies the strength of the interfacial interactions.

Caption: Key molecular interactions at the hemihydrate-water interface.

Interfacial Free Energy

Calculating the solid-liquid interfacial free energy (IFE) is challenging but provides a crucial thermodynamic quantity.[17] While various methods exist, they are often complex. However, insights into facet-specific hydration and solubility can be correlated with interaction energies and interfacial ordering, providing a qualitative assessment of surface stability.[3]

Conclusion

Molecular dynamics simulation is an invaluable technique for elucidating the complex molecular landscape of calcium sulfate hemihydrate interfaces. By making informed, physically-grounded choices for the crystal structure, force field, and water model, and by following a rigorous simulation and analysis protocol, researchers can uncover detailed mechanisms of hydration, ion adsorption, and surface reconstruction. These insights are essential for advancing the rational design of materials in fields ranging from construction and engineering to pharmaceutical and biomedical applications.

References

  • Calcium sulfate - Wikipedia. Wikipedia. [Link]

  • (a) Crystallographic structure of calcium sulfate hemihydrate... - ResearchGate. ResearchGate. [Link]

  • A new calcium sulfate hemi-hydrate - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation - Beckstein Lab. ASU Beckstein Lab. [Link]

  • Data Analysis in VMD. University of Illinois Urbana-Champaign. [Link]

  • Force field for calcium sulfate minerals to predict structural, hydration, and interfacial properties | Request PDF - ResearchGate. ResearchGate. [Link]

  • What is VMD? - Theoretical and Computational Biophysics Group. University of Illinois Urbana-Champaign. [Link]

  • Using VMD - An Introductory Tutorial - PMC - NIH. National Institutes of Health. [Link]

  • Calcium Sulfate, Hemihydrate | Ca2H2O9S2 | CID 3033839 - PubChem. National Center for Biotechnology Information. [Link]

  • VMD: Visual molecular dynamics - Illinois Experts. University of Illinois Urbana-Champaign. [Link]

  • Molecular Dynamics Simulation of Clay Mineral–Water Interfaces: Temperature-Dependent Structural, Dynamical, and Mechanical Properties - MDPI. MDPI. [Link]

  • Solid–Liquid Interfacial Free Energy from Computer Simulations: Challenges and Recent Advances | Chemical Reviews - ACS Publications. American Chemical Society. [Link]

  • Calcium sulphate hemihydrate and the anhydrites I-Crystallography | Proceedings A. The Royal Society Publishing. [Link]

  • Kinetics of solid–liquid interface motion in molecular dynamics and phase-field models: crystallization of chromium and silicon - Royal Society Publishing. The Royal Society Publishing. [Link]

  • Molecular dynamics simulations of solid-liquid interfaces - HKUST SPD. Hong Kong University of Science and Technology. [Link]

  • Electric Fields at Solid-Liquid Interfaces: Insights from Molecular Dynamics Simulation. Annual Reviews. [Link]

  • Hydrated Calcium Silicate Erosion in Sulfate Environments a Molecular Dynamics Simulation Study - PMC. National Institutes of Health. [Link]

  • Molecular dynamics simulation on the heat transfer at liquid-solid interfaces and enhancement mechanism - Frontiers. Frontiers. [Link]

  • Computational Insight into Calcium–Sulfate Ion Pair Formation | The Journal of Physical Chemistry C - ACS Publications. American Chemical Society. [Link]

  • Molecular Modeling of Water Interfaces: From Molecular Spectroscopy to Thermodynamics | The Journal of Physical Chemistry B - ACS Publications. American Chemical Society. [Link]

  • Virtual Probes of Mineral–Water Interfaces: The More Flops, the Better! - GeoScienceWorld. GeoScienceWorld. [Link]

  • Molecular Dynamics Simulation of Calcium Sulfate Nucleation in Homogeneous and Heterogeneous Crystallization Conditions: An Application in Water Flooding | Industrial & Engineering Chemistry Research - ACS Publications. American Chemical Society. [Link]

  • Molecular dynamic simulations of cementitious systems using a newly developed force field suite ERICA FF - Research Collection. ETH Zurich. [Link]

  • Hydrated Calcium Silicate Erosion in Sulfate Environments a Molecular Dynamics Simulation Study - Brunel University Research Archive. Brunel University London. [Link]

  • Molecular dynamics of adsorption of hydroxide, sulfate and calcium ions at the interface between C-S-H and carbonate crystals | Request PDF - ResearchGate. ResearchGate. [Link]

  • GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]

  • GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul (Archived). [Link]

  • Comparative molecular dynamics simulations of charged solid–liquid interfaces with different water models - RSC Publishing. Royal Society of Chemistry. [Link]

  • Structure of Water at Charged Interfaces: A Molecular Dynamics Study - Temple University. Temple University. [Link]

  • Hydrated Calcium Silicate Erosion in Sulfate Environments a Molecular Dynamics Simulation Study - ResearchGate. ResearchGate. [Link]

  • GROMACS tutorial 1: Water - GASERI - Miletic. GASERI. [Link]

  • Liquid-Liquid Interfaces - the GROMACS tutorials!. GROMACS Tutorials. [Link]

  • GROMACS tutorials for absolute beginners: water, Na, and SO4 ions - YouTube. YouTube. [Link]

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Protocols & Analytical Methods

Method

hydrothermal synthesis of alpha calcium sulfate hemihydrate from phosphogypsum

Application Note: Hydrothermal Synthesis and Morphological Control of α -Calcium Sulfate Hemihydrate from Phosphogypsum Target Audience: Materials Scientists, Chemical Engineers, and Advanced Formulation Researchers Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hydrothermal Synthesis and Morphological Control of α -Calcium Sulfate Hemihydrate from Phosphogypsum

Target Audience: Materials Scientists, Chemical Engineers, and Advanced Formulation Researchers Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Overview

Phosphogypsum (PG) is a massive industrial byproduct generated during the wet-process production of phosphoric acid. Composed primarily of calcium sulfate dihydrate ( CaSO4​⋅2H2​O , DH), PG contains deleterious impurities such as soluble phosphates, fluorides, and organic matter that historically limited its upcycling[1].

The controlled hydrothermal conversion of PG into α -calcium sulfate hemihydrate ( α -HH, CaSO4​⋅0.5H2​O ) represents a high-value valorization pathway. α -HH is a premium cementitious binder prized for its low water-to-plaster demand, high mechanical strength, and application in advanced construction, dental stones, and biomedical bone scaffolds[2].

The Dissolution-Crystallization Mechanism

The phase transition from DH to α -HH in an aqueous or salt-solution medium is governed by a dissolution-crystallization mechanism [3].

  • Dissolution: At elevated temperatures (typically >95∘C in salt solutions or >120∘C in pure water), DH becomes thermodynamically unstable and dissolves into Ca2+ and SO42−​ ions.

  • Supersaturation & Nucleation: The solution rapidly achieves supersaturation with respect to the α -HH phase, overcoming the activation energy barrier for nucleation. The crystallization kinetics follow the Avrami-Erofeev (KJMA) model, characterized by an S-shaped kinetic curve[3].

  • Anisotropic Growth: Without intervention, α -HH crystals grow preferentially along the c-axis due to the high surface energy of the end faces, resulting in fibrous, needle-like crystals with a high aspect ratio (L/D >20 )[4]. These needle-like structures entangle, drastically increasing the water demand and reducing the mechanical strength of the final cast.

The Role of Crystal Habit Modifiers

To synthesize high-strength α -HH, the aspect ratio must be minimized to form short, prismatic, or columnar crystals. This is achieved through the introduction of crystal habit modifiers —typically polycarboxylic acids (e.g., maleic acid, succinic acid, citric acid) or specific metal ions (e.g., Al3+ )[4][5][6].

Causality of Modification: Modifiers function via stereoselective adsorption. For instance, the carboxylate groups ( COO− ) of succinic or maleic acid selectively bind to the calcium atoms on the (114) or (002) facets of the growing α -HH crystal[4][5]. This steric hindrance blocks the attachment of incoming Ca2+ and SO42−​ ions along the c-axis, forcing the crystal to grow laterally along the a and b axes.

Mechanism PG Phosphogypsum (DH) CaSO4·2H2O Diss Dissolution (Ca²⁺ & SO₄²⁻) PG->Diss Sup Supersaturation (T > 95°C - 140°C) Diss->Sup Nuc α-HH Nucleation Sup->Nuc Unmod Unmodified Growth (Needle-like, L/D > 20) Nuc->Unmod No Modifier Mod Modified Growth (Prismatic, L/D < 1.5) Nuc->Mod + Carboxylic Acids (Adsorption on 002/114 faces)

Thermodynamic phase transition and morphological control of α-HH.

Quantitative Impact of Modifiers

The selection and concentration of the modifier dictate the final crystal morphology. Table 1 synthesizes the effects of common modifiers under standard hydrothermal autoclave conditions (130–140 °C)[4][5][6].

Table 1: Effect of Crystal Habit Modifiers on α -HH Morphology

ModifierOptimal ConcentrationTemp / TimeResulting Aspect Ratio (L/D)Crystal Morphology
None (Control) 0%140 °C / 1.0 h21.0 - 25.0Long fibrous / Needle-like
Succinic Acid 0.02 wt%140 °C / 1.5 h~ 1.5Short columnar / Prismatic
Maleic Acid 0.05 wt%140 °C / 2.0 h~ 1.2Hexagonal short columnar
Citric Acid 0.05 wt%130 °C / 2.5 h~ 1.0Stubby / Agglomerated
Aluminum ( Al3+ ) 5.0 mM140 °C / 1.0 h~ 12.3Truncated fibrous

Note: Increasing modifier concentration generally decreases the aspect ratio but also retards the crystallization kinetics, requiring longer reaction times[5][7].

Validated Experimental Protocol

This protocol details the autoclave-mediated hydrothermal synthesis of α -HH using maleic acid as a crystal habit modifier. The procedure is designed as a self-validating system: each step includes a mechanistic rationale to ensure reproducibility and prevent phase reversion.

Materials & Equipment
  • Raw Material: Washed Phosphogypsum (PG).

  • Reagents: Maleic acid (Analytical grade), Deionized (DI) water, 0.1 M NaOH / 0.1 M H2​SO4​ (for pH adjustment).

  • Equipment: Teflon-lined stainless steel autoclave (stirred), vacuum filtration apparatus, forced-air drying oven, pH meter.

Step-by-Step Methodology

Phase 1: Pretreatment of Phosphogypsum

  • Washing: Suspend raw PG in DI water at a solid-to-liquid ratio of 1:3. Stir at 300 RPM for 30 minutes at room temperature.

  • Filtration: Filter the slurry. Rationale: This removes soluble impurities (unreacted P2​O5​ and soluble fluorides) that can poison α -HH nucleation sites and severely retard conversion.

  • Drying: Dry the washed PG at 60 °C for 12 hours.

Phase 2: Slurry Preparation & Modification 4. Dispersion: In the Teflon liner, mix the washed PG with DI water to achieve a solid-to-liquid ratio of 4:5 (approx. 44% solid content)[5]. 5. Modifier Addition: Add 0.05 wt% maleic acid (relative to the dry weight of PG). 6. pH Adjustment: Adjust the slurry pH to exactly 4.0 using dilute H2​SO4​ or NaOH .

  • Causality Check: A pH of 4.0 ensures the maleic acid is partially ionized, optimizing its adsorption onto the calcium-rich facets of the crystal. Furthermore, a slightly acidic environment promotes the formation of HSO4−​ , enhancing the initial dissolution rate of the raw dihydrate gypsum[4].

Phase 3: Hydrothermal Synthesis 7. Autoclaving: Seal the autoclave and heat to 140 °C. Maintain this temperature under autogenous pressure for exactly 2.0 hours with continuous stirring (150 RPM)[5].

  • Causality Check: 140 °C provides the optimal thermodynamic driving force. Lower temperatures risk incomplete conversion, while higher temperatures or extended times can cause the modifier to degrade or α -HH to convert into insoluble anhydrite (CaSO 4​ ).

Phase 4: Downstream Processing (Critical Phase) 8. Hot Filtration: Immediately upon completion, vent the autoclave (safely) and perform vacuum filtration while the slurry is hot (>90 °C) . 9. Boiling Water Wash: Wash the filter cake three times with boiling DI water (100 °C).

  • Causality Check: α -HH is a metastable phase. If allowed to cool in the mother liquor or washed with room-temperature water, it will rapidly rehydrate back into calcium sulfate dihydrate. Boiling water removes residual maleic acid without triggering rehydration.
  • Drying: Transfer the filter cake to a forced-air oven preheated to 105 °C. Dry for 4 hours to yield the final high-strength α -HH powder.

    Workflow N1 Raw PG N2 Aqueous Wash (Remove P, F) N1->N2 N3 Slurry Prep (Maleic Acid, pH 4) N2->N3 N4 Autoclave (140°C, 2h) N3->N4 N5 Hot Filtration (>90°C) N4->N5 N6 Drying (105°C) N5->N6

    Standard workflow for the hydrothermal synthesis of α-HH from PG.

Quality Control and Characterization

To validate the success of the protocol, the following analytical checks should be performed:

  • X-Ray Diffraction (XRD): Confirm the complete disappearance of the DH peak at 2θ=11.6∘ and the presence of sharp α -HH peaks at 2θ=14.7∘,25.6∘,and 29.7∘ [3].

  • Scanning Electron Microscopy (SEM): Verify morphology. Successful modification will show short, hexagonal columnar crystals with an L/D ratio between 1.0 and 1.5[5].

  • Differential Scanning Calorimetry (DSC): An endothermic peak around 150–170 °C confirms the release of the 0.5 lattice water molecules characteristic of hemihydrate.

References

  • Du, W., & Li, X. (2025). Synthesis of α-hemihydrate gypsum from cleaner phosphogypsum by microwave irradiation. CrystEngComm. [Link]

  • MDPI. (2021). Crystallization Kinetics of α-Hemihydrate Gypsum Prepared by Hydrothermal Method in Atmospheric Salt Solution Medium. [Link]

  • ResearchGate. (2020). Facile preparation of high-strength α-CaSO4·0.5H2O regulated by maleic acid from phosphogypsum: experimental and molecular dynamics simulation studies.[Link]

  • ACS Publications. (2025). Revealing the Mechanisms of the Morphological Response of α-Calcium Sulfate Hemihydrate to Aluminum Hydroxide by Density Functional Theory Simulations and Experimental Methods. Langmuir.[Link]

  • ResearchGate. (2025). Effect of succinic acid on the crystal habit of alpha-hemihydrate gypsum prepared from phosphogypsum: Experimental and molecular dynamics simulation study.[Link]

Sources

Application

dry calcination methods for beta calcium sulfate hemihydrate production

Application Note: Dry Calcination Protocols for β -Calcium Sulfate Hemihydrate Production Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Materials Science, Biomedical Engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dry Calcination Protocols for β -Calcium Sulfate Hemihydrate Production

Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Materials Science, Biomedical Engineering, and Orthopedic Formulation

Mechanistic Grounding & Phase Transition Dynamics

Calcium sulfate hemihydrate ( CaSO4​⋅0.5H2​O ) is a critical inorganic biomaterial widely utilized in orthopedic bone grafts, drug delivery scaffolds, and dental plasters due to its excellent biocompatibility, osteoconductivity, and predictable in vivo resorption [1]. It exists in two primary crystallographic forms— α and β —which possess identical chemical compositions but radically different physical and mechanical properties.

The production of β -Calcium Sulfate Hemihydrate ( β -CSH) relies exclusively on a process known as dry calcination . Unlike the α -form, which is synthesized under high-pressure steam (wet calcination), the β -form is produced by heating calcium sulfate dihydrate (gypsum, CaSO4​⋅2H2​O ) in an open atmosphere at temperatures typically ranging from 110°C to 180°C [1, 2].

The Causality of Morphology

Understanding the thermodynamics of dry calcination is essential for quality control. When gypsum is heated in an open kettle or kiln, the crystallization water evaporates rapidly. Because the system is open, the steam escapes rather than building pressure. This rapid, unpressurized egress of water molecules creates microscopic capillary voids within the crystal lattice. Consequently, β -CSH forms as fibrous aggregates of fine, needle-like crystals that are highly irregular and porous [1].

While this porosity reduces the overall compressive strength compared to the dense α -form, it significantly increases the material's surface area. For drug development and tissue engineering, this is a highly desirable trait: the increased porosity facilitates rapid fluid ingress, predictable degradation, and accelerated neovascularization when implanted in vivo[1, 4].

Quantitative Comparison: α -CSH vs. β -CSH

To contextualize the physical properties imparted by the calcination environment, the following table summarizes the key differences between the two hemihydrate phases.

Property α -Calcium Sulfate Hemihydrate β -Calcium Sulfate Hemihydrate
Synthesis Method Wet calcination (Autoclave)Dry calcination (Open kettle/kiln)
Atmospheric Conditions High steam pressure (e.g., 17 lbs/sq. inch)Open air / Atmospheric pressure
Temperature Range 120°C – 130°C110°C – 180°C
Crystal Morphology Dense, rod and prism-shapedIrregular, porous, fibrous aggregates
Mechanical Profile High hardness and compressive strengthLower compressive strength, highly friable
Clinical / Industrial Utility High-strength dental stones, structural moldsBone graft substitutes, drug elution, plaster

Experimental Protocol: Dry Calcination Workflow

The following protocol is a self-validating system designed to ensure complete phase conversion while preventing the formation of unwanted anhydrite ( CaSO4​ ) or the retention of unreacted dihydrate.

Materials & Equipment Required
  • Precursor: High-purity Calcium Sulfate Dihydrate ( ≥99% purity).

  • Thermal Equipment: Forced convection oven or industrial open kiln capable of maintaining ±2 °C accuracy up to 200°C.

  • Milling Apparatus: Planetary ball mill or mechanical pulverizer.

  • Storage: Vacuum desiccator with active silica gel or anhydrous calcium chloride.

Step-by-Step Methodology

Step 1: Pre-Calcination Milling

  • Load the raw CaSO4​⋅2H2​O into the planetary ball mill.

  • Mill the precursor to achieve a homogenous particle size distribution (typically <50μm ).

  • Causality: Homogenizing the particle size prevents thermal gradients during calcination. Large chunks will calcine on the surface while retaining a dihydrate core, leading to an impure biphasic product.

Step 2: Thermal Dehydration (Dry Calcination)

  • Spread the milled dihydrate powder evenly onto shallow, wide stainless-steel trays. The powder bed should not exceed 1.5 cm in depth to ensure unobstructed steam escape.

  • Pre-heat the convection oven to 150°C .

  • Place the trays into the oven. Maintain the open-air environment (ensure oven vents are fully open to prevent internal pressure and humidity buildup).

  • Calcine for 2 to 4 hours . Studies indicate that complete conversion of the dihydrate phase into β -hemihydrate is reliably achieved at 160°C–180°C for 2 hours, though 120°C–150°C is sufficient with extended holding times [2].

  • Reaction: CaSO4​⋅2H2​O+Heat→β-CaSO4​⋅0.5H2​O+1.5H2​O↑

Step 3: Post-Calcination Grinding

  • Remove the trays and allow the powder to cool to room temperature in a zero-humidity environment.

  • Transfer the β -CSH to the milling apparatus for a secondary grinding phase.

  • Causality: The dry calcination process inherently produces fibrous, needle-like crystalline aggregates. If left unground, these needles interlock, resulting in poor flowability, low bulk density, and suboptimal packing properties. Post-calcination pulverization breaks these needles, drastically improving the handling and packing characteristics required for injectable bone cements or tablet compression [1].

Step 4: Desiccated Storage

  • Immediately transfer the pulverized β -CSH into airtight, moisture-proof containers.

  • Store in a desiccator.

  • Causality: β -CSH is highly hygroscopic. Ambient humidity will rapidly trigger an exothermic rehydration reaction, converting the powder back into the dihydrate form, rendering it useless for setting applications.

Process Visualization

DryCalcination Gypsum Calcium Sulfate Dihydrate (CaSO4·2H2O) PreMilling Pre-Calcination Milling (Homogenize Particle Size) Gypsum->PreMilling Mechanical Prep Calcination Dry Calcination (110°C - 180°C, Open Air) PreMilling->Calcination Thermal Activation Evaporation Water Evaporation (-1.5 H2O) Calcination->Evaporation Endothermic BetaCSH β-Calcium Sulfate Hemihydrate (β-CaSO4·0.5H2O) Calcination->BetaCSH Phase Transition PostMilling Post-Calcination Grinding (Break Needle Crystals) BetaCSH->PostMilling Structural Refinement Storage Desiccated Storage (Moisture Control) PostMilling->Storage Environmental Control

Workflow diagram detailing the dry calcination process of beta calcium sulfate hemihydrate.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be validated using the following analytical techniques:

Thermogravimetric Analysis (TGA)

TGA is the gold standard for validating the dihydrate-to-hemihydrate conversion. The theoretical mass loss corresponding to the evaporation of 1.5 moles of water is ~15.7% .

  • Validation Marker: When running the synthesized β -CSH through TGA, the temperature of maximum mass loss for the degradation of the remaining hemihydrate to anhydrite should occur at approximately 94°C [3]. If the initial mass loss during production deviates significantly from 15.7% (e.g., 12% to 19% depending on precursor moisture), or if secondary water-loss peaks appear, the batch contains unreacted dihydrate or has over-calcined into insoluble anhydrite [2].

X-Ray Diffraction (XRD)

XRD must be utilized to confirm the crystallographic phase.

  • Validation Marker: The disappearance of the high-intensity (020) plane characteristic of gypsum, replaced by the formation of the (400) plane of highest intensity corresponding to bassanite ( β -hemihydrate) at 27.72° in 2θ [2].

Scanning Electron Microscopy (SEM)
  • Validation Marker: SEM micrographs should reveal a highly porous, irregular morphology. The absence of smooth, prismatic rods confirms that no localized pressure buildup occurred (which would have inadvertently triggered wet calcination and α -phase formation).

References

  • Gupta H, Pandey A, Agarwal R, et al. "Application of calcium sulfate as graft material in implantology and maxillofacial procedures: A review of literature." National Journal of Maxillofacial Surgery, 2024.
  • Souza E, Ferraz A. "Study of the conversion of the dihydrate phase into β-hemihydrate from two varieties of the mineral gypsum." Matéria (Rio de Janeiro), 2025.
  • Hudson-Lamb PN, et al. "A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate." IUCrJ, 2019.
  • Geng B, Li P, Fang F, et al. "Poly-Lysine-Derived Carbon Quantum Dots Promote the Repair of Bone Defects in Osteomyelitis Through Antibacterial and Osteogenic Effects." International Journal of Nanomedicine, 2025.
Method

Application Note: Advanced Surface Modification Techniques for Calcium Sulfate Hemihydrate Bioceramics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Calcium sulfate hemihydrate (CSH, CaSO₄·0.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Calcium sulfate hemihydrate (CSH, CaSO₄·0.5H₂O) is a foundational bioceramic in orthopedic and dental tissue engineering due to its excellent biocompatibility, non-toxicity, and self-setting properties[1]. However, its clinical efficacy in load-bearing or large osseous defects is severely limited by a rapid in vivo degradation rate that outpaces new bone formation[1]. This excessive dissolution causes a sharp local increase in calcium and sulfate ions, potentially leading to hypercalcemia, delayed wound healing, and a loss of mechanical structural support[1].

To engineer CSH into a viable, long-term scaffold, surface modification and composite engineering are mandatory. By modifying the surface with hydroxyapatite (HAp), biodegradable polymers (like PLGA), or bioactive silicates, scientists can synchronize the scaffold's degradation profile with the natural rate of osteogenesis, neutralize acidic degradation byproducts, and significantly enhance osteoinductivity[2][3].

Mechanistic Workflow of CSH Surface Modifications

G CSH Calcium Sulfate Hemihydrate (CSH) Bioceramic Challenge Rapid Degradation & Poor Osteoinductivity CSH->Challenge Clinical Limitation Mod1 Hydroxyapatite (HAp) Coating Challenge->Mod1 Mod2 Polymer (PLGA) Coating Challenge->Mod2 Mod3 Silicate / Bioglass Incorporation Challenge->Mod3 Mech1 Decreased Dissolution Rate Enhanced Bone Bonding Mod1->Mech1 Mech2 Hydrophobic Barrier Improved Mechanical Strength Mod2->Mech2 Mech3 pH Neutralization Sustained Ion Release Mod3->Mech3 Outcome Optimized Bone Graft (Degradation matches osteogenesis) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 1: Mechanistic pathways of CSH surface modifications to optimize bone graft performance.

Key Modification Strategies and Causality

  • Biomimetic Hydroxyapatite (HAp) Coating: Unmodified CSH lacks native cell adhesion motifs. By converting the surface of CSH to HAp (Ca₁₀(PO₄)₆(OH)₂), the scaffold gains a thermodynamically stable barrier that retards fluid ingress and subsequent dissolution[4]. Furthermore, HAp provides a biomimetic surface that significantly upregulates osteoblast adhesion, proliferation, and differentiation[5].

  • Polymer Coating (PLGA): CSH is inherently brittle. Coating CSH with Poly(lactic-co-glycolic acid) (PLGA) introduces a hydrophobic shield that mitigates the burst release of ions[3]. The polymer network absorbs mechanical stress, enhancing the compressive strength of the graft while providing a tunable degradation profile based on the lactic-to-glycolic acid ratio[3].

  • Mesoporous Silicate / Bioglass Incorporation: The natural degradation of CSH creates a mildly acidic microenvironment. Incorporating mesoporous magnesium-calcium silicate or bioglass releases alkaline ions (Ca²⁺, Mg²⁺, SiO₄⁴⁻) that buffer this acidity[6]. A mere 1 wt% addition of bioglass can decrease the degradation rate of calcium sulfate by 40% while retarding densification during sintering[2].

Quantitative Data Summary

The following table summarizes the impact of various surface modifications on the core physicochemical and biological properties of CSH bioceramics.

Modification StrategyIn Vitro Degradation ProfileCompressive StrengthBioactivity & Osteoinductivity
Unmodified CSH Rapid (Complete resorption in 4–6 weeks)Low (~10–15 MPa)Poor (Lacks cell adhesion motifs)
Hydroxyapatite (HAp) Prolonged (Stable over several months)ModerateHigh (Biomimetic surface enhances osteoblast adhesion)
PLGA Polymer Coating Tunable (Dependent on lactide:glycolide ratio)High (Polymer network absorbs mechanical stress)Moderate (Requires optimized surface roughness for cell migration)
Bioglass (1 wt%) Slowed by 40% compared to pure CSHHigh (Retards densification during sintering)High (Alkaline ion release stimulates osteogenic differentiation)

Experimental Protocols

As a self-validating system, each protocol below integrates the mechanistic causality behind the experimental parameters and includes mandatory quality control (QC) checkpoints to verify success.

Protocol A: Hydrothermal Synthesis of HAp Coating on CSH Scaffolds

Objective: Convert the superficial layer of CSH into highly crystalline HAp to reduce dissolution rates and improve cellular adhesion[4].

  • Precursor Incubation: Submerge pre-formed CSH scaffolds in a 1M diammonium hydrogen phosphate ((NH₄)₂HPO₄) solution adjusted to a pH of 10.

    • Causality: (NH₄)₂HPO₄ provides the necessary phosphate ions. The alkaline pH prevents the formation of brushite, thermodynamically favoring the precipitation of HAp as calcium ions dissolve from the CSH surface[4].

  • Hydrothermal Treatment: Transfer the solution and scaffolds to a Teflon-lined autoclave. Heat at 120°C (2 ± 0.2 atm) for exactly 90 minutes.

    • Causality: Ambient temperature synthesis can take up to 21 days and yields mixed phases. Hydrothermal conditions accelerate the reaction kinetics, ensuring a pure, highly crystalline HAp layer in under two hours while preventing the formation of secondary calcium phosphate phases[4].

  • Washing & Drying: Remove the scaffolds, wash thoroughly with deionized water to remove residual ammonia, and dry in a vacuum oven at 60°C for 12 hours.

  • Validation & Quality Control:

    • Assay: X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

    • Success Metric: XRD must show characteristic HAp peaks (e.g., 2θ = 31.7°). SEM should reveal a uniform, needle-like nanocrystalline topography on the CSH surface, confirming complete surface conversion[4].

Protocol B: PLGA Dip-Coating for Tunable Degradation

Objective: Apply a hydrophobic polymer barrier to enhance mechanical toughness and delay fluid penetration into the CSH core[3].

  • Solution Preparation: Dissolve PLGA (50:50 lactide-to-glycolide ratio) in dichloromethane (DCM) to achieve a 5% w/v solution. Stir magnetically until completely clear.

    • Causality: DCM is selected due to its high volatility, which allows for rapid solvent evaporation. This prevents the CSH scaffold from prolonged exposure to liquid, which could compromise its structural integrity or trigger premature setting[3].

  • Dip-Coating: Submerge the CSH scaffolds into the PLGA solution for exactly 30 seconds, then extract at a constant, slow rate (e.g., 5 mm/sec) using a dip-coater.

    • Causality: A brief, mechanically controlled submersion ensures the formation of a conformal thin film without infiltrating and clogging the interconnected macropores (typically ~400 μm) required for cellular migration and angiogenesis[3].

  • Solvent Evaporation: Place the coated scaffolds in a vacuum desiccator for 24 hours at room temperature to remove all residual DCM.

  • Validation & Quality Control:

    • Assay:In vitro degradation assay in Simulated Body Fluid (SBF) at 37°C.

    • Success Metric: Measure mass loss over 28 days. The PLGA-coated scaffold should exhibit a controlled, linear degradation profile, completely avoiding the rapid burst mass loss typically seen in uncoated CSH within the first 7 days[3].

References

  • [5] Setting Behavior and in Vitro Bioactivity of Hydroxyapatite/Calcium Sulfate Cements. Chemistry of Materials. URL: [Link]

  • [2] Hsu, P.-Y., et al. (2019). Manipulation of the degradation behavior of calcium sulfate by the addition of bioglass. Progress in Biomaterials. URL:[Link]

  • [6] Ding, Y., et al. (2015). In vitro degradability, bioactivity and primary cell responses to bone cements containing mesoporous magnesium–calcium silicate and calcium sulfate for bone regeneration. Journal of The Royal Society Interface. URL:[Link]

  • [3] Liu, T., et al. (2022). Customized Design 3D Printed PLGA/Calcium Sulfate Scaffold Enhances Mechanical and Biological Properties for Bone Regeneration. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • [1] Lun, D.-X., et al. (2024). Limitations and modifications in the clinical application of calcium sulfate. Frontiers in Surgery. URL:[Link]

  • [4] Bingol, O. R., & Durucan, C. (2012). Hydrothermal Synthesis of Hydroxyapatite from Calcium Sulfate Hemihydrate. American Journal of Biomedical Sciences. URL:[Link]

Sources

Application

Application Note: High-Purity Calcium Sulfate Hemihydrate from Flue Gas Desulfurization Gypsum for Pharmaceutical Applications

Abstract Flue gas desulfurization (FGD) gypsum, a synthetic byproduct of coal-fired power plants, presents a high-purity and readily available source of calcium sulfate dihydrate (CaSO₄·2H₂O).[1][2] This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Flue gas desulfurization (FGD) gypsum, a synthetic byproduct of coal-fired power plants, presents a high-purity and readily available source of calcium sulfate dihydrate (CaSO₄·2H₂O).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and preparation of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) from FGD gypsum. Detailed protocols for both α- and β-hemihydrate synthesis are presented, with an emphasis on producing materials suitable for pharmaceutical applications such as controlled-release drug delivery systems and bone fillers.[3][4] This guide elucidates the underlying chemical principles, experimental considerations, and essential quality control measures to ensure the production of a consistent and high-purity final product.

Introduction: Unlocking the Potential of FGD Gypsum

The wet limestone-gypsum flue gas desulfurization process is a widely implemented technology for removing sulfur dioxide (SO₂) from the emissions of coal-fired power plants.[5][6] This process yields large quantities of high-purity synthetic gypsum, mineralogically identical to its natural counterpart.[7] The transformation of this industrial byproduct into value-added materials like α-calcium sulfate hemihydrate (α-HH) and β-calcium sulfate hemihydrate (β-HH) is a critical step towards a circular economy and offers a sustainable source of high-quality raw materials for various industries, including pharmaceuticals.[8][9]

α-HH, characterized by its well-formed, prismatic crystals, exhibits superior mechanical strength and is often the preferred form for medical applications.[1][9] In contrast, β-HH, which has a more irregular crystal structure, is also utilized in specific formulations.[3][10] The ability to selectively synthesize these polymorphs is crucial for tailoring the properties of the final pharmaceutical product.

This document outlines the methodologies to convert FGD gypsum into high-purity calcium sulfate hemihydrate, focusing on techniques that ensure the removal of impurities and control of the final crystal morphology.

Foundational Principles: The Conversion of Dihydrate to Hemihydrate

The conversion of calcium sulfate dihydrate (CaSO₄·2H₂O) to calcium sulfate hemihydrate (CaSO₄·0.5H₂O) is a dehydration process governed by temperature and pressure. The fundamental reaction is:

CaSO₄·2H₂O + heat → CaSO₄·0.5H₂O + 1.5H₂O

The specific conditions of this dehydration dictate whether the α or β form of the hemihydrate is produced:

  • β-Hemihydrate Formation (Calcination in Air): When gypsum is heated in air at atmospheric pressure, the water of crystallization is rapidly expelled, leading to the formation of β-calcium sulfate hemihydrate. This process results in a product with a higher surface area and lower density.[11]

  • α-Hemihydrate Formation (Hydrothermal Synthesis): The formation of α-hemihydrate is achieved under conditions of elevated pressure and in the presence of liquid water or in specific salt or organic solutions at atmospheric pressure.[9] These conditions allow for the dissolution of the dihydrate and subsequent recrystallization as well-defined α-hemihydrate crystals.[8]

The choice of synthesis route is critical as the physical properties of the resulting hemihydrate, such as particle size, crystal morphology, and surface area, directly influence its performance in pharmaceutical formulations, including drug release kinetics.[3]

Pre-treatment of Raw FGD Gypsum

Prior to conversion, raw FGD gypsum requires pre-treatment to remove impurities such as fly ash, unreacted limestone, and soluble salts, which could be detrimental to the final product's purity and performance.

Protocol 3.1: Purification of FGD Gypsum

  • Washing: Create a slurry of FGD gypsum in deionized water (1:4 solid-to-liquid ratio). Vigorously agitate the slurry for 30 minutes to dissolve soluble impurities.

  • Settling and Decantation: Allow the gypsum to settle, then decant the supernatant. Repeat the washing step three times.

  • Filtration: Filter the washed gypsum slurry using a Buchner funnel and appropriate filter paper.

  • Drying: Dry the purified gypsum in an oven at 45-50°C to a constant weight. This temperature is high enough to remove free moisture without initiating the dehydration of the dihydrate.

Synthesis Protocols for Calcium Sulfate Hemihydrate

The following sections provide detailed, step-by-step protocols for the synthesis of both α- and β-calcium sulfate hemihydrate from purified FGD gypsum.

Protocol for the Synthesis of β-Calcium Sulfate Hemihydrate

This protocol describes the dry calcination method for producing β-hemihydrate.

Protocol 4.1.1: Dry Calcination

  • Sample Preparation: Place a thin layer (approximately 1 cm) of purified and dried FGD gypsum in a ceramic or stainless-steel tray.

  • Calcination: Place the tray in a preheated laboratory oven or furnace at 150-170°C.

  • Reaction Time: Maintain the temperature for 2-4 hours. The exact time will depend on the quantity of gypsum and the specific oven characteristics.

  • Cooling: After calcination, remove the tray from the oven and allow it to cool to room temperature in a desiccator to prevent rehydration.

  • Milling (Optional): If a specific particle size is required, the resulting β-hemihydrate can be gently milled.

Protocols for the Synthesis of α-Calcium Sulfate Hemihydrate

The synthesis of α-hemihydrate requires more controlled conditions to promote the growth of its characteristic prismatic crystals. Two effective methods are presented below.

This method utilizes elevated temperature and pressure to facilitate the conversion.

Protocol 4.2.1.1: Autoclave Method

  • Slurry Preparation: Prepare a slurry of purified FGD gypsum in deionized water with a solid-to-liquid ratio between 1:3 and 1:5.

  • Autoclave Loading: Transfer the slurry to a laboratory autoclave.

  • Heating and Pressurization: Seal the autoclave and heat to a temperature between 120°C and 150°C. The corresponding saturated steam pressure will build up inside the vessel.

  • Reaction Time: Maintain the temperature and pressure for 1-3 hours.

  • Cooling: Slowly cool the autoclave to room temperature. Rapid cooling can lead to the formation of fine, less-defined crystals.

  • Product Recovery: Once cooled, open the autoclave and filter the solid product.

  • Washing and Drying: Wash the α-hemihydrate crystals with hot deionized water to remove any residual soluble salts, followed by a final rinse with acetone to facilitate drying. Dry the product in an oven at 60°C.

This method avoids the need for high-pressure equipment by utilizing a salt solution to lower the water activity, thus enabling the conversion at atmospheric pressure.

Protocol 4.2.2.1: Aluminum Chloride Solution Method

  • Solution Preparation: Prepare a 2.5 M solution of aluminum chloride (AlCl₃) in deionized water in a jacketed glass reactor.

  • Heating: Heat the AlCl₃ solution to 90°C while stirring continuously.

  • Addition of Gypsum: Gradually add the purified FGD gypsum to the hot AlCl₃ solution to achieve a solid-to-liquid ratio of 1:4.

  • Reaction: Maintain the temperature at 90°C with constant stirring for 2-4 hours. The progress of the conversion can be monitored by taking small samples for analysis (e.g., XRD).

  • Product Recovery and Washing: After the reaction is complete, filter the hot slurry. Wash the collected crystals thoroughly with hot deionized water to remove the AlCl₃ solution, followed by a final rinse with acetone.

  • Drying: Dry the resulting α-hemihydrate in an oven at 60°C.

Characterization and Quality Control

To ensure the suitability of the synthesized calcium sulfate hemihydrate for pharmaceutical applications, rigorous characterization and quality control are essential.

Parameter Technique Purpose Acceptance Criteria (Example)
Phase Purity X-Ray Diffraction (XRD)To confirm the conversion to hemihydrate and identify the polymorph (α or β).[12]>98% α- or β-hemihydrate, with no detectable dihydrate or anhydrite phases.
Crystal Morphology Scanning Electron Microscopy (SEM)To visualize the size and shape of the crystals.α-hemihydrate: well-defined prismatic crystals. β-hemihydrate: irregular, porous particles.
Water Content Thermogravimetric Analysis (TGA) or ASTM C471M[13]To determine the amount of crystal and free water.[14]Crystal water content should be close to the theoretical value for hemihydrate (approx. 6.2%).
Particle Size Distribution Laser DiffractionTo determine the particle size range.To be defined based on the specific application requirements.
Purity (Elemental) Inductively Coupled Plasma (ICP) SpectroscopyTo quantify any elemental impurities.Must comply with pharmaceutical standards for heavy metals and other elemental impurities.

Workflow and Process Diagrams

Overall Workflow

FGD_Gypsum_to_Hemihydrate_Workflow cluster_0 Pre-treatment cluster_1 Conversion to Hemihydrate cluster_2 Post-treatment & QC Raw_FGD_Gypsum Raw FGD Gypsum Purification Purification (Washing & Drying) Raw_FGD_Gypsum->Purification Purified_Gypsum Purified CaSO4·2H2O Purification->Purified_Gypsum Beta_Synthesis β-Hemihydrate Synthesis (Dry Calcination) Purified_Gypsum->Beta_Synthesis Alpha_Synthesis α-Hemihydrate Synthesis (Hydrothermal/Salt Solution) Purified_Gypsum->Alpha_Synthesis Beta_Product β-CaSO4·0.5H2O Beta_Synthesis->Beta_Product Alpha_Product α-CaSO4·0.5H2O Alpha_Synthesis->Alpha_Product Characterization Characterization & QC (XRD, SEM, TGA, etc.) Beta_Product->Characterization Alpha_Product->Characterization

Caption: Workflow for the extraction of calcium sulfate hemihydrate from FGD gypsum.

Decision Pathway for Polymorph Selection

Polymorph_Selection_Pathway Start Desired Application High_Strength High Mechanical Strength (e.g., Bone Fillers) Start->High_Strength Requires High_Surface_Area High Surface Area (e.g., certain drug carriers) Start->High_Surface_Area Requires Alpha_Synthesis Synthesize α-Hemihydrate High_Strength->Alpha_Synthesis Beta_Synthesis Synthesize β-Hemihydrate High_Surface_Area->Beta_Synthesis

Caption: Decision pathway for selecting the appropriate hemihydrate polymorph.

Conclusion

The conversion of flue gas desulfurization gypsum into high-purity α- and β-calcium sulfate hemihydrate is a viable and sustainable approach for sourcing materials for pharmaceutical applications. The choice of synthesis method—dry calcination for β-hemihydrate and hydrothermal or salt solution methods for α-hemihydrate—allows for the deliberate control of the material's physical properties. By following the detailed protocols and implementing rigorous quality control measures outlined in this application note, researchers and drug development professionals can confidently produce calcium sulfate hemihydrate of the requisite purity and with the specific characteristics needed for their advanced formulations.

References

  • American Chemical Society. (2022). Preparation of α-High-Strength Hemihydrate from Flue Gas Desulfurization Gypsum in AlCl3–MgCl2 Solution at Atmospheric Pressure. ACS Publications. [Link]

  • MDPI. (2017). Calcium Sulfate Hemihydrate Whiskers Obtained from Flue Gas Desulfurization Gypsum and Used for the Adsorption Removal of Lead. MDPI. [Link]

  • Google Patents. (1993). Process for the conversion of calcium sulfate dihydrate into alpha-hemihydrate.
  • Academia.edu. (n.d.). Pilot scale preparation of α-calcium sulfate hemihydrate from FGD gypsum in Ca–K–Mg aqueous solution under atmospheric pressure. Academia.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). Flexible Morphology-Controlled Preparation of α‑Calcium Sulfate Hemihydrate from FGD Gypsum in Ethylene Glycol Water Solutions. PMC. [Link]

  • R Discovery. (2019). Promotion of conversion activity of flue gas desulfurization gypsum into α-hemihydrate gypsum by calcination-hydration treatment. R Discovery. [Link]

  • ScienceDirect. (2020). Preparation of α-calcium sulfate hemihydrate from industrial by-product gypsum: a review. ScienceDirect. [Link]

  • National Center for Biotechnology Information. (2022). Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. PMC. [Link]

  • ResearchGate. (n.d.). The Treatment of Gypsum as a Product of the Flue Gas Desulphurization Process. ResearchGate. [Link]

  • Scientific.Net. (n.d.). The Effect of Process Conditions on the Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum Using the Hydrothermal Method under Atmospheric Pressure. Scientific.Net. [Link]

  • SciSpace. (n.d.). α-Hemihydrate Gypsum from Flue Gas Desulphurization Gypsum. SciSpace. [Link]

  • ASTM International. (2015). Measurement of Free and Combined Water of Gypsum. ASTM International. [Link]

  • Semantic Scholar. (2022). Experimental Study and Mechanism Analysis of Preparation of -Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Transformation of flue gas desulfurization (FGD) gypsum to β-CaSO4·0.5H2O whiskers using facile water treatment. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum in K, Mg-Containing Concentrated CaCl2 Solution under Mild Conditions. ResearchGate. [Link]

  • Chemical Technology - ChemTech. (2012). THE INFLUENCE OF FGD GYPSUM DEHYDRATION PARAMETERS ON β-HEMIHYDRATE CALCIUM SULFATE PROPERTIES. Chemical Technology - ChemTech. [Link]

  • Gypsum Association. (n.d.). FGD Gypsum Production Process. Gypsum Association. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of CSHW with Flue Gas Desulfurization Gypsum. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in flue gas desulfurization gypsum processes and applications – A review. PMC. [Link]

  • ASTM International. (1996). Standard Test Methods for - Chemical Analysis of Gypsum and Gypsum Products [Metric]1. ASTM International. [Link]

  • THE TREATMENT OF GYPSUM AS A PRODUCT OF THE FLUE GAS DESULPHURIZATION PROCESS. (n.d.). [Link]

  • Scribd. (2002). ASTM C11 Gypsum Terminology Standards. Scribd. [Link]

  • Gypsum Association. (n.d.). Standards. Gypsum Association. [Link]

  • regenerative thermal oxidiser. (2025). USA Limestone-Gypsum Flue Gas Desulfurization (DeSOx) Manufacturers, Suppliers. regenerative thermal oxidiser. [Link]

  • Royal Society of Chemistry. (2024). A brief review on flue gas desulfurization gypsum recovery toward calcium carbonate preparation. RSC Publishing. [Link]

  • ASTM International. (2021). Chemical Analysis of Gypsum and Gypsum Products (Metric)z1. ASTM International. [Link]

  • Google Patents. (2000). Calcium sulfate controlled release matrix.
  • American Chemical Society. (2012). Control of α-Calcium Sulfate Hemihydrate Morphology Using Reverse Microemulsions. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Controlling the morphology of calcium sulfate hemihydrate using aluminum chloride as a habit modifier. New Journal of Chemistry (RSC Publishing). [Link]

  • Google Patents. (2010). Process for Preparing alpha Calcium Sulfate Hemihydrate.
  • ResearchGate. (n.d.). Determination of Calcium Sulfate Hemihydrate Modification by X-ray Diffraction Analysis. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Compressive Strength of α-Calcium Sulfate Hemihydrate (α-CSH)

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and mechanical challenges associated with α -calcium sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and mechanical challenges associated with α -calcium sulfate hemihydrate ( α -CSH) formulations. Whether you are developing injectable bone void fillers, orthopedic cements, or high-strength structural binders, achieving optimal compressive strength requires precise control over hydration kinetics, crystal morphology, and additive interactions.

Below, you will find targeted troubleshooting guides, mechanistic workflows, empirical data summaries, and self-validating experimental protocols to ensure your formulations achieve reproducible, high-strength results.

Part 1: Mechanistic Overview of Hydration & Hardening

Before troubleshooting, it is critical to understand the causality of strength development. The compressive strength of α -CSH is not an inherent property of the powder itself, but rather a result of its hydration into calcium sulfate dihydrate (CSD). The mechanical integrity relies entirely on the interlocking density of the precipitated CSD crystals[1][2].

G A α-CSH Powder (High Purity) C Dissolution & Supersaturation A->C B Aqueous Solution (L/P Ratio ~0.6) B->C D CSD Nucleation (CaSO4·2H2O) C->D E Crystal Interlocking & Hardening D->E

Fig 1. Hydration and crystallization pathway of α-CSH to calcium sulfate dihydrate (CSD).

Part 2: Core Troubleshooting FAQs

Q1: My final cured cement is highly porous and mechanically weak (<10 MPa). What is the primary cause? A: The most common culprit is an excessively high liquid-to-powder (L/P) ratio. The hydration of α -CSH requires only a stoichiometric fraction of water. Any excess water acts as a lubricant during mixing but eventually evaporates, leaving behind macropores that act as stress concentrators[1]. While an L/P ratio of 0.8 yields a low compressive strength of ~7.7 MPa, reducing the L/P ratio to 0.6 can more than double the strength to ~17.2–18.37 MPa[1][3].

Q2: If I lower the L/P ratio to 0.6 to improve strength, the paste becomes too viscous to inject. How do I resolve this? A: You must decouple water content from workability by introducing steric hindrance. The addition of Polycarboxylate (PCE) or Naphthalene-based (NBS) superplasticizers allows you to maintain flowability at low L/P ratios[4][5]. These polymers adsorb onto the surface of the α -CSH particles, providing electrostatic repulsion and steric stabilization. This reduces the water requirement for standard consistency, thereby drastically decreasing the porosity of the hardened paste and increasing compressive strength[4]. Note that exceeding a superplasticizer dosage of ~0.5% by mass can invert this effect and decrease strength due to excessive air entrainment[5].

Q3: I am synthesizing my own α -CSH powder, but the resulting cement is weak even at optimal L/P ratios. Why? A: Your synthesized crystals likely have a high aspect ratio (needle-like morphology). High-aspect-ratio crystals create a "house of cards" structure with high interstitial void space, preventing dense packing[1]. To improve compressive strength, you must synthesize α -CSH with a low aspect ratio (short hexagonal columns or prisms). This can be achieved via hydrothermal methods (e.g., 105°C for 30–180 min) or by adding ethanol during high-gravity reactive precipitation, which restricts longitudinal crystal growth and yields aspect ratios of 1–3[1][3].

Q4: I am doping the cement with Strontium (SrCl₂) for osteoconductivity, but the compressive strength is plummeting. How can I fix this? A: Strontium ions disrupt the crystalline lattice of the precipitating CSD. While non-strontium α -CSH can achieve compressive strengths of ~36.65 MPa in compacted forms, increasing the Sr concentration to 2% causes the strength to decline sharply to ~20.56 MPa[6]. To maintain mechanical integrity while preserving bioactivity, restrict Strontium doping to ≤0.5%, where the decrement in compressive strength is significantly slower and less pronounced[6].

Q5: Can I use citric acid to delay the setting time for better surgical handling? A: Yes, but with extreme caution. Citric acid acts as a powerful retarder by adsorbing onto the active growth sites of the crystals. However, it also interferes with the metastability of the α -CSH in solution, altering the nucleation kinetics of CSD[7]. Overdosing citric acid will severely compromise the final interlocking matrix, leading to a brittle cement. Always titrate citric acid in increments of 0.01 wt%.

Part 3: Quantitative Data Summary

The following table synthesizes empirical data regarding the impact of formulation variables on the compressive strength of α -CSH matrices.

Formulation VariableCondition / ParameterResulting Compressive StrengthMechanistic ImpactReference
L/P Ratio 0.8 (High Water)~7.7 MPaHigh porosity due to evaporated free water.[3]
L/P Ratio 0.6 (Optimal)17.2 – 18.37 MPaOptimal balance of wetting and dense crystal packing.[1][3]
Crystal Morphology High Aspect Ratio (STR)6.46 – 12.17 MPaPoor packing density; heterogeneous porosity.[1]
Crystal Morphology Low Aspect Ratio (RPB + Ethanol)18.37 MPaPrism-shaped particles (aspect ratio 1-3) pack densely.[1]
Strontium Doping 0% SrCl₂~36.65 MPaUndisrupted CSD crystal interlocking.[6]
Strontium Doping 2.0% SrCl₂~20.56 MPaSevere lattice disruption and altered crystal appearance.[6]
Superplasticizer 0.5% NBS~51.8 MPa*Maximum water reduction without excessive air entrainment.[5]

*Note: Absolute values vary based on testing standards (e.g., injectable bone void fillers vs. compacted construction-grade binders).

Part 4: Troubleshooting Workflow

Troubleshooting Start Issue: Low Compressive Strength (<15 MPa) CheckLP Evaluate L/P Ratio Start->CheckLP HighLP L/P > 0.6 (High Porosity) CheckLP->HighLP Yes LowLP L/P ≤ 0.6 (Poor Packing) CheckLP->LowLP No Action1 Add PCE Superplasticizer Reduce Water Content HighLP->Action1 CheckMorph Analyze Crystal Morphology (SEM) LowLP->CheckMorph HighAspect Aspect Ratio > 5 (Needle-like) CheckMorph->HighAspect Confirmed Action2 Adjust Synthesis: Add Ethanol or Modifiers HighAspect->Action2

Fig 2. Decision tree for troubleshooting low compressive strength in α-CSH formulations.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means each workflow contains built-in diagnostic checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action, preventing the waste of time and materials on a doomed batch.

Protocol A: L/P Ratio Optimization via Superplasticizer Titration

Objective: Achieve an injectable paste at an L/P ratio of 0.55 using Polycarboxylate (PCE) to maximize compressive strength.

  • Baseline Preparation: Weigh 100g of high-purity α -CSH powder. Prepare 55 mL of deionized water (L/P = 0.55).

  • PCE Titration: Add 0.2 wt% PCE to the water phase and stir until completely dissolved.

  • Mixing: Add the powder to the liquid phase. Mix under a vacuum (to prevent microbubble entrainment) for 60 seconds at 400 RPM.

  • Validation Checkpoint 1 (Rheology): Attempt to extrude the paste through a standard 13-gauge vertebroplasty needle.

    • Self-Validation: If the extrusion force exceeds manual capability (~15 N), the steric hindrance is insufficient. Corrective Action: Abort curing. In the next batch, increase PCE dosage by 0.1 wt% (do not exceed 0.5 wt% total[5]).

  • Curing: Inject the validated paste into 40 mm x 40 mm x 40 mm stainless steel molds. Allow to set at 37°C and 100% relative humidity for 24 hours.

  • Validation Checkpoint 2 (Density): After drying the demolded cubes at 40°C to a constant mass, calculate the apparent density.

    • Self-Validation: If the density is <85% of theoretical maximum, trapped air is present. Corrective Action: Check vacuum mixer seals and reduce mixing speed to 300 RPM to prevent cavitation.

  • Mechanical Testing: Subject the validated cubes to uniaxial compression testing at a loading rate of 0.5 mm/min[1].

Protocol B: Hydrothermal Synthesis of Low-Aspect-Ratio α-CSH

Objective: Synthesize α -CSH with an aspect ratio of 1–3 to ensure high packing density and superior mechanical strength.

  • Precursor Slurry: Suspend calcium sulfate dihydrate (CSD) powder (median particle size ~60-160 µm) in a concentrated salt solution (e.g., CaCl₂) or water to form a 20% w/v slurry[3].

  • Modifier Addition: Add a crystal habit modifier. To restrict longitudinal growth, add 5% v/v absolute ethanol to the slurry[1].

  • Hydrothermal Treatment: Transfer the slurry to a Teflon-lined autoclave. Heat to 105°C and hold for 45 to 180 minutes, depending on the starting particle size[3].

  • Validation Checkpoint 1 (Morphology): Extract a 1 mL aliquot, rapidly quench in cold ethanol to halt phase transition, and observe under a Scanning Electron Microscope (SEM).

    • Self-Validation: Measure the length and width of 50 random crystals. If the average aspect ratio is > 3, longitudinal growth was too rapid. Corrective Action: For the next batch, increase the ethanol concentration or lower the hydrothermal temperature by 5°C.

  • Filtration & Drying: Filter the validated α -CSH crystals and wash with boiling water (≥90°C) to remove residual salts without triggering re-hydration to CSD. Dry at 60°C.

  • Validation Checkpoint 2 (Phase Purity): Perform X-Ray Diffraction (XRD).

    • Self-Validation: If peaks corresponding to Calcium Sulfate Anhydrite (AH) are detected, the reaction time was too long or the drying temperature was too high[3]. Corrective Action: Reduce autoclave hold time by 15 minutes.

Part 6: References

  • Facile Preparation of α-Calcium Sulfate Hemihydrate with Low Aspect Ratio Using High-Gravity Reactive Precipitation Combined with a Salt Solution Method at Atmospheric Pressure Source: ACS Publications (acs.org) URL:[Link]

  • [In vitro study of strontium-calcium sulfate compounds as bioactive bone grafted substitute] Source: PubMed (nih.gov) URL:[Link]

  • Preparation of High Percentage α-Calcium Sulfate Hemihydrate via a Hydrothermal Method Source: Scientific Research Publishing (scirp.org) URL:[Link]

  • Interaction between α-calcium sulfate hemihydrate and superplasticizer from the point of adsorption characteristics, hydration and hardening process Source: ResearchGate (researchgate.net) URL:[Link]

  • Effects of superplasticisers on hydration process, structure and properties of α-hemihydrate calcium sulfate Source: Emerald Publishing (emerald.com) URL:[Link]

  • Influences of citric acid on the metastability of α-calcium sulfate hemihydrate in CaCl2 solution Source: ResearchGate (researchgate.net) URL:[Link]

  • Influence of α-Calcium Sulfate Hemihydrate on Setting, Compressive Strength, and Shrinkage Strain of Cement Mortar Source: MDPI (mdpi.com) URL:[Link]

Sources

Optimization

preventing particle agglomeration during calcium sulfate hemihydrate synthesis

Welcome to the Technical Support Center for Calcium Sulfate Hemihydrate (CSH) synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic drivers of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Calcium Sulfate Hemihydrate (CSH) synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic drivers of particle agglomeration. Our protocols are built on self-validating systems, ensuring that your crystallization workflows yield highly dispersed, morphologically pure α-CSH.

Mechanistic Overview: The Agglomeration Pathway

Before troubleshooting, it is critical to understand the logical relationship between supersaturation, nucleation, and agglomeration. Agglomeration is rarely a random event; it is a predictable kinetic failure.

G A Precursor: CaSO4·2H2O B Dissolution in Solvent (aw < aw,crit) A->B C Supersaturation & α-HH Nucleation B->C D1 High Supersaturation (No Modifiers) C->D1 E1 Addition of Modifiers (e.g., EDTA, CTAB) C->E1 D2 Nucleus-Bridging Effect D1->D2 Rapid c-axis growth D3 Particle Agglomeration (Amorphous/Irregular) D2->D3 E2 Selective Adsorption on (111) Facet Steric & Electrostatic Hindrance E1->E2 Controlled kinetics E3 Dispersed α-HH Crystals (Prisms/Submicron-Rods) E2->E3

Mechanistic pathways of α-CSH nucleation: uncontrolled agglomeration vs. modifier stabilization.

Troubleshooting Guide & FAQs

Q1: Why do my α-CSH particles agglomerate into amorphous clusters during one-pot synthesis? A1: Agglomeration is typically a kinetic failure driven by the rapid aggregation of CSH molecules under high supersaturation. When the actual water activity ( aw​ ) drops significantly below the critical water activity ( aw,crit​ ), the nucleation rate spikes. This fast aggregation leads to the "nucleus-bridging effect," where adjacent microcrystals fuse, increasing the radial size and reducing the aspect ratio[1]. Furthermore, without appropriate H+ concentration control, the amorphous phase tends to dominate. By optimizing the H+ concentration, CSH molecules are forced to reorganize into distinct crystal seeds, followed by controlled nucleation and slow growth into crystalline CSH[2].

Q2: How can I use crystal habit modifiers to prevent c-axis agglomeration? A2: The (111) head facet of α-CSH has a Ca/S molar ratio greater than 1.0, rendering it positively charged[1]. To prevent agglomeration along the c-axis, you must introduce organic modifiers with carboxyl (-COOH) groups, such as EDTA or butane diacid (sodium succinate)[1][3]. The electrostatic interaction between the -COOH groups and the Ca2+ ions on the (111) facet creates a buffer film layer. This layer provides steric hindrance, inhibiting the combination of crystallization units along the c-axis and forcing the crystals to grow into well-dispersed, short hexagonal prisms[1][4].

Q3: What role do surfactants play in preventing agglomeration during microemulsion synthesis? A3: Surfactants like cetyltrimethylammonium bromide (CTAB) act as powerful steric stabilizers in reverse microemulsion systems (e.g., water/n-hexanol)[5]. The hydrophilic head of the surfactant selectively adsorbs onto the surface of the precipitating α-HH particles, while the hydrophobic tail extends into the solvent[6]. This orientation creates a robust steric barrier that physically impedes particle-particle collisions and subsequent agglomeration, allowing for the synthesis of highly dispersed submicron-rods[5][6].

Validated Experimental Protocols

Protocol 1: Ethylene Glycol-Mediated Synthesis with EDTA (Morphology Control)

Causality: Ethylene glycol lowers the water activity below aw,crit​ , driving the dissolution-crystallization mechanism, while EDTA and NaCl selectively cap the (111) facet to prevent nucleus-bridging[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50 vol% ethylene glycol (EG)-water solution.

  • Modifier Addition: Dissolve EDTA to a final concentration of 0.4 mM and NaCl to 0.15 M in the EG-water solvent[1].

  • Precursor Loading: Add Flue Gas Desulfurization (FGD) gypsum (CaSO4·2H2O) to achieve a solid content of 15 wt%[1].

  • Thermal Activation: Heat the suspension to 95 °C under atmospheric pressure with continuous stirring[1].

  • Phase Transformation & Validation: Monitor the reaction for approximately 208 minutes.

    • Self-Validating Check: Extract a sample and analyze via XRD and DSC. The disappearance of the dihydrate endothermic peak at 148.20 °C and the emergence of the hemihydrate peak at 157.05 °C confirms successful conversion without agglomeration[1].

  • Harvesting: Filter the suspension, wash the precipitate with boiling water to remove residual salts, and rinse with isopropanol to remove water and halt hydration[7].

Protocol 2: Reverse Microemulsion Synthesis of Submicron-Rods

Causality: The reverse microemulsion confines nucleation within nanoscale water droplets, while CTAB prevents the submicron rods from agglomerating during precipitation[5].

Step-by-Step Methodology:

  • Oil Phase Preparation: Measure n-hexanol to serve as the continuous oil phase[5].

  • Surfactant Integration: Add CTAB (surfactant) to the n-hexanol. Note that increasing the mass ratio of CTAB/water lowers the required precipitation temperature for α-HH[5].

  • Aqueous Phase Preparation: Prepare an aqueous solution containing specific molar ratios of H2​SO4​ and CaCl2​ [5].

  • Emulsification: Slowly inject the aqueous phase into the oil/surfactant mixture under high-shear stirring to form a stable reverse microemulsion.

  • Crystallization & Validation: Heat the microemulsion to >90 °C.

    • Self-Validating Check: Monitor the metastable lifetime (MLT). Pure α-HH should precipitate directly. If hydration to calcium sulfate dihydrate (DH) occurs, the temperature or CTAB concentration is too low, indicating a failure in the steric barrier[5].

Quantitative Data: Modifier Efficacy on Crystal Dimensions

The following table summarizes the quantitative impact of various crystal growth modifiers on the morphology and agglomeration behavior of α-CSH.

Modifier / AdditiveExperimental ConditionMechanism of ActionMorphological OutcomeNone (Control)High SupersaturationRapid nucleation & nucleus-bridgingHigh agglomeration, amorphous clusters[1][2]EDTA (0.4 mM) + NaCl (0.15 M)50 vol% EG-Water, 95 °CElectrostatic binding to (111) facetLength: 86.21 μm, Width: 12.22 μm (High aspect ratio prisms)[1]Butane Diacid (0.02%–0.05%) CaCl2​ HCl SolutionSteric hindrance along c-axisFat and short hexagonal prisms[3][4]CTAB (Surfactant)Reverse Microemulsion, >90 °CHydrophobic/hydrophilic steric barrierHighly dispersed submicron-rods[5]

References

  • Flexible Morphology-Controlled Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum in Ethylene Glycol W
  • One Pot Synthesis of Calcium Sulfate Hemihydrate from Fishbone-derived Carbon. BCREC Journal.
  • Influence of α-calcium sulfate hemihydrate particle characteristics on the performance of calcium sulfate-based medical materials.
  • The Crystal Growth Kinetics of Alpha Calcium Sulfate Hemihydrate in Concentrated CaCl2-HCl Solutions.
  • Synthesis of α-Calcium Sulfate Hemihydrate Submicron-Rods in Water/n-Hexanol/CTAB Reverse Microemulsion.
  • Surfactants Modulating of BiVO4 on Photocatalytic Property as a Regul

Sources

Troubleshooting

Technical Support Center: Optimizing Water-to-Powder Ratio for Calcium Sulfate Hemihydrate Hydration

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with calcium sulfate hemihydrate (CaSO₄·0.5H₂O). It is designed to help you navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with calcium sulfate hemihydrate (CaSO₄·0.5H₂O). It is designed to help you navigate the complexities of the hydration process, troubleshoot common experimental issues, and optimize the water-to-powder ratio for consistent and reliable results.

Introduction to Calcium Sulfate Hemihydrate Hydration

Calcium sulfate hemihydrate, commonly known as Plaster of Paris, undergoes an exothermic hydration reaction when mixed with water, transforming into calcium sulfate dihydrate (CaSO₄·2H₂O), or gypsum.[1][2][3] This process is fundamental to its application as a binder in various fields, including pharmaceuticals, dental materials, and construction.[4][5] The water-to-powder (w/p) ratio is a critical parameter that significantly influences the setting time, mechanical strength, and microstructure of the final gypsum product.[6][7][8]

The hydration process occurs through a dissolution-crystallization mechanism.[9][10][11] Hemihydrate particles first dissolve in water, creating a supersaturated solution from which dihydrate crystals nucleate and grow.[9][10] This interlocking network of gypsum crystals is responsible for the material's set and strength.[2][5]

There are two main forms of calcium sulfate hemihydrate: α-hemihydrate and β-hemihydrate.[1][4][5]

  • α-Hemihydrate: Produced through a "wet" calcination process under pressure, resulting in more regular, less porous crystals. It generally requires a lower water-to-powder ratio and produces a denser, stronger final product.[4][12]

  • β-Hemihydrate: Manufactured by "dry" calcination at atmospheric pressure, leading to more irregular and porous particles. It has a higher water demand to achieve a workable consistency.[4][12]

Understanding the properties of your specific hemihydrate is the first step toward optimizing the hydration process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal water-to-powder ratio for my experiment?

The optimal w/p ratio is not a single value but depends on the type of calcium sulfate hemihydrate (α or β), the desired consistency of the slurry, and the required properties of the final set material (e.g., compressive strength, setting time).

  • For α-hemihydrate: Lower w/p ratios are typically used, often in the range of 0.3 to 0.5. This is due to the more regular shape and lower porosity of the α-hemihydrate particles, which require less water to form a workable paste.[4]

  • For β-hemihydrate: Higher w/p ratios are necessary, generally between 0.6 and 0.8, to wet the more irregular and porous particles and achieve a fluid consistency.[4]

It is crucial to consult the manufacturer's specifications for your specific calcium sulfate hemihydrate powder. For precise applications, experimental determination of the "normal consistency" is recommended as per ASTM C472 standards.[13][14][15]

Q2: How does the water-to-powder ratio affect the setting time?

Generally, a higher water-to-powder ratio leads to a longer setting time.[6][16] This is because the increased water volume lowers the concentration of dissolved calcium and sulfate ions, thus delaying the point of supersaturation required for dihydrate crystal nucleation and growth.[6]

Q3: What is the impact of the water-to-powder ratio on the mechanical strength of the set gypsum?

An inverse relationship exists between the w/p ratio and the final compressive strength of the gypsum. A lower w/p ratio results in a denser, less porous microstructure with more interlocking gypsum crystals, leading to higher strength.[7][8][17] Excess water creates voids in the set material after evaporation, which act as stress concentration points and reduce the overall strength.[7][8]

Q4: Can I use tap water for my experiments?

For reproducible and high-purity applications, the use of distilled or deionized water is strongly recommended.[17] Tap water contains dissolved minerals and ions that can interfere with the hydration kinetics and affect the final properties of the gypsum.[17][18] For instance, certain ions can act as accelerators or retarders, leading to inconsistent setting times.[18]

Q5: How does temperature influence the hydration reaction?

The hydration of calcium sulfate hemihydrate is an exothermic reaction, meaning it releases heat.[2] The ambient temperature and the temperature of the mixing water can affect the reaction rate. Higher temperatures generally accelerate the dissolution of the hemihydrate and the nucleation of the dihydrate, leading to a shorter setting time.[16][19] However, extremely high temperatures can have adverse effects on the crystal structure and final strength.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Setting ("Flash Set") 1. Low water-to-powder ratio: Insufficient water leads to rapid supersaturation. 2. High ambient or water temperature: Accelerates the reaction kinetics. 3. Presence of accelerators: Contaminants or intentional additives (e.g., residual gypsum dihydrate particles) can speed up nucleation.[18][20] 4. Vigorous or prolonged mixing: Can increase the dissolution rate.1. Incrementally increase the water-to-powder ratio. 2. Work in a temperature-controlled environment and use cooled water. 3. Ensure clean mixing vessels and use distilled or deionized water. If using additives, re-evaluate their concentration. 4. Standardize the mixing time and speed according to a defined protocol.
Slow Setting or Failure to Set 1. High water-to-powder ratio: Delays reaching the critical supersaturation level.[6] 2. Low ambient or water temperature: Slows down the dissolution and crystallization processes. 3. Presence of retarders: Certain substances (e.g., borax, citrates, some polymers) can inhibit crystal growth.[21][22][23] 4. Improperly stored hemihydrate powder: Absorption of atmospheric moisture can pre-hydrate the powder, reducing its reactivity.1. Systematically decrease the water-to-powder ratio. 2. Perform the experiment in a warmer environment or use water at a controlled, elevated temperature. 3. Use fresh, uncontaminated hemihydrate powder and high-purity water. If retarders are necessary, their concentration should be carefully optimized. 4. Store calcium sulfate hemihydrate in a sealed container in a dry environment.
Low Compressive Strength 1. High water-to-powder ratio: Creates a porous final structure.[7][8] 2. Incomplete hydration: Insufficient time or non-ideal conditions for the reaction to go to completion. 3. Air entrapment during mixing: Introduces voids that weaken the material. 4. Presence of certain additives: Some additives can interfere with the crystal interlocking and reduce strength.[1]1. Optimize for the lowest possible water-to-powder ratio that still provides a workable slurry. 2. Allow for adequate curing time under appropriate temperature and humidity conditions. 3. Mix carefully to avoid introducing air bubbles. Consider using a vacuum mixer for critical applications. 4. Evaluate the effect of any additives on the final mechanical properties through controlled experiments.
Inconsistent Results 1. Variability in water-to-powder ratio: Inaccurate measurements of powder or water. 2. Fluctuations in temperature and humidity: Environmental conditions can significantly impact hydration kinetics. 3. Inconsistent mixing procedure: Variations in mixing time, speed, and technique. 4. Batch-to-batch variation of hemihydrate powder: Differences in particle size, purity, and α/β ratio.1. Use calibrated analytical balances and volumetric glassware for precise measurements. 2. Conduct experiments in a controlled laboratory environment. 3. Develop and adhere to a standardized mixing protocol. 4. Characterize each new batch of hemihydrate powder or obtain a certificate of analysis from the supplier.

Experimental Protocols

Protocol 1: Determination of Normal Consistency of Calcium Sulfate Hemihydrate

This protocol is adapted from ASTM C472 and is used to determine the water-to-powder ratio that results in a standard consistency.[13][14][15]

Apparatus:

  • Modified Vicat apparatus with a conical plunger

  • Mixing bowl and spatula

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Weigh 100 g of calcium sulfate hemihydrate powder and place it in the mixing bowl.

  • Measure a known volume of distilled water (e.g., 50 mL for β-hemihydrate, 30 mL for α-hemihydrate as a starting point).

  • Add the water to the powder and start a timer.

  • Mix for a standardized period (e.g., 30-60 seconds) to achieve a smooth paste.

  • Quickly fill the Vicat ring with the paste, avoiding air bubbles, and level the surface.

  • Position the Vicat ring under the plunger, lower the plunger to the surface of the paste, and release it.

  • Record the penetration of the plunger after 30 seconds.

  • Repeat the procedure with different volumes of water until a penetration of 30 ± 2 mm is achieved.

  • The amount of water that gives this penetration is the normal consistency, reported as milliliters of water per 100 g of powder.

Protocol 2: Measurement of Setting Time

This protocol utilizes the Vicat needle test, as described in ASTM C472, to determine the initial and final setting times.[13][14][15]

Apparatus:

  • Vicat apparatus with a 1 mm needle

  • Mixing bowl and spatula

  • Timer

Procedure:

  • Prepare a paste using the water-to-powder ratio determined for normal consistency.

  • Fill the Vicat ring with the paste and place it under the Vicat needle.

  • Lower the needle to the surface of the paste and release it.

  • Initially, the needle will penetrate to the bottom.

  • Repeat the penetration test at regular intervals.

  • The initial setting time is the time at which the needle no longer penetrates to the bottom of the paste.[2]

  • The final setting time is the time at which the needle no longer leaves an appreciable indentation on the surface of the paste.

Visualizing the Hydration Process and Troubleshooting Logic

Hydration_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Powder Calcium Sulfate Hemihydrate Powder Ratio Define Water/Powder Ratio Powder->Ratio Water Distilled Water Water->Ratio Mixing Standardized Mixing Ratio->Mixing Hydration Hydration Reaction (Exothermic) Mixing->Hydration Setting Setting & Hardening Hydration->Setting Gypsum Set Gypsum (Calcium Sulfate Dihydrate) Setting->Gypsum Troubleshooting_Logic Start Inconsistent Experimental Results Check_Ratio Is the W/P Ratio Accurate & Consistent? Start->Check_Ratio Check_Temp Are Temperature & Humidity Controlled? Start->Check_Temp Check_Mixing Is the Mixing Protocol Standardized? Start->Check_Mixing Check_Material Is the Hemihydrate Powder Consistent? Start->Check_Material Solution_Ratio Use Calibrated Equipment for Measurement Check_Ratio->Solution_Ratio No Solution_Temp Use a Controlled Environment Check_Temp->Solution_Temp No Solution_Mixing Adhere to a Strict SOP for Mixing Check_Mixing->Solution_Mixing No Solution_Material Characterize Each New Batch Check_Material->Solution_Material No

Caption: Troubleshooting logic for inconsistent experimental results.

References

  • ResearchGate. (n.d.). Hydration of Calcium Sulphate Hemihydrate: Review and Analysis of Reaction Description Models. Retrieved from [Link]

  • Araslankin, S. V., Nipruk, O. V., & Buryanov, A. F. (2025). Hydration of Calcium Sulphate Hemihydrate: Review and Analysis of Reaction Description Models. Journal Name, Issue(8), 32-36.
  • RSC Publishing. (n.d.). Additives stabilize calcium sulfate hemihydrate (bassanite) in solution. Journal of Materials Chemistry. Retrieved from [Link]

  • Ben-Dor, L., & Perez, D. (1995). Characterization of the hydration process of calcium sulphate hemihydrate by simultaneous evaluation of chemical and physical parameters. Cement and Concrete Research, 25(5), 1015-1022.
  • ASTM International. (2014). C472 Standard Test Methods for Physical Testing of Gypsum, Gypsum Plasters and Gypsum Concrete. Retrieved from [Link]

  • Imad, S. (n.d.).
  • AIP Publishing. (2016). Effect of High Temperatures on Gypsum Paste and Mortar. AIP Conference Proceedings. Retrieved from [Link]

  • ASTM International. (2020). C472 Standard Test Methods for Physical Testing of Gypsum, Gypsum Plasters, and Gypsum Concrete. Retrieved from [Link]

  • Mróz, P., & Mucha, M. (n.d.). Hydration kinetics of calcium sulphate hemihydrate modified by water-soluble polymers. International Journal of Engineering Research and General Science, 3(4).
  • RSC Publishing. (1981). Kinetics of hydration of calcium sulphate hemihydrate. Journal of the Chemical Society, Dalton Transactions, (5), 1537-1541.
  • Bent Tram A/S. (n.d.). ASTM C472 - Physical Testing of Gypsum? Retrieved from [Link]

  • Williams, G. R., et al. (2019). A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate.
  • Mróz, P., & Mucha, M. (n.d.). Hydration kinetics of calcium sulphate hemihydrate modified by water-soluble polymers. SciSpace. Retrieved from [Link]

  • ASTM International. (2009). C472 - 09 Standard Test Methods for Physical Testing of Gypsum, Gypsum Plasters and Gypsum Concrete.
  • Ministry of Industry & Commerce. (2010). GSO ASTM C472:2010. Standards Store. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium sulfate. Retrieved from [Link]

  • Liu, X., et al. (2020). Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ-CaSO4. Minerals, 10(1), 53.
  • Semantic Scholar. (n.d.). Effect of Organic Additives on the Structure and Morphology of Calcium Sulfate Hemihydrate Prepared Using Hydrothermal Method. Retrieved from [Link]

  • Nainggolan, C. F. B., et al. (2021). The effects of mixing slurry water with type III gypsum on setting time, compressive strength and dimensional stability. Dental Journal (Majalah Kedokteran Gigi), 54(1), 24-28.
  • J-Stage. (n.d.). False Set due to Calcium Sulfate Hemihydrate in Cement. Retrieved from [Link]

  • Scribd. (n.d.). Calcium Sulphate Hemihydrate. Retrieved from [Link]

  • Rahmadania, E., et al. (2020). Setting time of construction gypsum, dental plaster, and white orthodontic gypsum. Journal of Dentomaxillofacial Science, 5(2), 99-102.
  • SciSpace. (2021). Influence of the Heating Temperature and Fineness on the Hydration and Mechanical Property of Recycled Gypsum Plaster. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Influence of α-Calcium Sulfate Hemihydrate on Setting, Compressive Strength, and Shrinkage Strain of Cement Mortar.
  • ConnectSci. (1965). Observations on the reaction calcium sulphate hemihydrate + water ↔ gypsum. Australian Journal of Chemistry. Retrieved from [Link]

  • J-Stage. (n.d.). Influence of Plasticizer on Flow Property of Gypsum Slurry and Strength of Set Gypsum. Retrieved from [Link]

  • Chartomatzidis, K., et al. (2021).
  • Al-Harbi, F. A., & Al-Zain, A. A. (2023). Influence of Water Type and Water/Powder Ratio on the Strength and Hardness of Type III and IV Gypsum. Polymers, 15(4), 844.
  • ResearchGate. (2026). The effects of mixing slurry water with type III gypsum on setting time, compressive strength and dimensional stability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of the Gypsum Dehydration Temperature and Alkali Additives on the Properties of Anhydrite Cement. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration characteristics and mechanism analysis of β-calcium sulfate hemihydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). The setting of gypsum plaster - Part I The hydration of calcium sulphate hemihydrate. Retrieved from [Link]

  • Nainggolan, C. F. B., et al. (n.d.). View of The effects of mixing slurry water with type III gypsum on setting time, compressive strength and dimensional stability.
  • SciELO. (n.d.). Influence of water/powder ratio in the mineral and synthetic casts. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Preparation of High Percentage α-Calcium Sulfate Hemihydrate via a Hydrothermal Method. Journal of Materials Science and Chemical Engineering, 5, 43-55.
  • Newman, E. S. (1941). Heats of hydration and transition of calcium sulfate.
  • ZKG International. (2015).
  • ResearchGate. (n.d.). Investigations of the hydration of calcium sulfate hemihydrate. Retrieved from [Link]

  • MDPI. (2022). Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method.
  • Scientific Research Publishing. (n.d.).

Sources

Optimization

effective chemical retarders for calcium sulfate hemihydrate setting process

Welcome to the Technical Support Center for Calcium Sulfate Hemihydrate (CSH) Formulation and Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Calcium Sulfate Hemihydrate (CSH) Formulation and Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the fundamental physical chemistry and thermodynamic principles governing CSH hydration, equipping researchers, scientists, and drug development professionals with the mechanistic insights required to engineer precise, reproducible setting profiles.

The Mechanistic Workflow of CSH Retardation

To successfully troubleshoot setting issues, we must first visualize where chemical retarders intervene in the hydration pathway. The conversion of calcium sulfate hemihydrate to the dihydrate matrix is a dissolution-precipitation reaction. Retarders do not merely "slow down" the reaction; they actively disrupt specific thermodynamic phases.

G CSH Calcium Sulfate Hemihydrate (CaSO4·0.5H2O) Water Aqueous Mixing Phase CSH->Water Dissolution Dissolution Phase Release of Ca²⁺ & SO₄²⁻ Water->Dissolution Nucleation Nucleation Phase Critical Supersaturation Dissolution->Nucleation Growth Crystal Growth Exothermic Elongation Nucleation->Growth CSD Calcium Sulfate Dihydrate (CaSO4·2H2O) Set Matrix Growth->CSD Retarder Chemical Retarder (e.g., Citric Acid, Proteins) Retarder->Dissolution Chelates Ca²⁺ Retarder->Nucleation Adsorbs to Nuclei Retarder->Growth Blocks c-axis Growth

Retardation mechanisms in the calcium sulfate hemihydrate hydration pathway.

Troubleshooting Guide & FAQs

Q1: Why does my calcium sulfate bone cement set too rapidly (<5 mins) despite adding citric acid? Causality & Mechanism: Citric acid retards setting by chelating calcium ions and adsorbing onto the growing crystal faces of calcium sulfate dihydrate, which delays the onset of critical supersaturation and nucleation (1)[1]. However, the efficiency of organic acids is highly pH-dependent and sensitive to secondary nucleating agents. If you are formulating a composite bone cement with bioactive glass (BG) or hydroxyapatite, the basic nature of the glass or the high surface area of the filler can trigger a secondary setting reaction, effectively overriding the chelation capacity of the citric acid (2)[2]. Actionable Solution: Do not simply increase the citric acid dosage, as this will compromise biocompatibility. Instead, pre-treat the bioactive glass to neutralize surface alkalinity, or switch to a synergistic retarder blend (e.g., combining a low-dose organic acid with a high-molecular-weight polymer) to block secondary nucleation sites.

Q2: We are experiencing a drastic drop in compressive strength (>20% loss) when using organic acid retarders to extend the working time to 45 minutes. How can we mitigate this? Causality & Mechanism: Organic acids like citric and tartaric acid work through aggressive chelation. While highly efficient at low dosages, they fundamentally alter the morphology of the dihydrate crystals. They blunt the c-axis growth of the crystals, reducing the proportion of interlocking needle-shaped structures and increasing matrix porosity, which directly compromises structural integrity (3)[3]. Actionable Solution: Transition to a protein-based retarder (e.g., degraded polyamides, hydrolyzed wheat protein, or casein derivatives). Protein-based retarders form a protective colloidal film around the hemihydrate crystals, slowing water penetration and hydration without disrupting the final dihydrate crystal lattice (4)[4]. This mechanism typically keeps compressive strength loss below 5%, making it the industry standard for load-bearing and high-strength applications.

Q3: We are utilizing a recycled/by-product gypsum source, and standard amino acid retarders are failing to delay the set time consistently. What is the root cause? Causality & Mechanism: By-product gypsum (such as desulfurized or phosphogypsum) often contains inorganic impurities. Specifically, fluoroaluminum ions ( AlF52−​ ) can substitute for sulfate ions in the crystal lattice. These impurities form highly stable chelates with amino acid retarders, effectively deactivating the retarder before it can adsorb onto the faces of the growing gypsum crystals (5)[5]. Actionable Solution: Switch to an inorganic phosphate-based retarder, such as Sodium Tripolyphosphate (STPP). STPP provides high chemical stability and exceptional retardation performance through robust Ca2+ ion chelation, making it highly effective even in the presence of complex impurities found in recycled gypsum (6)[6].

Quantitative Comparison of Common CSH Retarders

To facilitate rational formulation design, the following table summarizes the operational parameters of primary retarder classes.

Retarder ClassSpecific ExampleTypical Dosage (wt%)Primary Mechanism of ActionImpact on Compressive Strength
Organic Acids Citric Acid / Tartaric Acid0.01% - 0.1%Calcium chelation & direct surface adsorptionHigh reduction (>15%)
Protein-Based Hydrolyzed Wheat Protein0.1% - 0.3%Protective colloidal film formationMinimal reduction (<5%)
Inorganic Phosphates Sodium Tripolyphosphate (STPP)0.05% - 0.2%Robust Ca²⁺ chelation & semipermeable barrierModerate reduction (5-10%)
Synthetic Polymers Polyaspartic Acid (PASP)0.05% - 0.15%Selective crystal growth inhibitionLow reduction (<5%)

Experimental Protocol: Self-Validating Retarder Efficacy Testing

A common pitfall in formulation development is confusing physical false-setting (e.g., premature flocculation or drying) with true chemical retardation. As an Application Scientist, I mandate the following self-validating protocol, which pairs physical penetration testing with thermodynamic tracking.

Objective: To accurately quantify chemical retardation kinetics and validate the structural integrity of the hydration process.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Accurately weigh and dissolve the selected chemical retarder into deionized water at the target weight percentage (e.g., 0.1 wt% relative to the dry CSH powder). Ensure complete dissolution using a magnetic stirrer to prevent localized concentration gradients.

  • Standardized Mixing: Introduce the CSH powder to the aqueous phase at a fixed Water-to-Powder (W/P) ratio (typically 0.4 - 0.6, depending on the application). Mix under high shear (e.g., 400 RPM) for exactly 30 seconds to ensure a homogeneous, lump-free slurry.

  • Physical Set Tracking (Vicat Method): Pour half of the slurry into a standard Vicat ring. Lower the 1 mm Vicat needle to the surface and release it every 60 seconds. Record the Initial Set Time (the moment the needle fails to penetrate to the bottom plate) and the Final Set Time (the moment the needle leaves no circular mark on the surface).

  • Chemical Hydration Tracking (Isothermal Calorimetry): Immediately load the remaining half of the slurry into a sealed glass ampoule and insert it into an isothermal conduction calorimeter set to 25.0°C. Continuously log the heat flow (mW/g) for 24 hours to capture the exothermic hydration peak of the hemihydrate-to-dihydrate conversion.

  • The Self-Validation Check (Data Synthesis): Overlay the Vicat penetration curve with the calorimetric heat flow curve. The Rule of Causality: The Final Set Time recorded by the Vicat needle must mathematically align with the apex (maximum heat flow) of the main exothermic peak. If the physical set occurs significantly earlier than the thermal peak, your retarder is causing premature physical flocculation, not true chemical retardation.

References

  • The Retarding Effect of Citric Acid on Calcium Sulfate Nucleation Kinetics. ResearchGate.1

  • Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass. MDPI.2

  • Study on the Retarding Mechanism and Strength Loss of Gypsum from Hydrolyzed Wheat Protein Retarder. SciSpace.3

  • The Professional Buyer's Guide to Gypsum Retarders: Balancing Setting Time and Structural Integrity. Yuanlian Chemical.4

  • Chemistry of by-product gypsum and plaster III.-Retarder insensitivity in hydrating calcium sulphate α-hemihydrate. ResearchGate.5

  • Mitigating natural aging in hemihydrate phospho-calcium sulfate with sodium tripolyphosphate. UniTo.6

Sources

Troubleshooting

Technical Support Center: Mitigating Rapid Degradation of Calcium Sulfate Hemihydrate (CSH) In Vivo

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biomaterial scientists, and drug development professionals overcome one of the most persistent c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biomaterial scientists, and drug development professionals overcome one of the most persistent challenges in bone tissue engineering: the rapid in vivo degradation of calcium sulfate hemihydrate (CSH).

This guide moves beyond basic troubleshooting by explaining the thermodynamic and biological causality behind CSH degradation, providing self-validating protocols, and offering field-proven mitigation strategies.

Part 1: Mechanistic Insights (FAQs)

Q: Why does pure α-CSH resorb faster than the rate of new bone formation in critical-sized defects? A: Pure α-calcium sulfate hemihydrate (α-CSH) transforms into calcium sulfate dihydrate (CSD) upon hydration. In vivo, the CSD crystalline network undergoes rapid dissolution due to its high solubility product in physiological fluids, followed by aggressive cellular phagocytosis by macrophages and osteoclasts. Typically, pure CSH degrades completely within 4 to 8 weeks[1]. This rapid resorption significantly outpaces osteogenesis, creating a "vacuum zone" where fibrous soft tissue infiltrates the defect before immature bone can mineralize[2].

Q: How does the local pH environment influence CSH degradation and tissue response? A: The degradation of CSH generates a localized acidic microenvironment[3]. This drop in pH creates a negative feedback loop: the acidic environment catalyzes further dissolution of the remaining calcium sulfate and triggers a localized inflammatory response. To prevent runaway degradation and implant failure, the formulation must be buffered[3].

Part 2: Troubleshooting Guide & Mitigation Strategies

Issue 1: Complete implant resorption observed at 4 weeks with no bridging bone.
  • Root Cause: The high solubility and unhindered fluid permeation of pure CSH in physiological fluids.

  • Mitigation Strategy (Bioceramic Composites): Formulate a biphasic or multiphasic composite. Incorporating less soluble bioceramics, such as Hydroxyapatite (HA) or α-Tricalcium Phosphate (α-TCP), creates a physical barrier. The secondary phase acts as a structural scaffold, pinning the matrix and reducing the surface area exposed to biological fluids. For instance, adding α-TCP can reduce the 8-week degradation rate of the cement from nearly 100% to approximately 55.5%[4].

Issue 2: Localized inflammation and delayed healing around the graft site.
  • Root Cause: Acidic byproducts from rapid CSH degradation overwhelming the local physiological buffering capacity.

  • Mitigation Strategy (Alkaline Doping): Dope the cement with alkaline agents. Incorporating tricalcium silicate (C3S) or magnesium polyphosphate (MPP) neutralizes the acidic degradation products[5]. C3S hydration yields calcium silicate hydrate gels and calcium hydroxide, which buffer the pH, slow down fluid permeation, and reduce the overall degradation rate to ~35% over 8 weeks[5].

Issue 3: Poor mechanical stability of CSH/Polymer scaffolds in fluid-rich defects.
  • Root Cause: Rapid fluid infiltration disrupting the polymer matrix before tissue integration.

  • Mitigation Strategy (Self-Setting Interfaces): Utilize self-setting interface reinforcement. When a polymer like Polycaprolactone (PCL) is combined with CSH, the hydration of CSH into CSD columnar crystals creates a pinning effect within the PCL chains. Cautionary Note: While this increases mechanical strength, the degradation rate of the composite will actually increase compared to pure PCL due to enhanced permeability and acidic catalytic degradation of the polymer[6].

G CSH Rapid CSH Degradation (Dissolution & Phagocytosis) Acid Acidic Microenvironment CSH->Acid Vacuum Vacuum Zone (Fibrous Ingrowth) CSH->Vacuum Mitigation Mitigation Strategies Acid->Mitigation Vacuum->Mitigation Bioceramics Bioceramic Doping (HA, TCP, C3S) Mitigation->Bioceramics Polymers Polymer Composites (PCL, CMC, PLGA) Mitigation->Polymers Alkaline Alkaline Agents (MPP, nl-MS) Mitigation->Alkaline Balanced Balanced Resorption & Bone Regeneration Bioceramics->Balanced Polymers->Balanced Alkaline->Balanced

Caption: Logical workflow of CSH degradation challenges and mitigation strategies.

Part 3: Comparative Degradation Profiles

To assist in selecting the correct composite for your specific pharmacokinetic requirements, the following table summarizes the quantitative degradation rates of various CSH modifications.

Material FormulationAdditive ConcentrationExperimental ModelDegradation Rate / Weight LossReference
Pure α-CSH N/AIn vivo (Osseous defect)~100% within 4-8 weeks[1],[7]
CSH + α-TCP < 25 wt% α-TCPIn vitro (SBF)Reduced from 98.6% to 55.5%[4]
CSH + C3S + MPP VariableIn vitro (PBS)~35% weight loss at 8 weeks[5]
CSH + PCL Scaffold 20 wt% CSHIn vitro (PBS)15.5% weight loss at 4 weeks[6]
CSH + nl-MS 20 wt% nl-MSIn vitro (PBS)72.8% weight loss at 12 weeks[3]

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of pH-Buffered CSH/C3S/MPP Composite Bone Cement

Self-Validating Principle: By strictly controlling the Liquid-to-Powder (L/P) ratio, the porosity and subsequent dissolution rate become mathematically predictable, ensuring batch-to-batch reproducibility.

  • Powder Preparation: Sieve α-CSH, tricalcium silicate (C3S), and magnesium polyphosphate (MPP) to a uniform particle size (<50 µm) to ensure homogeneous stress distribution and predictable hydration kinetics.

  • Dry Blending: Mix the powders in a planetary ball mill for 2 hours. An optimized buffering ratio is 60% CSH, 30% C3S, and 10% MPP by weight[5].

  • Liquid Phase Preparation: Prepare a sterile saline or Phosphate-Buffered Saline (PBS) solution containing 2% Hydroxypropyl methylcellulose (HPMC). The HPMC acts as a plasticizer to improve clinical injectability[5].

  • Homogenization (L/P Ratio): Add the liquid phase to the powder at a strict L/P ratio of 0.4 mL/g. Spatulate vigorously for 60 seconds until a cohesive, putty-like paste forms.

  • Molding/Injection: Inject the paste into the defect or a Teflon mold. The composite will exhibit an initial setting time of ~6-10 minutes and a final setting time of ~15-20 minutes.

Protocol 2: In Vitro Degradation Assay (ISO 10993-13 Standard)

Self-Validating Principle: Refreshing the degradation media prevents calcium saturation, which would otherwise artificially halt the degradation kinetics and yield false-positive stability data.

  • Sample Curing: Cast the cement into cylindrical molds (e.g., 6 mm diameter × 12 mm height). Allow to cure at 37°C and 100% relative humidity for 24 hours.

  • Initial Weighing: Dry the samples in a vacuum oven at 60°C for 24 hours. Record the precise initial mass ( W0​ ).

  • Incubation: Submerge each cylinder in Simulated Body Fluid (SBF) or PBS at a surface-area-to-volume ratio of 0.1 cm⁻¹. Incubate at 37°C with gentle agitation (60 rpm).

  • Media Refresh: Refresh the SBF/PBS entirely every 3 days to maintain sink conditions.

  • Measurement: At predetermined time points (e.g., 7, 14, 28, 56 days), remove the samples, rinse gently with deionized water, vacuum dry at 60°C for 24 hours, and record the final mass ( Wt​ ).

  • Calculation: Calculate weight loss using the formula: Weight Loss (%) = [(W_0 - W_t) / W_0] × 100.

Protocol Step1 Step 1: Powder Blending Mix α-CSH with HA/TCP Step2 Step 2: Liquid Phase Add PBS + HPMC Step1->Step2 Step3 Step 3: Homogenization Control L/P Ratio Step2->Step3 Step4 Step 4: Self-Setting Inject into Mold/Defect Step3->Step4 Step5 Step 5: Validation In Vitro Degradation Assay Step4->Step5

Caption: Step-by-step workflow for the preparation and validation of CSH composite cements.

Part 5: References

  • Effect of an α-calcium sulfate hemihydrate/treated dentin matrix composite to regenerate bone in critically sized SD rat calvarial defects. Frontiers in Bioengineering and Biotechnology. 1

  • Effect of an α-calcium sulfate hemihydrate/treated dentin matrix composite to regenerate bone in critically sized SD rat calvarial defects - PMC. National Institutes of Health (NIH). 2

  • Limitations and modifications in the clinical application of calcium sulfate - PMC. National Institutes of Health (NIH).7

  • Promotion of in vivo degradability, vascularization and osteogenesis of calcium sulfate-based bone cements containing nanoporous lithium doping magnesium silicate - PMC. National Institutes of Health (NIH). 3

  • A Bioactive Degradable Composite Bone Cement Based on Calcium Sulfate and Magnesium Polyphosphate. MDPI. 5

  • Limitations and modifications in the clinical application of calcium sulfate. Frontiers in Bioengineering and Biotechnology. 4

  • A calcium sulfate hemihydrate self-setting interface reinforced polycaprolactone porous composite scaffold. RSC Advances. 6

Sources

Reference Data & Comparative Studies

Validation

Alpha vs. Beta Calcium Sulfate Hemihydrate: A Comprehensive Guide to Mechanical Properties and Experimental Validation

Calcium sulfate hemihydrate (CSH, CaSO₄·0.5H₂O) is a foundational biomaterial utilized extensively in orthopedic grafting, targeted drug delivery, and dental applications[1]. Despite sharing an identical chemical formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Calcium sulfate hemihydrate (CSH, CaSO₄·0.5H₂O) is a foundational biomaterial utilized extensively in orthopedic grafting, targeted drug delivery, and dental applications[1]. Despite sharing an identical chemical formula, the alpha (α-CSH) and beta (β-CSH) phases exhibit drastically different mechanical properties[2]. As researchers and drug development professionals, understanding the causality behind these differences is critical for selecting the correct matrix for load-bearing scaffolds versus rapid-release drug eluting vehicles.

This guide provides an objective, data-driven comparison of α-CSH and β-CSH, detailing the crystallographic mechanisms that govern their strength, and outlines a self-validating experimental protocol for accurate mechanical assessment.

Mechanistic Causality: The Alpha vs. Beta Dichotomy

The mechanical disparity between α-CSH and β-CSH is not due to the inherent strength of the individual hemihydrate crystals, but rather the macroscopic porosity of the set dihydrate matrix they form upon hydration[3].

The stoichiometric conversion of CSH to calcium sulfate dihydrate (CSD) requires exactly 18.6% water by weight. However, to achieve a rheologically viable, extrudable paste in a laboratory or clinical setting, excess water must be added. The amount of excess water required—known as the Water-to-Powder (W/P) ratio—is entirely dictated by the crystal morphology, which is in turn dictated by the synthesis method:

  • α-CSH (Wet Calcination): Synthesized by calcining gypsum in an autoclave under steam pressure at 120–130°C[1][2]. This thermodynamic environment allows for controlled crystallization, yielding large, dense, prismatic, and rod-shaped crystals[1]. Because these regular crystals pack efficiently and possess a low specific surface area, α-CSH has a very low water demand (W/P ratio of 0.25–0.40)[4].

  • β-CSH (Dry Calcination): Synthesized by milling and heating gypsum at atmospheric pressure in an open kettle[1]. The rapid, uncontrolled escape of steam shatters the crystal lattice, producing irregular, flaky, and highly porous aggregates[2]. This massive specific surface area acts as a sponge, driving the required W/P ratio up to 0.60–0.80 just to achieve basic workability[4].

The Causality of Strength: Upon setting, the excess water evaporates, leaving behind a network of capillary voids. Because β-CSH requires significantly more water for workability, it inherently cures into a highly porous, mechanically weak matrix[4]. Conversely, α-CSH cures into a dense, high-strength matrix capable of withstanding physiological loads[3].

G Gypsum Gypsum (CaSO₄·2H₂O) WetCalc Wet Calcination (Autoclave, >100°C) Gypsum->WetCalc Steam/Pressure DryCalc Dry Calcination (Open Kettle, ~100°C) Gypsum->DryCalc Atmospheric Heat Alpha α-Hemihydrate Dense, Prismatic WetCalc->Alpha Beta β-Hemihydrate Porous, Flaky DryCalc->Beta LowW Low Water Demand (W/P: 0.25 - 0.40) Alpha->LowW Efficient Packing HighW High Water Demand (W/P: 0.60 - 0.80) Beta->HighW High Surface Area HighMech High Compressive Strength (30 - 52 MPa) LowW->HighMech Low Porosity Matrix LowMech Low Compressive Strength (10 - 15 MPa) HighW->LowMech High Porosity Matrix

Crystallization pathways dictating mechanical strength in CSH.

Quantitative Data Comparison

The following table summarizes the physical and mechanical properties of both phases, demonstrating why α-CSH is considered a premium, high-strength specialty product compared to standard β-CSH plaster[4].

Propertyα-Calcium Sulfate Hemihydrateβ-Calcium Sulfate Hemihydrate
Synthesis Method Wet calcination (Autoclave, 120–130°C)[1]Dry calcination (Atmospheric, 110–130°C)[1]
Crystal Morphology Dense, prismatic, rod-shaped[1][2]Irregular, flaky, highly porous[2]
Specific Surface Area LowHigh[3]
Water-to-Powder Ratio (W/P) 0.25 – 0.40[4]0.60 – 0.80[4]
Dry Compressive Strength 30 – 52 MPa[4][5]10 – 15 MPa[4]
Set Matrix Porosity LowHigh
Clinical/Research Application Load-bearing scaffolds, sustained drug elution[6]Rapid-resorbing fillers, burst drug release

Self-Validating Experimental Protocol: Compressive Strength Testing

To objectively compare these materials in a laboratory setting, researchers must eliminate handling artifacts that artificially lower mechanical strength. The following protocol is a self-validating system designed to isolate the intrinsic mechanical properties of the set CSD matrix.

Step 1: Phase Validation via XRD and BET

  • Action: Before mixing, confirm phase purity using X-Ray Diffraction (XRD) and quantify specific surface area using BET nitrogen adsorption.

  • Causality: Commercial CSH often contains trace anhydrite or unreacted dihydrate, which act as premature nucleation seeds, altering setting kinetics. Validating the starting powder ensures that mechanical differences are strictly due to the α/β phase distinction, not manufacturing impurities.

Step 2: Rheological Standardization (Normal Consistency)

  • Action: Determine the exact W/P ratio required to achieve a standardized spread diameter (e.g., using a modified Vicat apparatus) rather than using a fixed W/P ratio for both powders.

  • Causality: Forcing β-CSH into the low W/P ratio of α-CSH will result in an unmixable dry powder, while using the high W/P ratio of β-CSH for α-CSH will cause catastrophic phase separation and bleeding. Standardizing by rheology ensures both materials are tested at their optimal clinical handling state.

Step 3: Vacuum Mixing and Casting

  • Action: Mix the paste under a partial vacuum (e.g., 400 mmHg) and cast into standardized cylindrical molds (e.g., 6 mm diameter x 12 mm height for bone cements). Vibrate the molds at 60 Hz for 30 seconds.

  • Causality: Macroscopic air bubbles entrapped during mixing act as critical stress concentrators, leading to premature failure during compression. Vacuum degassing and vibration ensure that the measured strength reflects the intrinsic micro-porosity of the matrix, not user-induced macro-defects.

Step 4: Hydration Arrest and Desiccation

  • Action: Allow the cements to cure at 100% relative humidity for 24 hours to ensure complete conversion to CSD. Subsequently, dry the specimens in a forced-air oven at 40°C until a constant mass is achieved.

  • Causality: Free, unreacted water trapped in the pores acts as a plasticizer, significantly lowering the apparent compressive strength (the "wet strength" of α-CSH is ~25 MPa, while the "dry strength" is >50 MPa)[5]. Drying to a constant weight eliminates this variable, allowing for a true comparison of the solid matrices.

Step 5: Uniaxial Compression Testing

  • Action: Compress the cylinders using a universal testing machine at a constant crosshead speed of 1.0 mm/min until failure.

  • Causality: Brittle ceramics are highly sensitive to strain rates. A standardized, slow crosshead speed prevents dynamic loading artifacts, ensuring the failure mode is pure compression rather than impact shattering.

Implications for Drug Development and Tissue Engineering

The mechanical and structural differences between α-CSH and β-CSH directly dictate their utility in pharmacology and tissue engineering:

  • Targeted Drug Delivery: The high porosity of β-CSH makes it an excellent candidate for rapid, burst-release profiles, which is highly desirable for clearing acute local infections (e.g., osteomyelitis) where an immediate high local concentration of antibiotics is required[6].

  • Bone Tissue Engineering: α-CSH is the gold standard for load-bearing bone scaffolds and sustained drug elution. Its dense matrix degrades slowly, maintaining mechanical integrity and providing a stable osteoconductive scaffold during the critical early phases of osteogenesis[2][6].

References

  • "Calcium Sulfate as a Scaffold for Bone Tissue Engineering: A Descriptive Review." Symbiosis Online Publishing. [Link]

  • "Product Information Calcium Sulfate Hemihydrate (Alpha)." Bisley International. [Link]

  • "WO2001079116A1 - Alpha calcium sulfate hemihydrate and a method of making alpha calcium sulfate hemihydrate.
  • "Application of calcium sulfate as graft material in implantology and maxillofacial procedures: A review of literature." National Institutes of Health (PMC). [Link]

  • "Investigation of hydration mechanisms of alpha and beta hemihydrate." ZKG International. [Link]

  • "A novel, multi-barrier, drug eluting calcium sulfate/biphasic calcium phosphate biodegradable composite bone cement." Ovid. [Link]

Sources

Comparative

xrd pattern differentiation between calcium sulfate hemihydrate and dihydrate

As a Senior Application Scientist specializing in materials characterization, I frequently consult on the phase quantification of calcium sulfate in pharmaceutical excipients, orthopedic bone cements, and advanced constr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in materials characterization, I frequently consult on the phase quantification of calcium sulfate in pharmaceutical excipients, orthopedic bone cements, and advanced construction materials. The hydration state of calcium sulfate dictates its solubility, setting kinetics, and mechanical strength. Differentiating Calcium Sulfate Dihydrate (CSD, Gypsum) from Calcium Sulfate Hemihydrate (CSH, Bassanite) is a critical quality control step.

However, distinguishing these phases via X-ray Diffraction (XRD) requires more than just matching peaks to a database; it requires a deep understanding of crystallographic symmetry, mechanochemical thermodynamics, and rigorous sample preparation to prevent phase transformation during analysis.

Crystallographic & Mechanistic Fundamentals

The structural differences between the dihydrate and hemihydrate phases govern their distinct XRD patterns.

  • Calcium Sulfate Dihydrate (CaSO₄·2H₂O): Crystallizes in a monoclinic system (space group C2/c or I2/a). The structure consists of layers of calcium and sulfate ions separated by sheets of water molecules. This layered arrangement creates a highly distinct cleavage plane along the (020) direction.

  • Calcium Sulfate Hemihydrate (CaSO₄·0.5H₂O): Forms a pseudo-hexagonal (monoclinic) structure (space group I2). The loss of 1.5 water molecules per formula unit causes the lattice to contract and the water molecules to align in channels along the c-axis rather than in distinct sheets.

The Causality of Peak Shifts: When dihydrate is dehydrated to hemihydrate, the c-axis channels form, fundamentally altering the electron density distribution. This symmetry shift extinguishes the low-angle basal reflections characteristic of gypsum and generates new diffraction planes.

Phase_Transformation Dihydrate Calcium Sulfate Dihydrate (CaSO₄·2H₂O) Gypsum Hemihydrate Calcium Sulfate Hemihydrate (CaSO₄·0.5H₂O) Bassanite Dihydrate->Hemihydrate Heat (100-150°C) -1.5 H₂O Hemihydrate->Dihydrate Hydration +1.5 H₂O Anhydrite Anhydrite (CaSO₄) Hemihydrate->Anhydrite Heat (>200°C) -0.5 H₂O

Figure 1: Thermodynamic phase transformation pathways of calcium sulfate hydration states.

Quantitative Data Comparison

To accurately differentiate the phases, we rely on specific 2θ marker peaks (using Cu-Kα radiation, λ = 1.5406 Å). The1[1]. Conversely, the2[2].

The table below summarizes the critical diffraction data required for phase identification and Rietveld refinement[3].

PhaseChemical FormulaKey 2θ Peaks (Cu-Kα)Primary Miller Indices (hkl)
Dihydrate (Gypsum) CaSO₄·2H₂O11.6°, 20.7°, 23.4°, 29.1°, 31.1°, 33.3°(020), (021), (130), (041), (-221)
Hemihydrate (Bassanite) CaSO₄·0.5H₂O14.6°, 25.6°, 29.7°, 31.7°, 32.9°, 49.1°(200), (020), (400), (204), (402)

Diagnostic Rule: The absolute presence of the 11.6° peak confirms the dihydrate phase, while the 14.6°/14.7° peak is the definitive marker for the hemihydrate phase.

Experimental Methodology & Self-Validating Protocol

The most common point of failure in calcium sulfate XRD analysis is not the instrument, but the sample preparation.4[4], inadvertently converting CSD to CSH before the scan begins.

To ensure trustworthiness, the following protocol acts as a self-validating system.

Step-by-Step Workflow
  • Sample Collection & Storage: Store samples in a desiccator at ambient temperature (< 30°C). Bassanite is highly hygroscopic and will slowly scavenge moisture from ambient humidity to revert to gypsum.

  • Gentle Comminution: Grind the sample by hand using an agate mortar and pestle for no more than 2–3 minutes. Do not use high-energy ball mills. The localized frictional heat generated by mechanical milling easily exceeds the 100°C threshold required to drive off the 1.5 water molecules, creating false-positive hemihydrate readings.

  • Back-Loading Mount Preparation: Load the powder into the XRD sample holder from the back (back-loading technique) against a frosted glass slide.

    • Mechanistic Causality: Gypsum crystals naturally form needle-like or plate-like habits that preferentially align flat against standard top-loaded holders. This "preferred orientation" artificially inflates the intensity of the (020) plane at 11.6°, ruining any chance of accurate quantitative phase analysis. Back-loading randomizes the crystallite orientation.

  • Data Collection:

    • Radiation: Cu-Kα (40 kV, 40 mA).

    • Scan Range: 5° to 70° 2θ.

    • Step Size: 0.015° to 0.02° with a dwell time of 1–2 seconds per step to ensure a high signal-to-noise ratio.

  • Self-Validation Check: Before running a Rietveld refinement, manually inspect the diffractogram. If the 11.6° peak is massively disproportionate (e.g., >10x the intensity) compared to the 20.7° peak, your sample suffers from severe preferred orientation. You must re-prep the mount before proceeding.

XRD_Workflow Start 1. Sample Collection Maintain Ambient Temp Prep 2. Gentle Hand Grinding Avoid Mechanochemical Dehydration Start->Prep Mount 3. Back-Loading Mount Minimize Preferred Orientation Prep->Mount Scan 4. XRD Data Collection Cu-Kα, 5° to 70° 2θ Mount->Scan Analysis 5. Rietveld Refinement Phase Quantification Scan->Analysis

Figure 2: Optimized XRD sample preparation and analysis workflow for calcium sulfate.

Conclusion

Differentiating calcium sulfate dihydrate from hemihydrate via XRD is straightforward when leveraging the 11.6° and 14.6° 2θ markers, respectively. However, achieving quantitative accuracy requires strict adherence to low-energy sample preparation and randomized mounting techniques. By understanding the thermodynamic fragility of the dihydrate phase, researchers can prevent artifactual phase transformations and ensure absolute data integrity.

References

  • Recent Advances in Production of Ecofriendly Polylactide (PLA)–Calcium Sulfate (Anhydrite II) Composites Source: PMC (nih.gov) URL:[Link]

  • Improvement of Water Erosion Resistance of Gypsum Mortars in the Historic Buildings for Conservation Purpose Source: MDPI URL:[Link]

  • Influence Mechanism of Crystal Phase Composition on the Fixation of Zinc by Calcium Sulfate Source: ACS Publications URL:[Link]

  • Acid leaching technology for post-consumer gypsum purification Source: Open Research Europe URL:[Link]

  • Geochemical Transformations of Gypsum Under Multiple Environmental Settings and Implications for Ca-Sulfate Detection on Mars Source: ACS Earth and Space Chemistry URL:[Link]

Sources

Validation

Calcium Sulfate Hemihydrate vs. Hydroxyapatite for Bone Regeneration Efficacy: A Technical Comparison Guide

Introduction: The Clinical and Biological Context Bone tissue engineering relies heavily on synthetic graft substitutes to repair critical-size defects, bypassing the donor-site morbidity associated with autografts. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical and Biological Context

Bone tissue engineering relies heavily on synthetic graft substitutes to repair critical-size defects, bypassing the donor-site morbidity associated with autografts. Among the most clinically relevant alloplastic biomaterials are Calcium Sulfate Hemihydrate (CSH) and Hydroxyapatite (HA). While both materials are biocompatible and osteoconductive, their distinct physicochemical properties dictate fundamentally different mechanisms of action, resorption kinetics, and clinical efficacies.

As a drug development professional or biomaterials researcher, selecting the appropriate scaffold requires a deep understanding of how these materials interact with the host's cellular machinery. This guide provides an objective, data-driven comparison of CSH and HA, offering actionable insights into their respective pathways, experimental validation, and synergistic potential.

Mechanistic Foundations: Causality in Bone Healing

Calcium Sulfate Hemihydrate (CSH): Rapid Resorption and Angiogenic Priming

CSH ( CaSO4​⋅0.5H2​O ), commonly known as Plaster of Paris, undergoes an exothermic reaction when mixed with water to form calcium sulfate dihydrate. Upon implantation, CSH is characterized by its rapid degradation profile, typically resorbing within 4 to 8 weeks 1[1].

Causality of Efficacy: The rapid dissolution of CSH releases calcium and sulfate ions into the local microenvironment. This ionic release creates a dynamic porous network that physically permits cellular infiltration while simultaneously stimulating local angiogenesis. The elevated calcium ion concentration actively enhances osteoblastic activity and differentiation, driving early-stage bone regeneration 2[2]. However, its rapid resorption can be a double-edged sword; if degradation outpaces the rate of new bone formation (creeping substitution), the graft may fail to provide adequate long-term structural support in load-bearing defects[1].

Hydroxyapatite (HA): Osteoconduction and Long-Term Scaffold Stability

HA ( Ca10​(PO4​)6​(OH)2​ ) is a calcium phosphate bioceramic that closely mimics the inorganic mineral phase of human bone. In contrast to CSH, HA is highly crystalline and exhibits extremely low solubility in physiological fluids 3[3].

Causality of Efficacy: Because HA resists rapid dissolution, its resorption is primarily mediated by osteoclast activity over a period of months to years. This persistence allows HA to act as a stable, long-term osteoconductive scaffold. The porous structure of HA facilitates the migration of osteoblasts and endothelial cells, promoting sustained vascular growth and calcification[3]. Its high chemical stability ensures that the defect space is maintained while new bone slowly integrates into the graft matrix.

G CSH Calcium Sulfate Hemihydrate (CSH) CSH_Degrad Rapid Dissolution (4-8 Weeks) CSH->CSH_Degrad HA Hydroxyapatite (HA) HA_Degrad Slow Resorption (Months-Years) HA->HA_Degrad Ca_Ion Ca2+ & SO4(2-) Release (Local pH Shift) CSH_Degrad->Ca_Ion Angio Stimulates Angiogenesis & Creeping Substitution Ca_Ion->Angio BoneGen New Bone Regeneration (Osteogenesis) Angio->BoneGen Scaffold Stable Porous Scaffold (Osteoconduction) HA_Degrad->Scaffold Osteoblast Osteoblast Adhesion & Proliferation Scaffold->Osteoblast Osteoblast->BoneGen

Mechanistic pathways of CSH and HA in driving bone regeneration.

Quantitative Efficacy Comparison

To facilitate material selection, the following table synthesizes the quantitative and qualitative performance metrics of both biomaterials based on standard in vivo models.

ParameterCalcium Sulfate Hemihydrate (CSH)Hydroxyapatite (HA)
Chemical Formula CaSO4​⋅0.5H2​O Ca10​(PO4​)6​(OH)2​
Resorption Timeline 4 to 8 weeks9 months to several years
Primary Mechanism Ionic release, AngiogenesisOsteoconduction, Scaffold stability
Porosity Generation Dynamic (via in vivo dissolution)Static (pre-fabricated / osteoclast mediated)
Compressive Strength Moderate initially, decreases rapidlyHigh, maintains integrity long-term
Clinical Best Use Case Small, well-contained defectsLarge, load-bearing or structural defects

Experimental Methodologies: Self-Validating Protocols

To objectively compare the osteogenic efficacy of these materials, experimental designs must incorporate self-validating mechanisms—ensuring that observed bone growth is directly attributable to the graft material's biological interaction rather than spontaneous healing.

Protocol 1: In Vivo Efficacy Assessment in Critical-Size Defects

Causality behind experimental choice: A critical-size defect (e.g., a 10mm tibial or calvarial defect in a sheep/rabbit model) is utilized because it exceeds the tissue's innate regenerative capacity. This ensures that any bridging or new bone formation is strictly a result of the implanted biomaterial's osteoconductive properties.

Step-by-Step Methodology:

  • Defect Creation: Under general anesthesia, create a standardized critical-size defect in the tibial diaphysis using a trephine bur under constant saline irrigation to prevent thermal necrosis of native osteocytes.

  • Graft Implantation: Randomize defects to receive CSH, HA, or remain empty (negative control). The negative control validates the "critical size" nature of the defect by demonstrating non-union.

  • Fluorochrome Labeling (Orthogonal Validation): Administer sequential fluorescent labels (e.g., calcein green at week 4, alizarin red at week 8) to dynamically track the timeline and spatial distribution of mineralized tissue deposition.

  • Tissue Harvest & Micro-CT: At 4, 8, and 12 weeks, harvest the bone. Perform Micro-Computed Tomography (Micro-CT) to quantify Bone Volume/Total Volume (BV/TV) and trabecular thickness.

  • Histological Analysis: Decalcify the samples and stain with Hematoxylin & Eosin (H&E) and Masson's Trichrome to evaluate collagen deposition, vascular density, and residual graft material 4[4].

Protocol 2: In Vitro Osteoblast Proliferation and Mineralization Assay

Causality behind experimental choice: Before in vivo application, in vitro assays isolate the cellular response to the material's surface chemistry, stripping away systemic variables (like immune response or mechanical loading) to validate pure cytocompatibility.

Step-by-Step Methodology:

  • Scaffold Preparation: Fabricate standardized discs of CSH and HA. Sterilize via gamma irradiation to prevent structural alteration.

  • Cell Seeding: Seed human mesenchymal stem cells (hMSCs) or MG-63 osteoblast-like cells at a density of 1×104 cells/well onto the scaffolds.

  • Viability Assay (MTT/WST-1): At days 1, 3, and 7, assess cell metabolic activity. Self-validation: Include tissue culture plastic (TCP) as a positive control to normalize viability data 5[5].

  • Osteogenic Differentiation: Measure Alkaline Phosphatase (ALP) activity at day 14 as an early biochemical marker of osteoblast differentiation.

  • Mineralization Quantification: At day 21, use Alizarin Red S staining to quantify calcium nodule formation, confirming terminal osteogenic function.

Workflow Defect 1. Critical-Size Defect Creation Implant 2. Biomaterial Implantation Defect->Implant Harvest 3. Tissue Harvest (4, 8, 12 weeks) Implant->Harvest MicroCT 4a. Micro-CT Analysis Harvest->MicroCT Histology 4b. Histological Staining Harvest->Histology Quant 5. Quantitative Data Synthesis MicroCT->Quant Histology->Quant

Self-validating experimental workflow for in vivo bone graft efficacy.

The Synergistic Approach: Biphasic CS/HA Composites

Recognizing the limitations of each material in isolation—CSH resorbs too quickly for large defects, while HA remains unresorbed for too long—drug development has pivoted toward biphasic composites. By combining CSH and HA (e.g., 60% CSH / 40% HA), researchers create a self-optimizing system.

The Causality: The CSH phase acts as a porogen; it dissolves rapidly, creating an interconnected macroporous network and releasing angiogenic calcium ions. This newly formed space allows immediate vascular ingrowth. Concurrently, the HA particles remain embedded in the defect, acting as a long-term structural scaffold that prevents soft tissue collapse and guides creeping substitution 6[6].

Conclusion & Selection Matrix

For researchers engineering next-generation bone grafts, the choice between CSH and HA hinges on the defect's temporal and mechanical requirements. CSH excels in accelerating early-stage healing and angiogenesis but lacks mechanical persistence. HA provides unparalleled long-term osteoconductivity but suffers from sluggish resorption. The future of bone regeneration lies in leveraging their synergistic causality through biphasic formulations, ensuring that the rate of scaffold degradation perfectly mirrors the kinetics of de novo bone formation.

References

  • Development of Hydroxyapatite as a Bone Implant Biomaterial for Triggering Osteogenesis. Source: nih.gov.
  • Overall bone gaining after using calcium sulfate bone graft simultaneously to dental implantation. Source: jomos.org.
  • Limitations and modifications in the clinical application of calcium sulfate. Source: nih.gov.
  • Comparison of different hydroxyapatite composites for bone tissue repair: In vitro and in vivo analyses. Source: nih.gov.
  • Calcium Sulfate in Implantology (Biphasic Calcium Sulfate/Hydroxyapatite). Source: mdpi.com.
  • Assessment of cellular viability on calcium sulphate/hydroxyapatite injectable scaffolds. Source: nih.gov.

Sources

Comparative

A Researcher's Guide to Differentiating Calcium Sulfate Hemihydrate Phases by FTIR Spectroscopy

For researchers, scientists, and professionals in drug development, understanding the physical characteristics of excipients is paramount to ensuring product quality and performance. Calcium sulfate hemihydrate (CaSO₄·0....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the physical characteristics of excipients is paramount to ensuring product quality and performance. Calcium sulfate hemihydrate (CaSO₄·0.5H₂O), a common pharmaceutical excipient, exists in two primary forms: the alpha (α) and beta (β) phases. While chemically identical, their distinct crystalline structures, born from different manufacturing processes, impart significantly different physical properties. The α-phase, produced via a hydrothermal method, consists of well-defined, larger crystals, leading to lower water demand and higher mechanical strength in its hydrated form.[1][2] Conversely, the β-phase, created through dry calcination, is characterized by smaller, more irregular particles, resulting in a higher water demand and a softer final product.[3][4]

While techniques like thermal analysis can readily distinguish between these two phases, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and accessible method for preliminary characterization. However, the structural similarities between the α and β phases result in nearly identical FTIR spectra, making differentiation a nuanced task that relies on observing subtle variations in peak shape rather than significant shifts in peak positions.[5] This guide provides an in-depth comparison of the FTIR spectra of α- and β-calcium sulfate hemihydrate, supported by experimental data and a detailed analytical protocol, to empower researchers to confidently approach this challenging analysis.

The Vibrational Landscape of Calcium Sulfate Hemihydrate

The FTIR spectrum of calcium sulfate hemihydrate is dominated by the vibrational modes of the sulfate ion (SO₄²⁻) and the water of hydration (H₂O). These characteristic vibrations provide the basis for our analysis. The key spectral regions of interest are:

  • O-H Stretching Region (3500-3700 cm⁻¹): This region features bands arising from the stretching vibrations of the water molecules within the crystal lattice.

  • H-O-H Bending Region (~1620 cm⁻¹): A distinct peak in this area corresponds to the bending (scissoring) motion of the water molecules.

  • S-O Stretching and Bending Regions (600-1200 cm⁻¹): This fingerprint region contains multiple bands corresponding to the various stretching and bending modes of the sulfate ion.

Spectral Comparison: Unveiling the Subtle Differences

The primary challenge in distinguishing α- and β-hemihydrates via FTIR lies in the fact that their peak positions are virtually identical.[5] The discernible differences are found in the subtleties of peak shape and resolution, which are influenced by the crystallinity and particle morphology of the two phases. The more ordered and well-defined crystals of the α-phase tend to produce sharper and more resolved spectral features compared to the broader peaks of the less crystalline β-phase.

Vibrational ModeTypical Wavenumber (cm⁻¹)AssignmentExpected Observations (α vs. β)
ν(O-H) Symmetric & Antisymmetric3611, 3558Stretching of crystal water moleculesPeaks for the α-phase may appear slightly sharper and better resolved.
δ(H-O-H) Bending1620Bending (scissoring) of crystal water moleculesThis peak may exhibit better definition in the α-phase.
ν₃(S-O) Asymmetric Stretching1153, 1095Asymmetric stretching of the sulfate ionThe doublet in the α-phase spectrum is often more clearly resolved than in the β-phase, which may appear as a broader envelope.
ν₁(S-O) Symmetric Stretching1008Symmetric stretching of the sulfate ionA relatively sharp peak for both phases.
ν₄(S-O) Bending663, 601Bending of the sulfate ionSimilar to other bands, these peaks may present as sharper and more distinct in the α-phase.

Table 1: Characteristic FTIR Peak Assignments for Calcium Sulfate Hemihydrate. Data compiled from multiple sources.[2][3][6][7]

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for the preparation and analysis of calcium sulfate hemihydrate powders using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is recommended for its minimal sample preparation and suitability for powder analysis.[8][9]

Materials and Equipment:
  • FTIR Spectrometer equipped with a Diamond ATR accessory

  • α-Calcium Sulfate Hemihydrate (Reference Material)

  • β-Calcium Sulfate Hemihydrate (Reference Material)

  • Sample under investigation

  • Spatula

  • Isopropyl alcohol for cleaning

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small, representative amount of the calcium sulfate hemihydrate powder onto the center of the ATR crystal using a clean spatula.[10]

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact without causing significant changes to the material.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement might involve co-adding 16 or 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be displayed in absorbance mode.

    • Carefully compare the peak shapes and resolution in the key spectral regions (O-H stretch, H-O-H bend, and SO₄ vibrations) to the reference spectra of pure α- and β-phases. Pay close attention to the sharpness of the peaks and the resolution of doublets.

  • Cleaning:

    • Retract the ATR press and carefully remove the powder sample.

    • Clean the ATR crystal and press tip thoroughly with isopropyl alcohol to prevent cross-contamination between samples.

Visualizing the Workflow

The following diagram illustrates the key stages of the analytical workflow, from sample preparation to spectral interpretation.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_ATR Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample Apply Powder Sample Collect_Bkg->Apply_Sample Ready for Sample Acquire_Spectrum Acquire FTIR Spectrum Apply_Sample->Acquire_Spectrum Compare_Spectra Compare to References (α & β) Acquire_Spectrum->Compare_Spectra Data Output Analyze_Peaks Analyze Peak Shape & Resolution Compare_Spectra->Analyze_Peaks

Caption: Experimental workflow for FTIR analysis of calcium sulfate hemihydrate phases.

Trustworthiness and Validation

The reliability of this comparative analysis hinges on the quality of the reference materials and the consistency of the experimental technique. It is imperative to have certified pure α- and β-calcium sulfate hemihydrate samples, validated by a primary technique such as TGA/DSC, to serve as benchmarks.[5] When analyzing unknown samples, consistency in sample application and pressure on the ATR crystal is critical to ensure that any observed differences in peak shape are due to the material's properties and not analytical variability. For quantitative analysis of mixtures, more advanced chemometric methods, such as deconvolution or partial least squares (PLS) regression, would be necessary, requiring the development of a robust calibration model with a series of known mixtures.[11]

Conclusion

While FTIR spectroscopy may not be the most definitive method for distinguishing between α- and β-calcium sulfate hemihydrate, it serves as a valuable and rapid screening tool. The key to a successful differentiation lies not in identifying unique peaks, but in a careful, qualitative assessment of subtle spectral features—specifically, the sharpness and resolution of the characteristic water and sulfate vibrational bands. By following a rigorous experimental protocol and comparing results against well-characterized reference materials, researchers can leverage FTIR to gain critical insights into the phase composition of their calcium sulfate hemihydrate samples, contributing to greater control over their formulation and development processes.

References

  • Fisher, L. S., & Walton, R. I. (2016). A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 704–714. Available at: [Link]

  • Bar-Yosef, P., & Orev, I. (2001). Alpha calcium sulfate hemihydrate and a method of making alpha calcium sulfate hemihydrate. Google Patents.
  • Yang, R., Zhang, L., & Mi, Y. (2022). Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. Materials (Basel, Switzerland), 15(9), 3382. Available at: [Link]

  • Gunduz, N. (2003). Quantification of CaCO3–CaSO3 0.5H2O–CaSO4 2H2O mixtures by FTIR analysis and its ANN model. Science and Technology of Advanced Materials, 4(4), 329-335. Available at: [Link]

  • Zhang, Y., Wang, C., & Li, Y. (2018). In vitro bioactivity evaluation of α-calcium sulphate hemihydrate and bioactive glass composites for their potential use in bone regeneration. Materials Science and Engineering: C, 91, 467-476. Available at: [Link]

  • Xu, Z., Cornilsen, B. C., Popko, D. C., Pennington, W. D., Wood, J. R., & Hwang, J. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Michigan Technological University. Available at: [Link]

  • Melo, H. P., et al. (2014). Problems of analysis by FTIR of calcium sulphate–based preparatory layers: the case of a group of 16th-century Portuguese paintings. Archaeometry, 56(3), 513-526. Available at: [Link]

  • Demopoulos, G. P. (2009). The crystal growth kinetics of alpha calcium sulfate hemihydrate in concentrated CaCl2-HCl solutions. eScholarship@McGill. Available at: [Link]

  • Bessler, W. G., et al. (2018). Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers. Energies, 11(4), 798. Available at: [Link]

  • Rodriguez-Navarro, C., et al. (2021). Synthesis of high surface area CaSO4·0.5H2O nanorods using calcium ethoxide as precursor. Nanoscale Advances, 3(16), 4768-4776. Available at: [Link]

  • Van Driessche, A. E. S., et al. (2018). Hierarchical synchrotron diffraction and imaging study of the calcium sulfate hemihydrate-gypsum transformation. IUCrJ, 5(Pt 6), 706-716. Available at: [Link]

  • Wang, L., et al. (2021). Structural Characteristics of Amorphous Calcium Sulfate: Evidence to the Role of Water Molecules. The Journal of Physical Chemistry C, 125(7), 4129-4137. Available at: [Link]

  • Rodriguez-Navarro, C. (2021). Phase Formation and Transformations in the CaSO4-H2O System: Implications for the Conservation of Plasterworks. DIGIBUG Repositorio Institucional de la Universidad de Granada. Available at: [Link]

  • Clifton, J. R. (1970). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 °C. National Bureau of Standards. Available at: [Link]

  • Torres-Sanchez, R., et al. (2018). ATR-FTIR spectra of the Plaster of Paris powder employed in the... ResearchGate. Available at: [Link]

  • Kurganov, B. I., et al. (2016). FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin and Trypsin under Neutral Salts. International Journal of Molecular Sciences, 17(11), 1916. Available at: [Link]

  • Lewry, A. J., & Williamson, J. (1994). The setting of gypsum plaster - Part I The hydration of calcium sulphate hemihydrate. Journal of Materials Science, 29(23), 6085-6090. Available at: [Link]

  • N’cho, J. S., et al. (2018). Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Transformer Paper in Mineral Oil-Paper Composite Insulation under Accelerated Thermal Aging. Energies, 11(2), 368. Available at: [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]

Sources

Validation

A Comparative Analysis of In Vivo Resorption Rates: Calcium Sulfate Hemihydrate vs. Beta-Tricalcium Phosphate

A Guide for Researchers and Drug Development Professionals Introduction: The Imperative of Synchronized Resorption in Bone Regeneration The ideal synthetic bone graft substitute is a transient scaffold, providing mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Synchronized Resorption in Bone Regeneration

The ideal synthetic bone graft substitute is a transient scaffold, providing mechanical support and a framework for osteoconduction before being resorbed and completely replaced by new, native bone. The rate of this resorption is a critical parameter; a scaffold that degrades too quickly can lead to a loss of volume and mechanical stability before sufficient bone has formed. Conversely, a scaffold that persists for too long can impede the final stages of bone remodeling and maturation.[1]

This guide provides an in-depth comparison of the in vivo resorption characteristics of two widely utilized synthetic bone graft materials: calcium sulfate hemihydrate (CSH) and beta-tricalcium phosphate (β-TCP). While both are calcium-based and biocompatible, their fundamental mechanisms of degradation, and consequently their resorption timelines, differ profoundly. Understanding these differences is paramount for selecting the appropriate material for a given clinical application and for designing next-generation bone regenerative therapies.

Part 1: The Dichotomy of Degradation: Resorption Mechanisms

The resorption profiles of CSH and β-TCP are dictated by two distinct bio-interactive pathways. CSH undergoes a rapid, solution-mediated dissolution, whereas β-TCP is resorbed through a slower, cell-mediated process.

Calcium Sulfate Hemihydrate (CSH): Rapid Dissolution and Apatite Conversion

Calcium sulfate hemihydrate (CaSO₄·½H₂O), also known as Plaster of Paris, is characterized by its high solubility in aqueous environments.[2] Upon implantation in vivo, it rapidly hydrates to form calcium sulfate dihydrate (gypsum), which then dissolves. This process is primarily a physicochemical phenomenon, independent of direct cellular activity.[3] The dissolution releases a high concentration of calcium ions (Ca²⁺) into the local microenvironment. These ions can then interact with phosphate ions present in bodily fluids, precipitating a layer of biological apatite on the material's surface.[2][4] This apatite layer is osteoconductive and serves as a substrate for the attachment of osteoprogenitor cells.[5] The entire process is swift, with complete resorption often observed within weeks.[6]

Beta-Tricalcium Phosphate (β-TCP): A Scaffold for Cell-Mediated Remodeling

In contrast, β-TCP (β-Ca₃(PO₄)₂) has a much lower solubility at physiological pH.[7] Its resorption is not a simple dissolution but an active biological process mediated primarily by osteoclasts, the same cells responsible for natural bone remodeling.[3][8][9] Osteoclasts attach to the β-TCP surface, creating a sealed microenvironment into which they secrete acid and proteolytic enzymes. This acidic environment locally dissolves the ceramic, and the fragments are then phagocytosed.[3][8] This cell-mediated degradation is inherently slower and more controlled than the rapid dissolution of CSH, allowing for a resorption rate that can be more closely synchronized with the rate of new bone formation.[1] The resorption rate is also highly dependent on the material's physicochemical properties, such as porosity, particle size, and crystallinity.[10][11]

G cluster_CSH Calcium Sulfate Hemihydrate (CSH) Pathway cluster_TCP Beta-Tricalcium Phosphate (β-TCP) Pathway CSH_Implant CSH Implant Hydration Hydration to Dihydrate CSH_Implant->Hydration Dissolution Physicochemical Dissolution Hydration->Dissolution Fast Ion_Release High Ca²⁺ Release Dissolution->Ion_Release Apatite Apatite Precipitation Ion_Release->Apatite Osteoblasts Osteoblast Attachment Apatite->Osteoblasts Bone New Bone Formation Osteoblasts->Bone TCP_Implant β-TCP Implant Osteoclast_Attach Osteoclast Attachment TCP_Implant->Osteoclast_Attach Acidification Acidic Microenvironment Osteoclast_Attach->Acidification Degradation Ceramic Degradation Acidification->Degradation Slow Phagocytosis Phagocytosis Degradation->Phagocytosis Coupling Osteoclast-Osteoblast Coupling Phagocytosis->Coupling Bone_TCP New Bone Formation Coupling->Bone_TCP

Figure 1. Resorption mechanisms of CSH and β-TCP.

Part 2: Comparative In Vivo Resorption Data

Experimental data from animal and clinical studies consistently demonstrate the divergent resorption kinetics of CSH and β-TCP. CSH is a fast-resorbing material, while β-TCP exhibits a more prolonged resorption profile that is often better matched to the pace of bone healing.

BiomaterialResorption MechanismTypical In Vivo Resorption TimeKey Experimental Findings & CausalityReferences
Calcium Sulfate Hemihydrate (CSH) Primarily solution-mediated dissolution5 - 8 weeksRapid dissolution provides immediate space for tissue ingrowth but risks loss of graft volume if bone formation is slow. The high Ca²⁺ release can stimulate signaling pathways (e.g., TGF-β) promoting osteogenesis.[5] Acts as an effective barrier to soft tissue infiltration.[4][1][6]
Beta-Tricalcium Phosphate (β-TCP) Primarily cell-mediated (osteoclastic)6 - 18 monthsSlower resorption provides a stable osteoconductive scaffold that is gradually replaced by bone, mimicking natural remodeling. Rate is highly dependent on porosity and microstructure, which allow for vascular and cellular invasion.[10][1][12]
CSH / β-TCP Composite Biphasic: Initial CSH dissolution followed by slower β-TCP resorptionVariable; designed for a staged resorption profileAims to combine the benefits of both materials. The rapid resorption of the CSH phase creates initial porosity within the graft, potentially accelerating vascularization and cellular infiltration into the remaining β-TCP scaffold.[13][14][14][15][16]

Table 1. Summary of In Vivo Resorption Characteristics.

A randomized controlled trial comparing CSH and β-TCP (both mixed with advanced platelet-rich fibrin) for maxillary sinus lifting found no statistically significant differences in bone gain or graft volume reduction after 6 months, suggesting both can be effective.[17][18] However, the underlying processes differ. Studies on composite materials show that CSH is resorbed rapidly, while β-TCP granules remain as a longer-term scaffold.[15] The rapid degradation of pure CSH is a known clinical limitation, as it can resorb before bone formation is complete.[1] In contrast, the resorption of β-TCP is more closely coupled with new bone formation, though its rate can sometimes be slower than desired or considered "unpredictable".[9][12]

Part 3: Experimental Protocols for Evaluating In Vivo Resorption

The assessment of biomaterial resorption in vivo requires robust and standardized experimental models. The subcutaneous implantation model in rodents is a widely used initial screening method for biocompatibility, while critical-sized defect models in the long bones or craniofacial skeleton of larger animals (e.g., rabbits, dogs, sheep) are necessary to evaluate resorption and bone regeneration under load-bearing or clinically relevant conditions.[10][12][19]

G start Start: Hypothesis Formulation prep 1. Biomaterial Preparation (CSH, β-TCP, Composite) - Fabrication & Characterization - Sterilization (e.g., gamma, EtO) start->prep animal 2. Animal Model Selection - Rodent (subcutaneous) - Rabbit/Sheep (critical-sized defect) prep->animal surgery 3. Surgical Procedure - Anesthesia - Defect Creation - Biomaterial Implantation animal->surgery postop 4. Post-Operative Phase - Analgesia & Care - Defined Time Points (e.g., 2, 4, 8, 12, 26 weeks) surgery->postop imaging 5a. In-Life Analysis (Longitudinal) - Micro-CT / X-ray - Monitor Graft Volume & Density postop->imaging euthanasia 6. Euthanasia & Tissue Harvest postop->euthanasia At each time point imaging->euthanasia histology 5b. Endpoint Analysis (Terminal) - Fixation (Formalin) - Decalcification (if needed) - Paraffin Embedding euthanasia->histology sectioning 7. Sectioning & Staining - Microtomy - H&E (General Morphology) - Masson's Trichrome (Bone vs. Fibrous) histology->sectioning analysis 8. Histomorphometry - Image Analysis Software - Quantify % Remaining Graft - Quantify % New Bone Area sectioning->analysis end End: Data Interpretation analysis->end

Figure 2. Standard experimental workflow for in vivo resorption studies.

Key Experimental Protocol: Critical-Sized Rabbit Tibial Defect Model

This protocol provides a framework for the direct comparative evaluation of CSH and β-TCP.

  • Animal Model: 20 skeletally mature New Zealand White rabbits (3.0-3.5 kg). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Material Preparation: Prepare sterile, press-fit cylindrical implants (e.g., 5mm diameter, 10mm length) of CSH and β-TCP. A third group with an empty defect serves as a control.

  • Anesthesia and Surgical Procedure:

    • Anesthetize the rabbit using an appropriate protocol (e.g., ketamine/xylazine induction, isoflurane maintenance).

    • Shave and aseptically prepare the proximal tibial metaphysis.

    • Make a longitudinal incision and expose the anteromedial aspect of the tibia.

    • Using a low-speed dental drill with copious saline irrigation, create a 5mm diameter, 10mm deep critical-sized defect.

    • Randomly assign defects to receive a CSH implant, a β-TCP implant, or remain empty.

    • Close the wound in layers.

  • Post-Operative Care: Administer analgesics for 72 hours post-surgery. Monitor animals for any signs of distress or infection.

  • Evaluation Time Points: Euthanize animals at 4 and 12 weeks post-implantation (n=5 per group at each time point).

  • Micro-Computed Tomography (µCT) Analysis:

    • Excise the entire tibia and fix in 10% neutral buffered formalin.

    • Scan the defect site using a high-resolution µCT system.

    • Quantify the remaining graft volume (RGV) and new bone volume (BV) within the original defect boundaries.

  • Histological Processing and Histomorphometry:

    • Following scanning, dehydrate the specimens in graded ethanol series and embed in a hard-grade resin (e.g., PMMA).

    • Create undecalcified sections using a microtome.

    • Stain sections with Goldner's Trichrome or Toluidine Blue.

    • Using a light microscope and image analysis software, perform histomorphometry to calculate the percentage of the defect area occupied by remaining biomaterial, new bone, and soft tissue.[14]

Conclusion and Future Outlook

The choice between calcium sulfate hemihydrate and beta-tricalcium phosphate is a choice between two distinct resorption philosophies. CSH offers a "fast-in, fast-out" approach, rapidly dissolving to create space while providing a transient osteoconductive scaffold and barrier function.[4][6] This makes it suitable for smaller, contained defects where rapid bone fill is expected. β-TCP provides a more durable scaffold that is actively remodeled by host cells in a process that more closely mirrors natural bone healing, making it a preferred choice for larger defects requiring longer-term structural support.[1][12]

The future lies in biphasic or multi-phasic composite materials that intelligently combine the properties of both. By creating scaffolds with a rapidly resorbing CSH phase and a slower-resorbing β-TCP phase, it is possible to engineer a resorption profile that is staged and optimized for the different phases of bone healing, from initial vascular invasion to final remodeling.[13][15]

References

  • Strontium-containing α-calcium sulfate hemihydrate promotes bone repair via the TGF-β/Smad signaling pathway. Experimental and Therapeutic Medicine. Available at: [Link]

  • Mechanisms of In Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials. Materials (Basel). Available at: [Link]

  • Simulation of the in Vivo Resorption Rate of β-tricalcium Phosphate Bone Graft Substitutes Implanted in a Sheep Model. PubMed. Available at: [Link]

  • Biological mechanisms of calcium sulfate replacement by bone. ResearchGate. Available at: [Link]

  • Time-Course Evaluation of the In Vivo Resorption Process of Calcium Phosphates/Poly(lactide-co-glycolide) Composites Using Radiological Imaging and Histology. MDPI. Available at: [Link]

  • Bone formation and osteoclastic resorption after implantation of β-tricalcium phosphate (β-TCP). ResearchGate. Available at: [Link]

  • Comparison of calcium sulfate and tricalcium phosphate in bone grafting after sinus lifting for dental implantation: A randomized controlled trial. PubMed. Available at: [Link]

  • Resorption of, and bone formation from, new beta-tricalcium phosphate-monocalcium phosphate cements: an in vivo study. PubMed. Available at: [Link]

  • Overall bone gaining after using calcium sulfate bone graft simultaneously to dental implantation. Annals of Medicine and Surgery. Available at: [Link]

  • Comparing Medical Grade Calcium Sulphate Hemihydrate. Athenaeum Scientific Publishers. Available at: [Link]

  • Calcium Sulfate as a Scaffold for Bone Tissue Engineering: A Descriptive Review. EC Dental Science. Available at: [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Acta Cirurgica Brasileira. Available at: [Link]

  • β-Tricalcium Phosphate for Bone Substitution: Synthesis and Properties. ResearchGate. Available at: [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. SciELO. Available at: [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. SciELO. Available at: [Link]

  • Comparison of calcium sulfate and tricalcium phosphate in bone grafting after sinus lifting for dental implantation: A randomized controlled trial. ResearchGate. Available at: [Link]

  • Current Application of β‐tricalcium Phosphate Composites in Orthopaedics. Orthopaedic Surgery. Available at: [Link]

  • Injectable Synthetic Beta-Tricalcium Phosphate/Calcium Sulfate (GeneX) for the Management of Contained Defects Following Curettage of Benign Bone Tumours. MDPI. Available at: [Link]

  • Development of fully-resorption replacement paste-like organic/inorganic artificial bones compatible with bone remodeling cycles. Materials Today Bio. Available at: [Link]

  • Time-Course Evaluation of the In Vivo Resorption Process of Calcium Phosphates/Poly(lactide-co-glycolide) Composites Using Radiological Imaging and Histology. ResearchGate. Available at: [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. PubMed. Available at: [Link]

  • EVALUATING THE COMPRESSIVE STRENGTH OF CALCIUM SULFATE-CALCIUM PHOSPHATE BONE GRAFT COMPOSITE WITH POLYGLYCOLIC ACID FIBERS: A BIODEGRADABLE SPACER ALTERNATIVE. The Physician and Sportsmedicine. Available at: [Link]

  • The Effects of β-TCP and β-TCP/CS (EthOss®) Bone Substitutes on Rabbit Tibia Bone Healing: A Histological Comparative Study. Annals of the Romanian Society for Cell Biology. Available at: [Link]

  • Comparative study on the resorbability and dissolution behavior of octacalcium phosphate, β-tricalcium phosphate, and hydroxyapatite under physiological conditions. PubMed. Available at: [Link]

  • In Vivo Evaluation of Biocompatibility of Three Biomaterials Used in Endodontics for Prosthetic Purposes in Complex Rehabilitation Treatment. MDPI. Available at: [Link]

  • The Regenerative Applicability of Bioactive Glass and Beta-Tricalcium Phosphate in Bone Tissue Engineering: A Transformation Perspective. MDPI. Available at: [Link]

  • Physical and Histological Comparison of Hydroxyapatite, Carbonate Apatite, and β-Tricalcium Phosphate Bone Substitutes. MDPI. Available at: [Link]

  • Physical and Histological Comparison of Hydroxyapatite, Carbonate Apatite, and β-Tricalcium Phosphate Bone Substitutes. ResearchGate. Available at: [Link]

Sources

Comparative

sem microstructural analysis of calcium sulfate hemihydrate vs anhydrite

SEM Microstructural Analysis of Calcium Sulfate Hemihydrate vs. Anhydrite: A Comparative Guide for Biomaterial and Drug Delivery Applications As a Senior Application Scientist specializing in biomaterial characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

SEM Microstructural Analysis of Calcium Sulfate Hemihydrate vs. Anhydrite: A Comparative Guide for Biomaterial and Drug Delivery Applications

As a Senior Application Scientist specializing in biomaterial characterization, I frequently encounter the critical need to distinguish between calcium sulfate (CS) polymorphs. In orthopedic bone grafts and localized drug delivery systems, the choice between Calcium Sulfate Hemihydrate (CSH, CaSO₄·0.5H₂O) and Calcium Sulfate Anhydrite (CSA, CaSO₄) fundamentally dictates the material's hydration kinetics, mechanical integrity, and drug elution profile.

While X-ray Diffraction (XRD) provides bulk crystallographic data, Scanning Electron Microscopy (SEM) is indispensable for understanding the microstructural topography that directly interfaces with biological tissues. This guide provides an objective, data-driven comparison of CSH and CSA microstructures, detailing the causality behind SEM experimental parameters and offering a self-validating protocol for researchers and drug development professionals.

Microstructural Comparison: Hemihydrate vs. Anhydrite

The microstructural habit of calcium sulfate is a direct consequence of its synthesis conditions (e.g., wet calcination vs. high-temperature baking) and dictates its macroscopic performance in clinical settings.

  • Calcium Sulfate Hemihydrate (CSH): CSH exists in two primary forms: α and β. In medical applications, α-CSH is preferred due to its higher mechanical strength and lower water demand. Under SEM, high-purity α-CSH synthesized via autoclave or microwave methods typically presents as well-defined, elongated hexagonal rods or prismatic crystals[1][2]. These rod-like structures (often 10–50 µm in length and 1–5 µm in diameter) create a microporous network upon setting[1][3]. This high-surface-area architecture is highly conducive to the rapid burst release of loaded therapeutics (e.g., antibiotics) but suffers from fast in vivo resorption, which can sometimes outpace new bone formation[4].

  • Calcium Sulfate Anhydrite (CSA): When CSH or calcium sulfate dihydrate is calcined at elevated temperatures (typically >500°C), it undergoes complete dehydration to form insoluble anhydrite (II-CaSO₄)[5][6]. SEM analysis of II-CSA reveals a starkly different morphology: dense, blocky, orthorhombic crystals with significant inter-particle necking due to thermal sintering[5][6]. This dense microstructure drastically reduces porosity, resulting in a slower degradation rate and a more sustained drug release profile compared to CSH.

Quantitative Microstructural Summary

Table 1: Comparative Microstructural and Functional Properties of CS Polymorphs

Propertyα-Calcium Sulfate Hemihydrate (α-CSH)Insoluble Calcium Sulfate Anhydrite (II-CSA)
Crystal System Hexagonal / Monoclinic (pseudo-hexagonal)Orthorhombic
SEM Morphology Elongated rods, needles, or prismsDense, blocky, granular aggregates
Typical Crystal Size 10–50 µm (length), 1–5 µm (width)5–20 µm (highly dependent on sintering)
Porosity (Set Cement) Moderate to High (30–40%)Low (<10% if highly sintered)
In Vivo Resorption Fast (4–8 weeks)Slow (Months to years)
Drug Elution Profile Rapid / Burst releaseSustained / Prolonged release

Logical Relationships in Biomaterial Design

G Phase Calcium Sulfate Polymorphs CSH Hemihydrate (CSH) Phase->CSH CSA Anhydrite (CSA) Phase->CSA MicroCSH SEM: Hexagonal Rods & Prisms High Surface Area CSH->MicroCSH dictates MicroCSA SEM: Dense Orthorhombic Blocks Low Porosity CSA->MicroCSA dictates PropCSH Rapid in vivo Resorption Fast Drug Elution MicroCSH->PropCSH drives PropCSA Slow in vivo Degradation Sustained Drug Release MicroCSA->PropCSA drives

Logical relationship between CS polymorphs, SEM microstructures, and drug elution profiles.

Self-Validating Experimental Protocol for SEM Analysis

To ensure scientific integrity, SEM imaging of calcium sulfate must account for the material's sensitivity to electron beam damage, thermal dehydration, and vacuum-induced phase changes. The following protocol is designed as a self-validating system: every morphological observation is cross-verified by elemental or crystallographic constraints.

Step 1: Sample Preparation and Mounting

  • Action: Disperse the CS powder onto a double-sided carbon conductive tape affixed to an aluminum stub. Use a gentle stream of compressed nitrogen to remove loose particles.

  • Causality: Loose particles can contaminate the SEM column. More importantly, mechanical grinding or aggressive dispersion in aqueous solvents must be strictly avoided, as CSH will rapidly hydrate into calcium sulfate dihydrate (CSD), completely altering the native rod-like microstructure to plate-like CSD crystals[4]. If a solvent must be used for dispersion, use absolute ethanol.

Step 2: Conductive Coating

  • Action: Sputter coat the sample with a 5–10 nm layer of Platinum (Pt) or Gold/Palladium (Au/Pd) under an argon atmosphere.

  • Causality: Calcium sulfate is a highly insulating ceramic. Without a conductive pathway, electrons accumulate on the surface, causing severe "charging" artifacts (bright, washed-out images) and beam deflection. Pt is preferred over pure Au for high-resolution Field Emission SEM (FE-SEM) because it produces a finer grain size, preventing the obscuration of nanoscale surface textures on the CSH rods.

Step 3: SEM Imaging Parameters

  • Action: Set the accelerating voltage to 5.0–10.0 kV and the working distance (WD) to 8–10 mm. Utilize the Secondary Electron (SE) detector for topographic imaging.

  • Causality: While higher voltages (e.g., 20 kV) yield better resolution on conductive metals, they cause excessive beam penetration in light-element ceramics like CaSO₄. This expands the interaction volume, degrading surface resolution and potentially causing localized thermal dehydration of CSH into CSA under the beam. A lower voltage (5 kV) restricts the interaction volume to the immediate surface, capturing the true topography of the hexagonal prisms.

Step 4: Self-Validation via Backscattered Electrons (BSE) and EDS

  • Action: Switch to the Backscattered Electron (BSE) detector and perform Energy Dispersive X-ray Spectroscopy (EDS).

  • Causality: Morphology alone can be deceptive if crystals are fractured. BSE imaging provides atomic number (Z) contrast. While CSH and CSA have similar average Z values, BSE can highlight unreacted impurities (e.g., calcium oxide formed at >1200°C)[5]. EDS validates the absence of carbon (confirming no organic binders remain) and verifies the stoichiometric Ca:S ratio[5]. For absolute phase validation, the SEM stub should be subsequently analyzed via grazing-incidence XRD to confirm that the vacuum environment did not induce a phase shift.

Conclusion for Drug Development Professionals

Selecting between CSH and CSA is not merely a chemical choice; it is a microstructural engineering decision. If the therapeutic goal is a rapid, localized burst of antibiotics to treat acute osteomyelitis, the high-surface-area, rod-like microstructure of α-CSH is the superior alternative. Conversely, for long-term structural scaffolding requiring sustained release of osteogenic growth factors, the dense, low-porosity blocky architecture of II-CSA provides the necessary degradation kinetics.

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Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Operational Implications

Calcium Sulfate Hemihydrate: Mechanistic Handling and Disposal Protocols for the Laboratory As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and safety challenges p...

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Author: BenchChem Technical Support Team. Date: April 2026

Calcium Sulfate Hemihydrate: Mechanistic Handling and Disposal Protocols for the Laboratory

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and safety challenges posed by seemingly benign inorganic salts. Calcium sulfate hemihydrate ( CaSO4​⋅0.5H2​O ), commonly known as Plaster of Paris or calcined gypsum, is ubiquitous in drug development and materials science as an excipient, desiccant, and structural binder. However, its unique hydration kinetics and retrograde solubility present specific hazards—most notably, severe plumbing blockages and localized exothermic reactions.

This guide provides a self-validating system for the handling and disposal of calcium sulfate hemihydrate. By understanding the causality behind its physicochemical behavior, laboratory personnel can implement disposal procedures that ensure operational continuity and safety.

To design an effective disposal protocol, we must first quantify the material's behavior. Calcium sulfate hemihydrate undergoes a highly exothermic hydration reaction when exposed to water, forming an interlocking matrix of calcium sulfate dihydrate ( CaSO4​⋅2H2​O ).

Table 1: Quantitative Data and Operational Impact of Calcium Sulfate Hemihydrate

PropertyValueOperational Implication
Solubility in Water (25°C) ~0.30 g/100 mLSparingly soluble; cannot be flushed down drains without risking accumulation[1].
Hydration Reaction ExothermicRapid heat evolution during mixing; requires controlled hydration to prevent thermal hazards[2].
Retrograde Solubility Decreases as Temp IncreasesHot water flushing exacerbates precipitation and scaling in pipes[3].
Setting Time Varies (typically minutes)Rapid crystallization leaves a narrow window for equipment cleaning.
Density ~2.69 g/cm³Settles rapidly in aqueous suspensions, leading to dense sludge formation[4].

Mechanistic Understanding of Hydration and Hazards

The fundamental hazard of calcium sulfate hemihydrate lies in its hydration mechanism. When the hemihydrate contacts water, it dissolves slightly, creating a solution supersaturated with respect to the dihydrate form. This triggers rapid nucleation and the growth of interlocking dihydrate crystals.

The reaction is:

CaSO4​⋅0.5H2​O+1.5H2​O→CaSO4​⋅2H2​O+Heat

If this process occurs in a sink or drain line, the interlocking dihydrate crystals form a rock-hard, insoluble mass that physically occludes the plumbing. Because calcium sulfate exhibits 3 (becoming less soluble at higher temperatures), attempting to clear the blockage with hot water only accelerates the precipitation and hardens the blockage further[3].

Let's visualize this mechanism to understand why dry disposal is the only acceptable route.

HydrationMechanism A Calcium Sulfate Hemihydrate Powder B Introduction of Water (Accidental or Drain) A->B C Exothermic Dissolution & Supersaturation B->C Rapid Kinetics D Dihydrate Crystal Nucleation C->D Heat Release E Interlocking Crystal Matrix Formation D->E Curing Process F Severe Plumbing Occlusion E->F Insoluble Mass

Mechanistic pathway of hemihydrate hydration leading to plumbing occlusion.

Experimental Protocols: Proper Disposal Methodologies

A self-validating protocol ensures that every step inherently prevents the downstream hazards identified above. Never dispose of calcium sulfate hemihydrate—whether unreacted powder or hydrated solid—down the sink.

Protocol A: Disposal of Unreacted (Dry) Powder Objective: Prevent moisture exposure and subsequent exothermic hardening during the waste management lifecycle.

  • Containment: Transfer the unreacted powder into a heavy-duty, moisture-proof plastic bag or a sealable high-density polyethylene (HDPE) container.

  • Segregation: Do not mix with aqueous liquid waste or hygroscopic materials that may release water.

  • Labeling: Label the container clearly as "Non-Hazardous Solid Waste - Calcium Sulfate Hemihydrate - DO NOT ADD WATER".

  • Disposal: Route through your institution's solid chemical waste stream. It will typically be disposed of in accordance with local regulations for solid chemical waste[5].

Protocol B: Disposal of Reacted (Hydrated) Solid Waste Objective: Safely manage the exothermic curing process before disposal.

  • Curing: If you have a slurry or paste, allow it to fully cure and harden in a disposable, flexible container (e.g., a silicone mold or disposable plastic weighing boat) within a well-ventilated fume hood.

  • Thermal Monitoring: Wait until the 2 has completely subsided and the material has returned to ambient temperature[2].

  • Extraction: Flex the container to release the hardened dihydrate mass.

  • Disposal: Dispose of the solid block as standard non-hazardous solid laboratory waste.

Protocol C: Spill Cleanup Methodology Objective: Mitigate inhalation hazards while preventing the formation of an immovable mass on laboratory surfaces.

  • PPE Verification: Don a particulate respirator (N95 or equivalent), safety goggles, and nitrile gloves to protect against irritating dust.

  • Dry Collection (Critical): Do NOT use water to clean up the powder. Use a HEPA-filtered vacuum or carefully sweep the dry powder using a brush and dustpan[6].

  • Residue Management: Only after the bulk powder is completely removed should you use a slightly damp cloth to wipe up the remaining microscopic dust.

  • Waste Sealing: Place the collected powder and the damp cloth into separate sealed bags before placing them in the solid waste bin.

Disposal Decision Workflow

To standardize these practices across your laboratory, implement the following decision tree to quickly guide personnel toward the correct, self-validating waste stream.

DisposalWorkflow Start Calcium Sulfate Waste Generated State What is the physical state of the waste? Start->State Dry Unreacted Dry Powder State->Dry Wet Aqueous Slurry or Paste State->Wet Spill Accidental Surface Spill State->Spill ActionDry Seal in moisture-proof HDPE container Dry->ActionDry ActionWet Allow to fully cure and cool in mold Wet->ActionWet ActionSpill Dry sweep or HEPA vac. Strictly NO WATER. Spill->ActionSpill Final Dispose as Non-Hazardous Solid Chemical Waste ActionDry->Final ActionWet->Final ActionSpill->Final

Decision tree for the safe handling and disposal of Calcium Sulfate Hemihydrate waste.

References

  • SAFETY DATA SHEET - Calcium sulfate hemihydr
  • Calcium Sulfate, Hemihydrate | Ca2H2O9S2 | CID 3033839.
  • Calcium sulfate hemihydr
  • Calcium sulf
  • A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate.

Sources

Handling

Personal protective equipment for handling Calcium sulfate hemihydrate

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling seemingly benign inorganic compounds often leads to complacency in the laboratory. Calcium sulfate hemihydrate ( CaSO4​⋅0.5H2​O ), commonly known as Plaster of Paris, is a ubiquitous material in drug development, orthopedic biomaterial research, and solid-dosage formulation. However, its unique physicochemical properties demand strict adherence to specific handling and disposal protocols to prevent personnel injury and catastrophic plumbing failures.

This guide provides a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and logistical management of calcium sulfate hemihydrate.

Mechanistic Understanding of Hazards

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Calcium sulfate hemihydrate is not highly toxic, but it presents three distinct physical and mechanical risks:

  • Hygroscopic Desiccation: The hemihydrate actively seeks moisture to transition into its thermodynamically stable dihydrate form ( CaSO4​⋅2H2​O ). Prolonged contact with unprotected skin strips moisture from the stratum corneum, leading to severe contact dermatitis and micro-fissures[1].

  • Exothermic Hydration: The hydration reaction is exothermic. If bulk powder is trapped against the skin or mucous membranes and exposed to moisture (e.g., sweat, tears), the localized heat generation and subsequent hardening can cause thermal and mechanical tissue damage[1].

  • Particulate Aerosolization: As a finely divided powder, it easily aerosolizes. Inhalation of these particulates causes mechanical irritation of the upper respiratory tract and mucous membranes[2].

Occupational Exposure Limits (OELs)

Before selecting PPE, baseline environmental controls must be established. The following table summarizes the quantitative regulatory exposure limits for calcium sulfate hemihydrate particulates[2][3][4].

Regulatory BodyStandard TypeTotal Inhalable DustRespirable Fraction
OSHA (PEL) 8-hour TWA15 mg/m³5 mg/m³
NIOSH (REL) Up to 10-hour TWA10 mg/m³5 mg/m³
ACGIH (TLV) 8-hour TWA10 mg/m³N/A

Note: If user operations generate dust exceeding these limits, local exhaust ventilation (LEV) is legally and operationally mandated[2].

Personal Protective Equipment (PPE) Architecture

Your PPE is your last line of defense. Based on the chemical's profile, the following PPE matrix is required for laboratory manipulation[3]:

  • Eye Protection: Wear tight-fitting chemical splash goggles or safety glasses with integrated side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166[3][5]. Rationale: Prevents mechanical abrasion and localized exothermic reactions with the tear film.

  • Hand Protection: Nitrile rubber gloves (minimum layer thickness: 0.11 mm) are required[6]. Rationale: Nitrile provides an impermeable barrier against the hygroscopic action of the powder, preventing skin desiccation. Inspect gloves prior to use and employ proper removal techniques to avoid skin contact with the outer surface.

  • Body Protection: A standard cotton or poly-blend laboratory coat. Rationale: Prevents accumulation of dust on personal clothing, which could later be transferred to the skin or home environment.

  • Respiratory Protection: Under normal benchtop conditions with adequate ventilation, respirators are not required[3]. However, for large-scale transfers or if LEV is unavailable, use a NIOSH-approved N95/P100 particulate respirator or an EN 149 approved FFP2/FFP3 mask[5][7].

Standard Operating Procedure: Handling & Workflow

To maintain scientific integrity and personnel safety, follow this step-by-step methodology when handling the dry powder:

Step 1: Environmental Preparation

  • Conduct all major powder transfers inside a certified chemical fume hood or a dedicated powder weighing station (downflow booth) to capture airborne particulates[2].

  • Ensure the workspace is completely dry. Remove any water baths or open aqueous solutions from the immediate vicinity.

Step 2: Manipulation

  • Use anti-static spatulas and weigh boats to prevent the powder from adhering to surfaces and aerosolizing upon release.

  • Minimize the "drop height" when transferring the powder from the bulk container to the balance to reduce the kinetic energy that drives aerosolization.

Step 3: Post-Handling Hygiene

  • Seal the primary container immediately after use. The material is hygroscopic and will degrade (clump) if left exposed to ambient laboratory humidity[8].

  • Wash hands thoroughly with soap and water immediately after doffing gloves[3].

Spill Response and Disposal Logistics

The most critical errors in handling calcium sulfate hemihydrate occur during spill cleanup and disposal.

The "No Water" Rule: NEVER use water to initially clean up a dry spill, and NEVER dispose of the powder down a laboratory sink. Introducing water triggers the hydration reaction, forming a rock-hard dihydrate mass that will permanently destroy laboratory plumbing and require physical pipe replacement.

Step-by-Step Spill Protocol:

  • Isolate: Restrict access to the area to prevent tracking the powder throughout the lab[8].

  • Dry Clean: Use a HEPA-filtered vacuum or carefully sweep up the dry material using a brush and dustpan. Do not use compressed air[7][8].

  • Wet Wipe (Secondary): Only after all bulk dry powder has been removed, you may use a damp paper towel to wipe up the invisible residual dust[2].

  • Disposal: Place all recovered material into a sealed, clearly labeled solid waste container. Dispose of in accordance with federal, state, and local environmental control regulations as non-hazardous solid waste[2][8].

Workflow Visualization

The following logical pathway dictates the safe handling and logistical routing of calcium sulfate hemihydrate in a laboratory setting.

G Start Risk Assessment & Verify Ventilation PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Execute Execute Protocol (Minimize Aerosolization) PPE->Execute Spill Spill Occurs? Execute->Spill DryClean Dry Clean Only (HEPA Vac/Brush) NO WATER Spill->DryClean Yes Doff Doff PPE & Wash Hands Spill->Doff No Disposal Solid Waste Bin (Do NOT wash down drain) DryClean->Disposal Doff->Disposal Waste Routing

Calcium sulfate hemihydrate operational workflow and spill response pathway.

References

  • Calcium sulfate hemihydrate MSDS - Actylis Lab Solutions. Actylis.
  • Safety Data Sheet Calcium Sulfate, Hemihydrate. Carolina Biological Supply Company / SafeSchools.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - Calcium sulfate hemihydrate. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Material Safety Data Sheet Calcium Sulfate Hemihydrate. SafeSchools.
  • Safety Data Sheet KWIXSET. Richelieu.
  • Calcium Sulfate Hemihydrate Anhydrous SDS MSDS. Muby Chemicals.
  • PLASTER OF PARIS | Occupational Safety and Health Administration. OSHA.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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